molecular formula C7H9ClN2O2 B1415160 ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1172229-72-9

ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1415160
CAS No.: 1172229-72-9
M. Wt: 188.61 g/mol
InChI Key: NZXVQPKDTOICGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1172229-72-9 ) is a high-purity pyrazole derivative offered for chemical and pharmaceutical research. With a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 g/mol, this compound serves as a versatile and critical synthetic intermediate . Its structure features a chloro substituent and an ethyl ester group, making it a valuable scaffold for constructing more complex molecules, including other pyrazole amides and heterocyclic systems . Pyrazole derivatives are recognized in agricultural chemistry for their herbicidal properties, acting by inhibiting enzymes critical for plant growth . In pharmaceutical development, the pyrazole core is a prominent building block in the synthesis of novel drug candidates, with research indicating potential for derivatives to exhibit antibacterial and anticancer activities . The compound is characterized by a density of approximately 1.31 g/cm³ and a boiling point around 274°C . This product is intended for research purposes only and is not for human or veterinary use. Researchers should handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Properties

IUPAC Name

ethyl 5-chloro-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXVQPKDTOICGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653285
Record name Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172229-72-9
Record name Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative that serves as a highly valuable and versatile building block in modern synthetic chemistry. The pyrazole core is a privileged scaffold, appearing in a multitude of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1] This specific molecule is distinguished by a strategic arrangement of functional groups: a reactive chlorine atom at the 5-position, an N-methyl group that imparts specific solubility and metabolic stability characteristics, and an ethyl carboxylate handle at the 3-position, which is ripe for chemical modification.

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. The insights presented herein are tailored for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics for the design and synthesis of novel molecules.

Section 1: Physicochemical and Spectroscopic Profile

The precise physical and chemical properties of a compound are foundational to its application in research. These characteristics dictate solubility, reactivity, and appropriate analytical methods for characterization.

Physicochemical Data

The following table summarizes the key computed and known properties for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate and closely related analogues.

PropertyValue / DescriptionSource
Molecular Formula C₇H₉ClN₂O₂PubChem
Molecular Weight 188.61 g/mol [2]
Appearance Expected to be a white to light yellow crystalline powder or solid[3]
CAS Number Data not readily available for this specific isomer. Related compounds have distinct identifiers.-
Predicted XLogP3 1.6[2]
Monoisotopic Mass 188.0352552 Da[2]
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.General Chemical Knowledge
Spectroscopic Signatures

Structural confirmation is paramount. The expected spectroscopic data provides a fingerprint for the molecule's identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a sharp singlet for the N-methyl group around 3.8-4.0 ppm, and a singlet for the pyrazole ring proton (C4-H) around 6.5-7.0 ppm.[1][4]

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 7 unique carbon atoms, including the ester carbonyl (~160-165 ppm) and the carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester group around 1720-1740 cm⁻¹, C-Cl stretching vibrations, and C=N/C=C stretching from the pyrazole ring.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Section 2: Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is critical for accessing sufficient quantities of the target compound for research and development. A common and logical approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The synthesis can be logically approached via a cyclocondensation reaction to form the pyrazole core, followed by a regioselective chlorination step.

Synthetic Workflow A Diethyl 2-oxobutanedioate C Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate C->E Chlorination D Chlorinating Agent (e.g., POCl₃, SO₂Cl₂) D->E

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for synthesizing substituted pyrazoles.[5][6]

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl 2-oxobutanedioate (1.0 equivalent) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add methylhydrazine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 25°C.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 2M HCl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxy pyrazole intermediate.

Causality Insight: The use of sodium ethoxide facilitates the initial enolate formation, which is crucial for the subsequent condensation with methylhydrazine. Methylhydrazine is chosen specifically to install the required N-methyl group on the pyrazole ring.

Step 2: Chlorination to Yield Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • To the crude ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0°C.

  • Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Trustworthiness & Validation: This two-step process is self-validating. The intermediate hydroxy pyrazole can be isolated and characterized to confirm the successful formation of the core ring structure before proceeding. The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 1.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its key functional groups, which allows for its elaboration into a diverse array of more complex molecules.

Reactivity Pathways Core Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Amide Pyrazole-3-carboxamide Derivatives Core->Amide Amidation (R-NH₂) Acid 5-Chloro-1-methyl-1H-pyrazole- 3-carboxylic Acid Core->Acid Hydrolysis (H₂O/OH⁻) SNAr 5-Substituted Pyrazole Derivatives (Amines, Ethers, Thioethers) Core->SNAr SNAr (Nu⁻)

Caption: Key derivatization reactions of the title compound.

  • Nucleophilic Aromatic Substitution (SₙAr) at the C5-Position: The electron-withdrawing nature of the pyrazole ring and the ester group activates the C5-chloro substituent for displacement by various nucleophiles. This is arguably the most powerful transformation for this scaffold, enabling the introduction of amines, thiols, and alkoxides to generate libraries of new compounds for structure-activity relationship (SAR) studies.

  • Ester Hydrolysis: Saponification of the ethyl ester with a base (e.g., NaOH or LiOH) readily yields the corresponding carboxylic acid.[3] This carboxylic acid is a key intermediate itself, often used for forming amide bonds with various amines, a common step in the synthesis of bioactive molecules.[7]

  • Amidation: The ethyl ester can be directly converted into amides by heating with amines, sometimes requiring catalysis. This provides a direct route to pyrazole-3-carboxamides, a structural motif found in numerous pharmaceuticals.

Section 4: Applications in Research and Development

The structural features of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate position it as a valuable intermediate in several high-value research areas.

  • Pharmaceutical Development: Pyrazole-containing molecules have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][8] This compound serves as an ideal starting point for synthesizing analogues of known drugs or exploring novel chemical space. For instance, the synthesis of pyrazole carboxamides as kinase inhibitors is a prominent strategy in oncology drug discovery.

  • Agrochemical Synthesis: Closely related pyrazole carboxylic acids are known to possess potent herbicidal activity.[3] This molecule is a direct precursor to compounds that could be screened for new herbicidal, fungicidal, or insecticidal properties. The tebufenpyrad and tolfenpyrad insecticides, for example, are based on a pyrazole carboxamide core.[9]

  • Advanced Materials: Heterocyclic compounds, including pyrazoles, are being investigated for their applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and functional polymers. The reactivity of this scaffold allows for its incorporation into larger macromolecular structures.

Section 5: Safety, Handling, and Storage

  • Hazard Identification: Compounds of this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[10]

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
  • Fisher Scientific. (2023, August 22). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - SAFETY DATA SHEET.
  • PanReac AppliChem. 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet.
  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information.
  • Abdel-Wahab, B. F., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.
  • PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR.
  • Google Patents. (CN106187894A) The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (CN103694082A) Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.
  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.
  • PubChemLite. 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Benchchem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Autech Industry Co.,Ltd. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.
  • Ali, M. A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to detail the causality behind experimental choices. By integrating a suite of orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, culminating in X-ray Crystallography—this guide establishes a self-validating workflow. Each protocol is presented as a self-contained module, complete with expected data and interpretation, ensuring that the final structural assignment is supported by a robust and cohesive body of evidence.

Section 1: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. Substituted pyrazoles, a class of five-membered heterocycles, are prominent scaffolds in many biologically active compounds.[1] Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₇H₉ClN₂O₂) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. An error in its structural assignment can lead to misinterpreted biological data, failed development campaigns, and compromised patient safety. Therefore, its definitive structural confirmation is not merely an academic exercise but a foundational requirement for any subsequent research or development.

Section 2: The Orthogonal-Analytic Framework

The core principle of this workflow is to build a cumulative and self-reinforcing case for the proposed structure. We begin with techniques that confirm broad characteristics (molecular weight and formula) and progressively move to those that define specific connectivity and, finally, the exact three-dimensional arrangement of atoms.

G cluster_0 Initial Characterization cluster_1 Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework & Connectivity MS->NMR Corroborates Molecular Formula XRAY X-ray Crystallography Provides Absolute 3D Structure MS->XRAY Provides Data for Comparison & Validation IR FTIR Spectroscopy Identifies Key Functional Groups NMR->IR Confirms Functional Groups Identified NMR->XRAY Provides Data for Comparison & Validation IR->XRAY Provides Data for Comparison & Validation Conclusion Final Validated Structure XRAY->Conclusion Gold Standard Confirmation

Caption: Orthogonal workflow for structure elucidation.

Section 3: Molecular Weight and Formula Verification via Mass Spectrometry (MS)

Objective: To confirm the elemental composition and molecular weight of the compound with high precision and to analyze fragmentation patterns that provide initial structural clues.

High-Resolution Mass Spectrometry (HRMS) is the primary tool for this stage. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as an immediate validation checkpoint.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Perform analysis in positive ion mode to detect protonated molecules ([M+H]⁺) and other common adducts like the sodium adduct ([M+Na]⁺).

  • Data Acquisition: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Interpretation: Compare the observed m/z of the molecular ion peak with the theoretical mass calculated from the molecular formula (C₇H₉ClN₂O₂). Verify the characteristic isotopic pattern for a monochlorinated compound.

Expected Data & Interpretation
ParameterTheoretical ValueExpected Observation
Molecular Formula C₇H₉ClN₂O₂-
Molecular Weight 188.61 g/mol -
Exact Mass [M] (³⁵Cl) 188.03525-
[M+H]⁺ (³⁵Cl) 189.04273m/z 189.0427 ± 5 ppm
[M+H]⁺ (³⁷Cl) 191.03978m/z 191.0398 ± 5 ppm
Isotopic Ratio (A/A+2) ~3:1A peak at [M+H]⁺ and a smaller peak at [M+2+H]⁺ with ~33% intensity.

The fragmentation of pyrazole rings under electron impact or collision-induced dissociation often involves characteristic losses.[4][5] A plausible fragmentation pathway can offer further structural support.

G M [M+H]⁺ m/z 189/191 F1 Loss of C₂H₄ (from ethyl ester) m/z 161/163 M->F1 F2 Loss of OC₂H₅ (ethoxy radical) m/z 144/146 M->F2 F3 Loss of CO₂Et (ester group) m/z 116/118 F2->F3 -CO F4 Loss of N₂ (from pyrazole ring) m/z 88 F3->F4 -Cl

Caption: Plausible MS fragmentation pathway.

Section 4: Mapping the Molecular Skeleton with NMR Spectroscopy

Objective: To unambiguously determine the carbon-hydrogen framework and the connectivity between atoms. NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2]

G img_node

Caption: Structure with atom numbering for NMR.

Proton (¹H) NMR Analysis

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts for electronic environment, and interpret splitting patterns (multiplicity) to deduce neighboring protons.

Expected Data & Interpretation:

Assignment (See Numbered Structure)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4 ~6.5 - 7.0Singlet (s)1HAromatic proton on the electron-deficient pyrazole ring.
N-CH₃ (H-6) ~3.8 - 4.2Singlet (s)3HMethyl group attached to a nitrogen atom.
-O-CH₂- (H-8) ~4.2 - 4.5Quartet (q)2HMethylene group of the ethyl ester, split by the adjacent methyl group (H-9).
-CH₃ (H-9) ~1.2 - 1.5Triplet (t)3HMethyl group of the ethyl ester, split by the adjacent methylene group (H-8).
Carbon (¹³C) NMR Analysis

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation:

Assignment (See Numbered Structure)Expected Chemical Shift (δ, ppm)Rationale
C=O (C-7) ~160 - 165Carbonyl carbon of the ester group.
C-5 ~140 - 145Pyrazole ring carbon bearing the chlorine atom.
C-3 ~145 - 150Pyrazole ring carbon attached to the ester.
C-4 ~110 - 115The sole CH carbon in the pyrazole ring.
-O-CH₂- (C-8) ~60 - 65Methylene carbon of the ethyl ester.
N-CH₃ (C-6) ~35 - 40N-methyl carbon.
-CH₃ (C-9) ~14 - 16Methyl carbon of the ethyl ester.

The combination of ¹H and ¹³C NMR data provides a powerful and definitive map of the molecule's covalent bonding framework, which must be consistent with the molecular formula determined by HRMS.[6]

Section 5: Functional Group Identification via FTIR Spectroscopy

Objective: To confirm the presence of key functional groups predicted by the hypothesized structure, primarily the ester carbonyl (C=O) and the pyrazole ring system.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands and assign them to specific molecular vibrations.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2900 - 3000C-H StretchAliphatic (N-CH₃, Ethyl)
~1720 - 1740 C=O Stretch Ester Carbonyl
~1500 - 1600C=N, C=C StretchPyrazole Ring
~1200 - 1300C-O StretchEster
~700 - 800C-Cl StretchChloroalkane

The strong absorbance of the C=O group is a key diagnostic peak that confirms the presence of the ethyl ester moiety.[7][8]

Section 6: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional model of the molecule, providing definitive proof of its constitution, configuration, and conformation in the solid state. This technique is considered the "gold standard" for structure determination.[9][10]

Protocol:

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data using monochromatic X-rays.[10]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to build a final molecular model.[11]

Expected Outcome:

  • Unambiguous Connectivity: Direct visualization of the atomic connections, confirming the pyrazole ring, the N-methyl at position 1, the chloro group at position 5, and the ethyl carboxylate at position 3.

  • Precise Geometric Data: Highly accurate measurements of all bond lengths and bond angles within the molecule.

  • Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, revealing any hydrogen bonds or other non-covalent interactions.

Section 7: Data Synthesis and Final Confirmation

TechniqueFindingConclusion
HRMS Correct molecular formula (C₇H₉ClN₂O₂) confirmed within 5 ppm, with a 3:1 isotopic pattern for chlorine.Confirms elemental composition.
¹H NMR Signals for a pyrazole proton, an N-methyl group, and an ethyl group are present in a 1:3:5 ratio.Supports the predicted proton environment and count.
¹³C NMR Seven distinct carbon signals are observed, matching the expected count for the carbonyl, pyrazole, N-methyl, and ethyl carbons.Confirms the unique carbon environments.
FTIR A strong C=O stretch at ~1730 cm⁻¹ and characteristic ring vibrations are observed.Confirms the presence of the ester and pyrazole functional groups.
X-ray A complete 3D model is generated, showing the exact placement of all atoms and substituents.Provides absolute and definitive structural proof.

Section 8: Conclusion

The structure elucidation of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is achieved with the highest degree of scientific rigor through the systematic application of orthogonal analytical methods. The convergence of data from mass spectrometry, multidimensional NMR, and infrared spectroscopy provides a cohesive and compelling body of evidence. This is ultimately and definitively confirmed by single-crystal X-ray crystallography. This guide serves as a template for a robust validation strategy, ensuring that the molecular structures foundational to scientific research and drug development are established with unwavering confidence.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (NIH). [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

  • Theoretical and experimental FTIR spectra of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate crystal. ResearchGate. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health (NIH). [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

  • Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? YouTube. [Link]

  • Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

Sources

Navigating the Labyrinth of Isomers: A Technical Guide to the Identification of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This whitepaper addresses the challenges of isomeric ambiguity and provides a robust analytical framework for definitive identification.

To navigate this ambiguity, this guide presents a detailed analytical framework using a closely related, well-documented isomer: ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 56984-32-8) . By establishing a thorough understanding of this analogue, researchers can develop a predictive and comparative methodology for the identification of the title compound and other related pyrazole derivatives.

The Isomeric Challenge: A Case Study

The precise arrangement of chloro, methyl, and ethyl carboxylate groups on the pyrazole ring dictates the compound's identity and reactivity. The requested compound, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, represents one of several possible isomers. The lack of a specific CAS number suggests it may be a novel or less-common derivative. In such instances, a systematic approach to characterization is essential.

This guide will use ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate as a reference to illustrate the principles of structural elucidation.

Physicochemical Properties of the Reference Isomer

A foundational step in the identification of a chemical compound is the determination of its physical properties. These constants serve as an initial checkpoint for purity and identity.

PropertyValueSource
CAS Number 56984-32-8Alfa Chemistry
Molecular Formula C₇H₉ClN₂O₂Alfa Chemistry
Molecular Weight 188.61 g/mol Alfa Chemistry
Boiling Point 268.4 °C at 760 mmHgAlfa Chemistry[1]
Density 1.31 g/cm³Alfa Chemistry[1]
Flash Point 116.1 °CAlfa Chemistry[1]

Synthesis of the Reference Compound: A Practical Protocol

Understanding the synthetic route provides context for potential impurities and byproducts that may be observed during analysis. A common method for the preparation of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.[2]

Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

  • Dissolution: Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as chloroform.

  • Acidification: Bubble hydrogen chloride gas through the solution for approximately 60 minutes.

  • Diazotization: Introduce nitrosyl chloride into the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reaction Completion: If starting material is still present, continue the addition of nitrosyl chloride.

  • Work-up: Gently heat the solution on a steam bath for a short period, then cool.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be further purified using column chromatography or recrystallization.

  • Confirmation: The identity of the synthesized compound should be confirmed by NMR spectroscopy.[2]

A Multi-Faceted Approach to Spectroscopic Identification

The definitive identification of a specific isomer relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For substituted pyrazoles, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, we can predict the following signals:

  • Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). The coupling between these protons results in the characteristic triplet-quartet pattern.

  • N-Methyl Group: A singlet around 3.8-4.0 ppm. The exact chemical shift can be influenced by the other substituents on the ring.

  • Pyrazole Ring Proton: A singlet for the proton at the C3 position. The chemical shift of this proton is highly dependent on the electronic environment of the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments. For our reference compound, we would expect to see signals for:

  • The two carbons of the ethyl group.

  • The N-methyl carbon.

  • The three carbons of the pyrazole ring.

  • The carbonyl carbon of the ester group.

Comparative Analysis for the Target Isomer:

For the target compound, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate , the key difference in the NMR spectra would be the absence of a proton on the pyrazole ring, as all positions are substituted. The relative chemical shifts of the N-methyl and ethyl ester groups would also differ due to the change in their position relative to the chloro substituent.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion Peak: For ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (C₇H₉ClN₂O₂), the mass spectrum would show a molecular ion peak (M⁺) at m/z 188. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 190 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and other small fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group in the ethyl ester.

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹ would suggest the presence of a C-Cl bond.

  • C-H Stretches: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H bonds of the alkyl groups.

  • C=N and C=C Stretches: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring.

Chromatographic Purity and Separation

High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the synthesized compound and for separating it from isomers and impurities.

A General HPLC Protocol for Pyrazole Derivatives:

  • Column: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 254 nm.

The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification when compared to a known standard.

Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis and identification of a novel or uncharacterized pyrazole derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Data Interpretation synthesis Synthesize Compound purification Purify (e.g., Column Chromatography) synthesis->purification hplc Purity Check (HPLC) purification->hplc Assess Purity ms Molecular Weight (MS) hplc->ms If Pure ir Functional Groups (IR) ms->ir nmr Structural Elucidation (1H & 13C NMR) ir->nmr structure Propose Structure nmr->structure comparison Compare with Predicted Data & Analogues structure->comparison confirmation Confirm Identity comparison->confirmation

Sources

Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrazole Carboxylic Acid Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a carboxylic acid moiety onto this heterocyclic core provides a critical functional handle, enhancing pharmacokinetic properties and enabling diverse downstream modifications essential for the development of new chemical entities. Pyrazole carboxylic acid derivatives are, therefore, not merely intermediates but key building blocks in the design of innovative pharmacological agents.[4][5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing pyrazole carboxylic acid derivatives. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that guide the choice of a particular synthetic route. We will explore the classic cyclocondensation reactions that build the pyrazole ring and introduce the carboxyl functional group concurrently, as well as post-synthetic modification strategies that install the acid onto a pre-formed pyrazole core.

Part 1: Core Synthesis via Cyclocondensation Reactions

The most direct and historically significant methods for synthesizing the pyrazole ring involve the condensation of a 1,3-dielectrophilic species with hydrazine or its derivatives. The judicious choice of the 1,3-dicarbonyl component is paramount to installing the desired carboxylic acid or ester functionality regioselectively.

The Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[7] The classic approach involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] To produce pyrazole carboxylic acids, a β-ketoester is a commonly employed 1,3-dicarbonyl equivalent.

Causality and Mechanism: The reaction's regioselectivity is dictated by the differential reactivity of the two carbonyl groups in the β-ketoester. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, ensuring that the initial nucleophilic attack occurs there. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazolone product.[10][11] The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[9][12]

Knorr_Mechanism Knorr Pyrazolone Synthesis Mechanism cluster_reactants Reactants cluster_products Product hydrazine Phenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation on Ketone ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->hydrazone acid H+ (Catalyst) acid->ketoester Protonation cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular Cyclization product Pyrazolone Product cyclized->product Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrazolone Synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one [10]

This protocol demonstrates a classic Knorr condensation to form a pyrazolone, a tautomer of a hydroxypyrazole, which is a precursor to pyrazole carboxylic acids.

  • Reagent Preparation: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (3 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexanes, comparing against the ethyl acetoacetate starting material.

  • Work-up: Once the ketoester is consumed, add 10 mL of water to the hot, stirred reaction mixture to precipitate the product.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with cold water.

  • Purification: Allow the product to air dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Synthesis from α,β-Unsaturated Systems

An alternative cyclocondensation strategy utilizes α,β-unsaturated ketones or esters. This method is particularly useful for synthesizing pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[13]

Causality and Mechanism: The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl carbon to form the five-membered ring. The resulting pyrazoline can be oxidized in situ or in a separate step to the stable aromatic pyrazole. The choice of oxidant (e.g., copper triflate, air) is crucial for achieving high yields.[13]

Michael_Addition_Workflow Synthesis from α,β-Unsaturated Carbonyls start α,β-Unsaturated Ketone + Hydrazine michael Michael Addition start->michael cyclization Intramolecular Cyclization michael->cyclization pyrazoline Pyrazoline Intermediate cyclization->pyrazoline oxidation Oxidation pyrazoline->oxidation product Substituted Pyrazole oxidation->product

Caption: Workflow for Pyrazole Synthesis via Michael Addition.

Part 2: Post-Modification of the Pyrazole Ring

These strategies involve the synthesis of a pyrazole core first, followed by the introduction of the carboxylic acid group. This approach offers flexibility, allowing for the functionalization of specific positions on the ring.

Vilsmeier-Haack Formylation and Subsequent Oxidation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring.[14] The resulting pyrazole-4-carboxaldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid.

Causality and Mechanism: The reaction utilizes the Vilsmeier reagent, a chloromethyleniminium ion, generated in situ from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This potent electrophile preferentially attacks the C4 position of the pyrazole ring, which has the highest electron density. Subsequent hydrolysis of the resulting iminium salt intermediate yields the pyrazole-4-carboxaldehyde. The selectivity for the C4 position is a key advantage of this method.[14]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters [14]

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the starting hydrazone of a β-keto ester (0.001 mol) in 4 mL of dry dimethylformamide (DMF).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat at 70-80°C for approximately 4 hours.

  • Quenching and Neutralization: Pour the resulting mixture onto crushed ice. Neutralize carefully with a dilute sodium hydroxide solution until a precipitate forms.

  • Isolation: Allow the mixture to stand overnight to complete precipitation. The pale yellow solid is collected.

  • Purification: Purify the crude pyrazole-4-carboxylic acid ester product via silica gel column chromatography using an ethyl acetate/petroleum ether mixture (e.g., 15:85) as the eluent.

  • Optional Oxidation: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water), or the aldehyde (if formed from a different precursor) can be oxidized using reagents like potassium permanganate or Jones reagent.

Oxidation of C-Alkyl Substituents

A direct and powerful method for preparing pyrazole carboxylic acids is the oxidation of a methyl or other alkyl group attached to the pyrazole ring. This method is particularly useful when the corresponding alkyl-substituted pyrazole is readily accessible.

Causality and Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) are typically required to convert the stable alkyl group into a carboxylic acid.[15][16] The reaction is often performed in water at elevated temperatures. The choice of KMnO₄ is based on its high oxidation potential and efficacy for converting alkylarenes to carboxylic acids. The reaction proceeds through a series of oxidative steps at the benzylic-like position of the alkyl group.

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid [15]

  • Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

  • Oxidation: Slowly and carefully add potassium permanganate (3.271 mol, 4 equivalents) to the hot solution, ensuring the temperature does not exceed 90°C. The addition is highly exothermic.

  • Work-up: After the addition is complete and the purple color has discharged, cool the mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with water.

  • Acidification and Precipitation: Combine the filtrates and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: Allow the acidified solution to stand overnight. The white precipitate of 1H-pyrazole-3,5-dicarboxylic acid is then collected by filtration and washed with cold water.

Directed Lithiation and Carboxylation

For highly regioselective synthesis, directed ortho-metalation (DoM) followed by carboxylation is an invaluable tool. This method involves deprotonating a specific carbon on the pyrazole ring with a strong base, typically an organolithium reagent, followed by quenching the resulting anion with carbon dioxide (dry ice).

Causality and Mechanism: The regioselectivity of the deprotonation is controlled by the most acidic proton or by a directing group. For instance, a bromine atom at the C4 position can be exchanged for lithium using n-butyllithium at low temperatures. The resulting pyrazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.[17] An acidic workup then protonates the salt to yield the final carboxylic acid.

Part 3: Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Synthetic Strategy Typical Position of -COOH Key Reagents Advantages Limitations
Knorr Synthesis C3 or C5β-Dicarbonyl compounds, Hydrazines, Acid/Base CatalystWell-established, high yields, access to pyrazolones.[7][10]Can produce regioisomers with unsymmetrical dicarbonyls.[7]
Vilsmeier-Haack C4POCl₃, DMF, Hydrazone PrecursorExcellent regioselectivity for C4, mild conditions.[14]Multi-step process if oxidation is required.
Oxidation of Alkyls Any position with an alkyl groupAlkyl-pyrazole, KMnO₄ or other strong oxidantsDirect, high-yielding for simple substrates.[15][16]Requires harsh conditions, limited functional group tolerance.
Lithiation/Carboxylation C4 or C5Halogenated pyrazole, n-BuLi, CO₂ (dry ice)Excellent regioselectivity, clean reaction.[17]Requires cryogenic temperatures, moisture-sensitive reagents.

Part 4: Downstream Application: Amide Bond Formation

The carboxylic acid group is most frequently used as a precursor for amide bond formation, a critical step in building libraries of potential drug candidates.[18] The conversion is typically a two-step process involving activation of the carboxylic acid, followed by coupling with a desired amine.

Causality and Workflow: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is first "activated" by converting it to a more reactive species, such as an acid chloride or an active ester. Acid chlorides, formed using reagents like oxalyl chloride or thionyl chloride (SOCl₂), are highly electrophilic and react rapidly with amines to form the stable amide bond.[18][19] A non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.

Amide_Coupling_Workflow Amide Coupling Workflow start_acid Pyrazole Carboxylic Acid activation Step 1: Activation (e.g., with Oxalyl Chloride) start_acid->activation acid_chloride Pyrazole-Acyl Chloride (Reactive Intermediate) activation->acid_chloride coupling Step 2: Coupling (with Primary/Secondary Amine) acid_chloride->coupling product_amide Pyrazole Carboxamide coupling->product_amide

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocol: General Procedure for Pyrazole-5-Carboxamide Synthesis [18]

  • Acid Chloride Formation:

    • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.

    • Add a catalytic amount of DMF (1 drop).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Observe gas evolution.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride. Use this immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Conclusion

The synthesis of pyrazole carboxylic acid derivatives is a mature yet continually evolving field. The classical Knorr synthesis and related cyclocondensations provide powerful and direct entries to these scaffolds. Concurrently, post-modification strategies like Vilsmeier-Haack formylation and directed metalation offer unparalleled control over regiochemistry, granting access to specific isomers that are crucial for structure-activity relationship (SAR) studies. A thorough understanding of the mechanisms and practical considerations behind each of these methods is indispensable for researchers, scientists, and drug development professionals aiming to leverage the immense therapeutic potential of this compound class. The ability to strategically synthesize and derivatize these molecules remains a key enabler of innovation in modern medicinal chemistry.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link][1][2][4]

  • Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI - Molecules, 28(18), 6523. Available at: [Link][7]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI - Molecules, 23(1), 134. Available at: [Link][13]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link][2]

  • Boyarskiy, V. P., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(7), 2006-2016. Available at: [Link][20]

  • Unknown Author. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link][12]

  • Unknown Author. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.ir. Available at: [Link][21]

  • Unknown Author. (2002). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Arkivoc. Available at: [Link][14]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link][4]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link][9]

  • Cetin, A., & Al-Bayati, Z. H. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link][19]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2148-2180. Available at: [Link][22]

  • Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-3837. Available at: [Link][23]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link][10]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link][11]

  • Mustafa, A., et al. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link][24]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link][25]

  • Unknown Author. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. LinkedIn. Available at: [Link][5]

  • Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link][26]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available at: [27]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link][6]

  • Saha, A., et al. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. CrystEngComm, 20(2), 176-180. Available at: [Link][28]

  • Unknown Author. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. RJC. Available at: [Link][29]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available at: [Link][30]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. Available at: [31]

  • Djebbar, S., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 14, 2554-2562. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. Available at: [Link][32]

  • Li, G., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(49), 29421-29429. Available at: [Link][33]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [34]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Available at: [Link][35]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][3]

Sources

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted pyrazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant breakthrough in the therapeutic application of pyrazoles came with the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Inflammation is a complex biological response, and prostaglandins, synthesized by COX enzymes, are key mediators of pain and inflammation.[2][4] While non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions in the stomach.[3][4]

Diaryl-substituted pyrazoles, most notably Celecoxib, were designed to selectively inhibit the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[1][3][5] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 active site, a feature absent in the COX-1 isoform.[2][3] This targeted inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3][4][5]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Substituted_Pyrazoles Substituted Pyrazoles (e.g., Celecoxib) Substituted_Pyrazoles->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action of substituted pyrazoles via selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the COX inhibitory activity and selectivity of pyrazole derivatives is the in vitro enzyme immunoassay.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds (substituted pyrazoles) at various concentrations are pre-incubated with the respective COX enzyme in a reaction buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrazole scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[6][7] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.[6]

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[8] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[9] Several substituted pyrazoles have been identified as potent inhibitors of various CDKs, particularly CDK2 and CDK4/6.[8][9][10][11][12] By binding to the ATP-binding pocket of these kinases, pyrazole derivatives can block their catalytic activity, leading to cell cycle arrest and apoptosis.[8][10] For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the micromolar to nanomolar range.[6][10]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

CDK2_Inhibition CDK2_CyclinE CDK2/Cyclin E Complex G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Substituted_Pyrazoles Substituted Pyrazoles Substituted_Pyrazoles->CDK2_CyclinE Inhibition

Caption: Pyrazole-mediated CDK2 inhibition leading to cell cycle arrest and apoptosis.

Inhibition of Other Kinases and Pathways

Beyond CDKs, substituted pyrazoles have been shown to inhibit a variety of other kinases implicated in cancer, including:

  • p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been linked to cancer progression.[13][14][15][16]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play crucial roles in tumor growth, angiogenesis, and metastasis.[6][17][18]

Furthermore, some pyrazole derivatives can induce apoptosis through mechanisms independent of kinase inhibition, such as by acting as DNA binding agents.[6]

Quantitative Data: Anticancer Activity of Substituted Pyrazoles
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indole-Pyrazole HybridCDK2HCT116, MCF7, HepG2, A549< 23.7[6]
Pyrazole CarbaldehydePI3 KinaseMCF70.25[6]
Pyrazolo[3,4-b]pyridineDNA BindingHepG2, MCF7, HeLa3.11 - 4.91[6]
Pyrazole DerivativeCDK2-0.96 - 3.82[10]
Pyrazole-ThioureaEGFRMCF-70.08[18]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[19][20][21][22][23][24]

The mechanisms underlying their antimicrobial effects are varied. Some compounds are believed to disrupt the bacterial cell wall, while others may inhibit essential enzymes or interfere with DNA synthesis.[23] Notably, certain coumarin-substituted pyrazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL.[21] These compounds have also been shown to be effective at inhibiting and destroying MRSA biofilms.[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Testing Start Start: Prepare bacterial/fungal inoculum Serial_Dilution Prepare serial dilutions of substituted pyrazole compounds Start->Serial_Dilution Inoculation Inoculate microtiter plates with microbial suspension and test compounds Serial_Dilution->Inoculation Incubation Incubate plates at optimal growth temperature and time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry Incubation->MIC_Determination MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) by plating on agar MIC_Determination->MBC_MFC End End: Report antimicrobial activity MBC_MFC->End

Caption: Workflow for determining the antimicrobial activity of substituted pyrazoles.

Neuroprotective and Other CNS Activities

Substituted pyrazoles have also shown promise in the treatment of central nervous system (CNS) disorders. A notable example is the development of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists.[25][26][27] These compounds have been investigated for their potential in treating obesity and related metabolic disorders by modulating the endocannabinoid system. Structure-activity relationship studies have identified key structural features for potent and selective CB1 antagonism, including specific substitutions on the pyrazole ring and attached phenyl rings.[25][26]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.[25][26][28][29] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key SAR Observations:

  • Anti-inflammatory (COX-2 Inhibition): A diaryl substitution pattern is common. A sulfonamide or a similar group on one of the phenyl rings is often crucial for selective COX-2 binding.[1][3]

  • Anticancer (CDK Inhibition): The specific substitution pattern determines the selectivity for different CDKs. The presence of hydrogen bond donors and acceptors is important for interaction with the kinase hinge region.[6][8]

  • Antimicrobial: Lipophilicity and the presence of specific pharmacophores, such as coumarin or trifluoromethyl groups, can significantly enhance antibacterial or antifungal activity.[21][22]

  • CB1 Antagonism: A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are critical for high affinity and selectivity.[25][26]

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The ongoing exploration of novel substitution patterns and the elucidation of their mechanisms of action will undoubtedly lead to the development of the next generation of pyrazole-based drugs for a wide array of diseases.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Celecoxib - Wikipedia. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents - MDPI. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. [Link]

  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ResearchGate. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed. [Link]

  • Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in modern medicinal and agrochemical research. Its substituted pyrazole core is a prevalent scaffold in a multitude of biologically active compounds. The strategic placement of the chloro, methyl, and ethyl carboxylate groups imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical reactivity, stability under various conditions, and best practices for its handling and storage, empowering researchers to effectively utilize this compound in their synthetic endeavors.

I. Chemical Reactivity: A Versatile Synthetic Intermediate

The reactivity of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is primarily dictated by the presence of the chloro substituent at the C5 position and the ethyl ester at the C3 position. The pyrazole ring itself is relatively aromatic and stable, but the electron-withdrawing nature of the adjacent nitrogen atoms and the ester group activates the C5 position for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyrazole ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr.[1][2][3]

Common nucleophiles that can displace the C5-chloro group include:

  • Amines: Primary and secondary amines react to form the corresponding 5-amino-1-methyl-1H-pyrazole-3-carboxylates. These derivatives are valuable intermediates for the synthesis of fused heterocyclic systems.[4]

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding 5-alkoxy or 5-aryloxy pyrazoles.

  • Thiols: Thiolates can displace the chloride to form 5-thioether derivatives.

  • Sulfides: Bisulfide and polysulfides have been shown to react with chloroazines in nucleophilic aromatic substitution reactions, suggesting a similar reactivity for chloropyrazoles.[5]

The reactivity in SNAr reactions is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. The presence of electron-withdrawing groups on the pyrazole ring generally accelerates the rate of substitution.[2]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • To a solution of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq).

  • The reaction mixture is heated to a temperature between 80 °C and 150 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1-methyl-1H-pyrazole-3-carboxylate derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[6][7]

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the chloropyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the C5 position using this methodology. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[6]

Key Parameters for Successful Suzuki-Miyaura Coupling:

  • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium precatalysts are commonly employed.[7][8]

  • Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used to activate the boronic acid.[7][8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • In a microwave reaction vial, combine ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the vial.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate.[9]

Logical Workflow for Reactivity

A Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate B Nucleophilic Aromatic Substitution (SNAr) A->B C Pd-Catalyzed Cross-Coupling A->C D Amines, Alkoxides, Thiols B->D Nucleophiles E Suzuki-Miyaura Coupling C->E Reaction Type F 5-Substituted Pyrazole Derivatives D->F E->F cluster_0 Stability Factors cluster_1 Potential Degradation Pathways A pH D Ester Hydrolysis (Acidic/Basic) A->D B Temperature E Thermal Decomposition B->E C Light (UV) F Photolytic Cleavage of C-Cl Bond C->F

Caption: Key factors affecting the stability of the compound.

III. Handling and Storage Recommendations

To ensure the integrity and longevity of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, proper handling and storage procedures are essential.

Storage:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

  • Light: Keep in a tightly sealed, light-resistant container to prevent photodecomposition. [10]* Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong acids to prevent unwanted reactions. [11][12]Halogenated solvents should be stored separately from flammable solvents. [10] Handling:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential vapors or dust.

  • Avoid contact with skin and eyes.

  • Take precautions against static discharge.

IV. Conclusion

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a valuable and versatile building block with a well-defined reactivity profile. Its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C5 position, coupled with the synthetic utility of the C3-ester functionality, makes it a powerful tool for the synthesis of diverse and complex molecules. While specific quantitative stability data is limited, an understanding of the general stability of related compounds allows for its effective handling and storage. By following the guidelines outlined in this technical guide, researchers can confidently and successfully incorporate this important intermediate into their synthetic strategies, accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Request PDF. [Link]

  • Czylkowska, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. [Link]

  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.). Request PDF. [Link]

  • Sildenafil. (n.d.). Wikipedia. [Link]

  • Finar, I. L., & Walter, K. (1960). The Preparation of Pyrazoles by Reaction between p-Diketones and Ethyl Diazoacetate. RSC Publishing. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2023). YouTube. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. [Link]

  • Safe handling and storage of chemicals. (n.d.). Sciencemadness Wiki. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4387-4399. [Link]

  • Instructions and Guidelines for Chemical Storage and Handling. (n.d.). IEDU. [Link]

  • Halogenation of the pyrazole scaffold. (n.d.). ResearchGate. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

  • ETHYL 3-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE, 95% Purity, C7H9ClN2O2, 1 gram. (n.d.). CP Lab Safety. [Link]

  • Handling and Storage of Hazardous Materials. (n.d.). Emergency & Safety Services at UCCS. [Link]

  • Minsky, A. (1984). Studies on B-Halogenated Pyrazaboles. DTIC. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). PubMed Central. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, THERMAL STABILITY AND HIRSHFELD SURFACE ANALYSIS OF AZAMETALLOCROWN COPPER(II) COMPOUNDS WITH 4-IODOPYRAZOLE. (2022). Journal of Chemistry and Technologies. [Link]

  • N,N,O-tridentate palladium(II) complexes as efficient catalysts for the Suzuki–Miyaura cross-coupling reaction. (n.d.). RSC Publishing. [Link]

  • CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS. (2002). UEPG. [Link]

  • Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

Sources

Solubility Profile of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in modern drug discovery and agrochemical research. Its utility in synthesis is critically dependent on its solubility characteristics, which govern reaction kinetics, purification efficiency, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility of this compound. We delve into the theoretical physicochemical principles that dictate its behavior in various organic solvents, present qualitative and predicted solubility data, and offer a detailed, field-tested experimental protocol for accurate solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this versatile chemical intermediate.

Introduction to a Versatile Pyrazole Intermediate

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in the structures of numerous marketed drugs, including the blockbuster COX-2 inhibitor Celecoxib and other agents targeting a wide array of physiological targets. Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate serves as a highly functionalized and versatile starting material for the synthesis of more complex pyrazole derivatives. The presence of a reactive chloro group, a methyl-substituted nitrogen, and an ethyl ester moiety provides multiple handles for synthetic modification.

A thorough understanding of the solubility of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful process development and scale-up. Key considerations include:

  • Reaction Medium Selection: Ensuring the compound and other reagents are sufficiently solubilized is crucial for achieving optimal reaction rates and yields.

  • Purification Strategy: Solubility data dictates the choice of solvent systems for crystallization, extraction, and chromatographic purification.

  • Compound Handling and Storage: Knowledge of suitable solvents is essential for preparing stock solutions and ensuring long-term stability.

This guide moves beyond simple data reporting to provide a framework for predicting, measuring, and understanding the solubility of this key intermediate.

Physicochemical Properties and Molecular Structure

The solubility of a compound is a direct consequence of its molecular structure and the resulting physical properties. The key features of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate are detailed below.

PropertyValueSignificance for Solubility
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol Influences the energy required to overcome crystal lattice forces.
Chemical Structure See Figure 1The arrangement of functional groups dictates intermolecular interactions.
Key Functional Groups Ethyl Ester, Chloro Group, N-Methyl Pyrazole RingThese groups define the compound's polarity, hydrogen bonding capacity, and overall solvent compatibility.
Predicted logP ~1.7 - 2.0Suggests moderate lipophilicity, indicating a preference for organic solvents over water.

Molecular Structure Breakdown:

  • N-Methyl Pyrazole Core: The heterocyclic ring is relatively polar. The N-methylation prevents hydrogen bond donation from the ring itself, which differentiates it from unsubstituted pyrazoles.

  • Ethyl Ester (-COOEt): This group is a polar, aprotic feature. The carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents (like alcohols).

  • Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall dipole moment but is a weak hydrogen bond acceptor. It increases the molecular size and polarizability.

This combination of features results in a molecule of moderate polarity with hydrogen bond accepting capabilities, but no hydrogen bond donating sites. This profile suggests that the highest solubility will be achieved in polar aprotic solvents and some polar protic solvents, with lower solubility in purely nonpolar media.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate) and various solvents.

The diagram below illustrates the key interactions that govern the dissolution process.

cluster_solute Solute Crystal Lattice cluster_solvent Solvent Types Solute Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Protic Polar Protic (e.g., Ethanol, Methanol) Solute->Protic H-Bond Acceptor (Ester C=O) + Dipole-Dipole Aprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) Solute->Aprotic Strong Dipole-Dipole (Dominant Interaction) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals (Poor Interaction) caption Fig. 1: Solute-Solvent Interaction Model.

Fig. 1: Solute-Solvent Interaction Model.
  • In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can accept them. The primary interaction with the solute will be strong dipole-dipole forces between the solvent and the polar pyrazole ring and ester group. This class of solvents is predicted to be highly effective.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will engage in dipole-dipole interactions and, importantly, will act as hydrogen bond donors to the solute's ester carbonyl oxygen. This leads to strong solvation, and high solubility is expected.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipoles. The only available interactions are weak London dispersion forces (van der Waals). Since significant energy is required to break the solute's crystal lattice forces, and the solvation energy from these weak interactions is minimal, solubility is expected to be very low.

Qualitative and Predicted Solubility

While a comprehensive quantitative dataset is not publicly available, a qualitative summary based on common laboratory use and theoretical principles can be established.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale / Notes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl AcetateHigh to Very High Strong dipole-dipole interactions are the dominant solvation force. Often used as reaction solvents for this class of compounds.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High Solvation is driven by hydrogen bonding to the ester group and dipole-dipole interactions. Solubility may decrease with increasing alcohol chain length.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Solvents of intermediate polarity that are effective at solvating the moderately polar solute.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate Less polar than ketones or esters, leading to weaker interactions and consequently lower solubility.
Aromatic Hydrocarbons Toluene, XyleneLow Primarily van der Waals interactions; insufficient to overcome the solute's crystal lattice energy effectively.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / Insoluble Mismatch in polarity leads to very poor solvation. Ideal for use as anti-solvents in crystallization.

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain accurate, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium (or shake-flask) method is a gold-standard technique that is both reliable and straightforward to implement.

Objective: To determine the saturation solubility of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

  • Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (solid, >98% purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or screw-cap test tubes (e.g., 4 mL)

  • Thermostatically controlled shaker or rotator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram:

prep 1. Preparation Add excess solid solute to a known volume of solvent in a vial. equil 2. Equilibration Incubate at constant temperature (e.g., 25°C) with agitation for 24-48 hours to ensure saturation. prep->equil sep 3. Phase Separation Allow vials to stand, letting undissolved solid settle. equil->sep filter 4. Filtration Withdraw supernatant using a syringe. Filter through a 0.22 µm syringe filter into a clean vial. sep->filter dilute 5. Dilution Accurately dilute the saturated, filtered solution with the solvent to a concentration within the analytical calibration range. filter->dilute analyze 6. Analysis Quantify the solute concentration in the diluted sample using a pre-validated HPLC method. dilute->analyze calc 7. Calculation Calculate original solubility (e.g., in mg/mL) accounting for the dilution factor. analyze->calc caption Fig. 2: Isothermal Equilibrium Solubility Workflow.

Fig. 2: Isothermal Equilibrium Solubility Workflow.

Step-by-Step Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Use these to generate a calibration curve with the analytical instrument (e.g., HPLC peak area vs. concentration).

  • Sample Preparation: Add an excess amount of solid ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate to a vial containing a precisely known volume (e.g., 2.0 mL) of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

  • Sample Clarification: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. Carefully withdraw a portion of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

  • Dilution and Analysis: Accurately dilute the clear, saturated filtrate with the solvent to bring its concentration into the linear range of the calibration curve. Analyze this diluted sample using the calibrated HPLC method.

  • Calculation: Use the concentration of the diluted sample (obtained from the calibration curve) and the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Practical Considerations and Troubleshooting

  • Compound Purity: The presence of impurities can significantly alter measured solubility. Always use a well-characterized compound with the highest possible purity.

  • Solvent Purity: The presence of water or other contaminants in organic solvents can affect their solvating properties. Use high-purity, dry solvents for the most reliable data.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining precise and constant temperature control throughout the equilibration and sampling process is paramount for reproducibility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is important to be aware of the crystalline form being tested, as results may vary otherwise.

  • Filter Compatibility: Ensure the syringe filter membrane is chemically compatible with the solvent being used to prevent leaching of extractables or dissolution of the filter itself. PTFE membranes are generally a robust choice for a wide range of organic solvents.

Conclusion

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a molecule of moderate polarity, whose solubility is governed by a combination of dipole-dipole forces and its ability to act as a hydrogen bond acceptor. It exhibits high solubility in polar aprotic and protic solvents, making them excellent choices for reaction media. Conversely, its solubility is poor in nonpolar hydrocarbon solvents, which can be effectively utilized as anti-solvents for crystallization and purification. While a comprehensive public database of quantitative solubility values is lacking, the theoretical principles outlined herein provide a strong predictive framework. For precise quantitative data essential for process modeling and development, the provided isothermal equilibrium protocol offers a reliable and accurate method for in-house determination.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Scaffolds in Medicinal Chemistry. Molecules. Available at: [Link]

  • Cole, A. S., et al. (2017). The Role of Pyrazole in Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry, 4th Edition. Wiley-VCH. (General reference for solvent principles). Available at: [Link]

  • Baka, E., et al. (2008). Protocol for the determination of equilibrium solubility of a compound in various solvent media. Protocol Exchange. Available at: [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews. Available at: [Link]

An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, a distinct molecule within this class, is the subject of this technical guide. While direct mechanistic studies on this specific compound are not extensively documented, its structural features—a chlorinated pyrazole ring, an N-methyl group, and an ethyl carboxylate moiety—provide a strong basis for inferring its biological activities and mechanisms of action by drawing parallels with closely related analogs. This guide synthesizes the available scientific literature to propose and explore the most probable mechanisms through which this compound may exert its effects, focusing on anti-inflammatory, antimicrobial, and herbicidal activities. We will delve into the underlying signaling pathways, propose robust experimental protocols for mechanism elucidation, and provide a framework for future research and development.

Introduction: The Versatility of the Pyrazole Core

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts significant chemical stability and diverse biological functionality.[1] The pyrazole nucleus is a "privileged structure" in drug discovery, found in a range of approved drugs with activities spanning from anti-inflammatory (e.g., Celecoxib) to anticancer and antimicrobial agents.[1][2] The substituents on the pyrazole ring play a critical role in defining the specific biological targets and the resulting pharmacological profile. For ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, the key substitutions are:

  • 5-Chloro Group: The halogen at this position can significantly influence the electronic properties of the ring and its binding affinity to target proteins.[3]

  • 1-Methyl Group: N-alkylation of the pyrazole ring is a common strategy to modulate potency and pharmacokinetic properties.

  • 3-Ethyl Carboxylate Group: This ester functional group can participate in hydrogen bonding and may serve as a key interaction point with biological targets or be a site for metabolic modification.

Given the prevalence of these features in other biologically active pyrazoles, we can hypothesize three primary putative mechanisms of action for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Putative Mechanism I: Anti-inflammatory Activity

Numerous pyrazole derivatives exhibit potent anti-inflammatory effects, often mediated through the inhibition of key enzymes in the inflammatory cascade.[2][4][5]

Molecular Target: Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The proposed signaling pathway for the anti-inflammatory action of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is depicted below.

Anti-inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Pyrazole_Compound Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Pyrazole_Compound->COX_Enzymes Inhibition

Caption: Putative inhibition of the COX pathway by the pyrazole compound.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution and prepare serial dilutions.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).

Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)[4][5]>10015.2>6.5
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)[4][5]>10018.5>5.4
Celecoxib (Reference)150.04375
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate To be determined To be determined To be determined

Putative Mechanism II: Antimicrobial Activity

Certain pyrazole derivatives have been identified as potent antimicrobial agents.[6] The mechanism often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity.

Molecular Target: Bacterial DNA Gyrase and Topoisomerase IV

A well-established target for antibacterial agents is the type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription in bacteria. Their inhibition leads to the cessation of cell division and eventual cell death.

Signaling Pathway: Disruption of DNA Synthesis

The proposed mechanism for the antibacterial action of the title compound is illustrated below.

Antimicrobial_Pathway DNA_Replication DNA Replication & Transcription Topoisomerases DNA Gyrase & Topoisomerase IV DNA_Replication->Topoisomerases Requires Bacterial_Growth Bacterial Cell Division & Survival Topoisomerases->Bacterial_Growth Enables Pyrazole_Compound Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Pyrazole_Compound->Topoisomerases Inhibition

Caption: Proposed inhibition of bacterial topoisomerases.

Experimental Protocol: In Vitro Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate on bacterial DNA gyrase and topoisomerase IV.

Methodology:

  • Enzyme and Substrate: Use purified E. coli DNA gyrase or S. aureus topoisomerase IV and supercoiled plasmid DNA as the substrate.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: Combine the enzyme, substrate DNA, and the test compound in an appropriate reaction buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

  • Quantification: Quantify the band intensities to determine the IC50 value.

Putative Mechanism III: Herbicidal Activity

The pyrazole scaffold is also present in several commercial herbicides.[7] These compounds often act by inhibiting enzymes that are unique to plant metabolic pathways.

Molecular Target: Phytoene Desaturase (PDS) or other plant-specific enzymes

One common mode of action for bleaching herbicides is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in chlorophyll degradation and a bleached appearance in susceptible plants.

Signaling Pathway: Disruption of Carotenoid Biosynthesis

The proposed herbicidal mechanism of action is outlined in the following diagram.

Herbicidal_Pathway Phytoene Phytoene PDS_Enzyme Phytoene Desaturase (PDS) Phytoene->PDS_Enzyme Substrate Carotenoids Carotenoids PDS_Enzyme->Carotenoids Catalysis Photosynthesis Photosynthesis & Chlorophyll Protection Carotenoids->Photosynthesis Essential for Pyrazole_Compound Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Pyrazole_Compound->PDS_Enzyme Inhibition

Caption: Hypothesized inhibition of phytoene desaturase in plants.

Experimental Protocol: In Vitro PDS Inhibition Assay and Whole Plant Assay

Objective: To evaluate the inhibitory activity of the compound against PDS and its herbicidal effect on whole plants.

Methodology (In Vitro):

  • Enzyme Extraction: Isolate PDS from a suitable plant source (e.g., spinach or squash).

  • Assay System: Utilize a spectrophotometric assay that measures the conversion of phytoene to ζ-carotene.

  • Inhibition Measurement: Determine the IC50 of the test compound against PDS activity.

Methodology (Whole Plant):

  • Plant Species: Select a range of monocot and dicot weed species.

  • Treatment: Apply the test compound at various concentrations as a pre- or post-emergence treatment.

  • Evaluation: Visually assess plant injury (e.g., bleaching, growth inhibition) at regular intervals.

  • Data Collection: Determine the GR50 (the concentration required for 50% growth reduction).

Conclusion and Future Directions

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a molecule of significant interest due to its structural similarity to a range of biologically active pyrazole derivatives. Based on the available literature, it is plausible that this compound possesses anti-inflammatory, antimicrobial, and/or herbicidal properties. The proposed mechanisms of action, centered around the inhibition of COX enzymes, bacterial topoisomerases, and plant-specific enzymes like PDS, provide a solid foundation for further investigation.

Future research should focus on the synthesis and in vitro screening of this compound against the proposed targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be invaluable in optimizing the potency and selectivity of this and related pyrazole carboxylates. The experimental protocols outlined in this guide offer a clear path forward for elucidating the precise mechanism of action and unlocking the full therapeutic or agrochemical potential of this promising compound.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Request PDF. (n.d.). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Available at: [Link]

  • Gomha, S. M., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(5), 776-784. Available at: [Link]

  • Chahal, G., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Corrosion and Materials Degradation. Available at: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2022). International Journal of Molecular Sciences, 23(15), 8683. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. Available at: [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2019). Molecules, 24(18), 3349. Available at: [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can yield potent and selective therapeutic agents. Within the vast realm of heterocyclic compounds, the pyrazole nucleus has unequivocally established itself as a "privileged scaffold."[1][2][3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of approved drugs and clinical candidates.[1][4] Its metabolic stability and versatile chemical nature, which allows for precise, multi-positional substitutions, have made it a favored building block for targeting a wide array of biological macromolecules.[1][5]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the key therapeutic targets of pyrazole-based compounds, delving into the mechanistic underpinnings of their actions and the experimental methodologies used for their validation. We will move beyond a simple cataloging of targets to explain the causality behind the design and evaluation of these potent molecules, offering field-proven insights to inform future drug discovery endeavors.

Chapter 1: Targeting Inflammation - The Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response to harmful stimuli, and at its core lies the arachidonic acid cascade. A pivotal enzyme in this pathway is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Pyrazole-based compounds have been instrumental in the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to mitigate inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6][7][8]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for anti-inflammatory pyrazole compounds is the selective inhibition of the COX-2 enzyme.[9][10] These compounds effectively block the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[10][11] This reduction in prostaglandin synthesis leads to the alleviation of pain, inflammation, and fever.[9][11]

The selectivity of certain pyrazole derivatives for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket, which can accommodate the bulkier side groups characteristic of diaryl-substituted pyrazoles like celecoxib.[7] For instance, the sulfonamide side chain of celecoxib binds to this hydrophilic region, conferring its high selectivity for COX-2.[7]

Case Study: Celecoxib

Celecoxib (brand name Celebrex) is a quintessential example of a successful pyrazole-based selective COX-2 inhibitor.[7] It is a diaryl-substituted pyrazole that is approximately 10-20 times more selective for COX-2 than COX-1.[7] This selectivity allows it to exert its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal adverse events commonly associated with non-selective NSAIDs that inhibit COX-1.[6][7]

Visualizing the Pathway: COX-2 Inhibition by Pyrazole Compounds

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 catalyzes Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 selectively inhibits Kinase_Inhibitor_Screening Library Pyrazole Compound Library HTS High-Throughput Screening (Kinase Assay) Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) Potent_Inhibitors->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound

Caption: A typical workflow for identifying pyrazole-based kinase inhibitors.

2.1.2 Representative Pyrazole-Based Kinase Inhibitors and their Targets
Compound/Derivative ClassKinase Target(s)Reported Activity (IC50)Reference
Pyrazole carbaldehyde derivativePI3 Kinase0.25 µM (against MCF7 cells)[12]
5-alkylated selanyl-1H-pyrazoleEGFR, VEGFR-213.85 µM (against HepG2 cells)[12]
AfuresertibAkt1Ki = 0.08 nM[13]
Asciminib (ABL-001)Bcr-Abl0.5 nM[13]
Golidocitinib (AZD4205)JAK1Highly potent[2]
Pyrazole-benzothiazole hybridsMultiple (antiangiogenic)3.17 to 6.77 µM[12]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. [14]Disrupting microtubule dynamics is a well-established anticancer strategy. Certain pyrazole derivatives have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. [15][14]For instance, cis-restricted 3-aminopyrazole analogues of combretastatin have been synthesized and shown to possess antimitotic activity. [14]

Other Anticancer Targets

The anticancer activity of pyrazole compounds is not limited to kinases and tubulin. Other notable targets include:

  • Carbonic Anhydrases: Some pyrazole-sulfonamide derivatives have shown inhibitory activity against carbonic anhydrase enzymes, which are involved in pH regulation and tumor progression. [3]* DNA: Certain pyrazole derivatives may exert their anticancer effects by interacting directly with DNA. [15]* Topoisomerase-1 (Topo-1): Some novel pyrazole-based compounds have demonstrated dual inhibition of EGFR and Topo-1. [16]

Experimental Protocol: Cell Viability (MTT) Assay

A fundamental step in evaluating the anticancer potential of pyrazole compounds is to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test pyrazole compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test pyrazole compound. Include untreated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value.

Chapter 3: Modulating Neurotransmission - Targets in the Central Nervous System

Pyrazole derivatives have also been explored for their potential in treating neurological and psychiatric disorders by targeting key components of the central nervous system (CNS).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. [17]Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. [18][19]Numerous pyrazoline-based molecules have been reported as potent and selective inhibitors of MAO-A or MAO-B. [18][20][21]For example, halogenated pyrazolines have shown potent and selective MAO-B inhibition, with some compounds exhibiting IC50 values in the nanomolar range. [19]

Cannabinoid Receptor 1 (CB1) Modulation

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), plays a role in regulating appetite and energy metabolism. [22][23]Rimonabant, a diarylpyrazole, was developed as a selective CB1 receptor antagonist/inverse agonist for the treatment of obesity. [24][25]While it demonstrated efficacy in promoting weight loss, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety. [24]This serves as a critical case study in drug development, highlighting the importance of thoroughly understanding the on- and off-target effects of CNS-acting drugs.

Chapter 4: Combating Infectious Diseases - Antimicrobial Targets

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Pyrazole derivatives have emerged as a promising scaffold in this area, exhibiting a broad spectrum of activity against various pathogens. [26][27][28]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of pyrazole derivatives with significant antibacterial and antifungal properties. [29]Some of these compounds have shown potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. [1][30]The specific molecular targets of these antimicrobial pyrazoles are diverse and often not fully elucidated, but they represent a promising avenue for the development of novel antibiotics and antifungals.

Chapter 5: Other Notable Therapeutic Targets

The versatility of the pyrazole scaffold extends to other important therapeutic targets.

Phosphodiesterase 5 (PDE5) Inhibition

Sildenafil (Viagra), a well-known drug for erectile dysfunction, is a pyrazolo[4,3-d]pyrimidin-7-one derivative. [33]Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). [33]By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. [33]

Conclusion and Future Perspectives

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective ligands for a vast range of biological targets. From the well-established inhibition of COX-2 to the complex modulation of kinase signaling cascades in cancer and the targeting of enzymes in the central nervous system, pyrazole-containing compounds are at the forefront of modern medicinal chemistry.

The future of pyrazole-based drug discovery will likely involve the continued exploration of novel substitution patterns to enhance selectivity and reduce off-target effects. Furthermore, the use of pyrazoles as core fragments in the design of multi-target ligands and covalent inhibitors represents an exciting frontier. As our understanding of the molecular basis of diseases deepens, the privileged pyrazole scaffold will undoubtedly continue to provide a robust framework for the development of the next generation of innovative medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available from: [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available from: [Link]

  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available from: [Link]

  • Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Available from: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. Available from: [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

  • Rimonabant - Wikipedia. Available from: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents - Bentham Science Publisher. Available from: [Link]

  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. Available from: [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PubMed Central. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available from: [Link]

  • Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed. Available from: [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed. Available from: [Link]

  • Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed. Available from: [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. Available from: [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. Available from: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the multi-step synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block. The synthetic strategy commences with the readily available starting material, diethyl oxalate. Each stage of the synthesis is presented with detailed, field-tested protocols, underpinned by mechanistic insights and scientific rationale to empower researchers in their experimental design and execution.

Strategic Overview: A Three-Step Approach

The synthesis is logically structured into three distinct chemical transformations. This pathway is designed for efficiency and scalability, converting simple acyclic esters into a functionalized pyrazole heterocycle.

  • Claisen Condensation: The initial step involves a mixed Claisen condensation between diethyl oxalate and ethyl acetate. This classic carbon-carbon bond-forming reaction establishes the required 1,3-dicarbonyl backbone of the precursor molecule.[1][2]

  • Knorr Pyrazole Synthesis: The resulting dicarbonyl intermediate undergoes a cyclocondensation reaction with methylhydrazine. This step, a variant of the Knorr pyrazole synthesis, efficiently constructs the core 1-methyl-pyrazolidinone ring system.[3][4][5]

  • Aromatic Chlorination: The final transformation involves the conversion of the pyrazolone intermediate to the target 5-chloro-pyrazole using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This step introduces the key chloro-substituent and establishes the aromatic pyrazole ring.[6][7]

Below is a graphical representation of the complete synthetic workflow.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Aromatic Chlorination A Diethyl Oxalate + Ethyl Acetate B Diethyl 2-oxobutanedioate (1,3-Dicarbonyl Intermediate) A->B  NaOEt, EtOH  Reflux C Ethyl 1-methyl-5-oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate B->C  CH₃NHNH₂, AcOH  Reflux D Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate C->D  POCl₃  Reflux

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of Diethyl 2-oxobutanedioate via Mixed Claisen Condensation

Causality and Experimental Rationale: This reaction is a mixed Claisen condensation, a powerful tool for forming β-keto esters.[8] Diethyl oxalate is an ideal "acceptor" molecule in this context because it lacks α-hydrogens and thus cannot self-condense by forming an enolate.[1][2] Ethyl acetate serves as the "donor," possessing acidic α-protons. A strong base, sodium ethoxide (NaOEt), is required to deprotonate ethyl acetate, generating the nucleophilic enolate.[8] The reaction is driven to completion because the resulting β-keto ester product is more acidic than the starting alcohol (ethanol), and its deprotonation by the alkoxide base is an essentially irreversible step that shifts the equilibrium.[8] Anhydrous conditions are critical to prevent the base from being consumed by water and to avoid saponification of the esters.

Reagents and Materials:

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume / Mass
Sodium (metal)22.990.251.15.75 g
Anhydrous Ethanol46.07--100 mL
Diethyl Oxalate146.140.251.136.5 g (33.6 mL)
Ethyl Acetate88.110.2271.020.0 g (22.2 mL)
6M Hydrochloric Acid36.46--~50 mL
Diethyl Ether74.12--For extraction
Anhydrous MgSO₄120.37--For drying

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add metallic sodium pieces to 100 mL of anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reactant Addition: Cool the sodium ethoxide solution to room temperature. Prepare a mixture of diethyl oxalate (33.6 mL) and ethyl acetate (22.2 mL) and add it dropwise to the stirred ethoxide solution over 30-45 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture by adding 6M HCl with vigorous stirring until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-oxobutanedioate as a colorless oil.

Protocol 2: Synthesis of Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Causality and Experimental Rationale: This step utilizes the Knorr pyrazole synthesis, a robust method for creating pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives.[5][9] The reaction proceeds via a cyclocondensation mechanism. Methylhydrazine acts as a bidentate nucleophile, with the more nucleophilic, unsubstituted nitrogen typically initiating the attack on one of the carbonyl groups.[4] Subsequent intramolecular condensation and dehydration lead to the stable heterocyclic pyrazolone ring. Glacial acetic acid serves as both a solvent and a catalyst to facilitate the imine formation and dehydration steps.[10]

Reagents and Materials:

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume / Mass
Diethyl 2-oxobutanedioate202.190.101.020.2 g
Methylhydrazine46.070.111.15.1 g (5.8 mL)
Glacial Acetic Acid60.05--100 mL
Ice Water18.02--For precipitation

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-oxobutanedioate (20.2 g) in glacial acetic acid (100 mL).

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (5.8 mL) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice water with constant stirring.

  • Purification: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. The product, ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Protocol 3: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Causality and Experimental Rationale: The pyrazolone intermediate exists in tautomeric equilibrium with its 5-hydroxypyrazole form. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings, particularly those adjacent to a ring nitrogen, into chloro groups.[6][7] The mechanism involves the activation of the hydroxyl (or carbonyl oxygen of the pyrazolone) by phosphorylation, creating a good leaving group, which is subsequently displaced by a chloride ion.[7] The reaction is typically performed by heating the substrate in excess POCl₃, which also serves as the solvent. A controlled, slow quench into ice is crucial to safely decompose the excess reactive POCl₃.

Reagents and Materials:

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume / Mass
Ethyl 1-methyl-5-oxo-pyrazole-3-carboxylate184.180.051.09.2 g
Phosphorus Oxychloride (POCl₃)153.33--50 mL
Ice Water18.02--For quenching
Saturated NaHCO₃ solution84.01--For neutralization
Ethyl Acetate88.11--For extraction
Anhydrous MgSO₄120.37--For drying

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, carefully add the dried pyrazolone intermediate (9.2 g) to phosphorus oxychloride (50 mL) in a flask equipped with a reflux condenser and a gas outlet connected to a trap (to handle evolved HCl gas).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of ice (~500 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will decompose the excess POCl₃.

  • Neutralization: Once the quenching is complete, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the final product, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • Google Patents. Process for the preparation of pyrazoles.
  • Wiley Online Library. Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Available from: [Link]

  • Royal Society of Chemistry. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Available from: [Link]

  • Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available from: [Link]

  • National Center for Biotechnology Information. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available from: [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available from: [Link]

  • Yale Chemistry. The Acetoacetic Ester Condensation (Claisen Condensation). Available from: [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • YouTube. CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates | Request PDF. Available from: [Link]

  • Google Patents. Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ElectronicsAndBooks. One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate. Available from: [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate | Request PDF. Available from: [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available from: [Link]

  • ResearchGate. Reagents and conditions: (i) 2.0 equiv diethyl oxalate, MeOH, EtONa,... Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]

Sources

Application Note: Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds.[2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2] The versatility of the pyrazole core allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

Within this important class of compounds, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate emerges as a highly valuable and versatile synthetic intermediate. Its specific substitution pattern—featuring a reactive chlorine atom at the 5-position and an ester group at the 3-position—provides two distinct handles for subsequent chemical modifications. This dual functionality makes it an ideal starting point for the construction of more complex molecules, particularly pyrazole-3-carboxamides, a class of compounds with demonstrated biological significance.[3][4]

This application note provides a technical guide on the utilization of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate in the synthesis of bioactive molecules, using the well-documented acaricide Tebufenpyrad as a practical case study. The principles and protocols described herein are broadly applicable to the synthesis of other pyrazole-based compounds for pharmaceutical and agrochemical research.

Physicochemical & Structural Data of the Intermediate

A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.

PropertyValue
Compound Name Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
CAS Number 10250-55-2
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance White to light yellow crystalline powder
Structure Chemical structure of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Note: The structure shown is a representative image. Researchers should always confirm the structure and purity of their starting materials via appropriate analytical techniques (NMR, MS, etc.).

Core Synthetic Application: From Intermediate to Bioactive Carboxamide

The most common and powerful application of this intermediate is its conversion into a pyrazole-3-carboxamide. This transformation is a cornerstone of many synthetic pathways and typically involves a three-step sequence:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Activation: Conversion of the carboxylic acid into a more reactive species, most commonly an acyl chloride.

  • Amide Coupling: Reaction of the activated acid with a primary or secondary amine to form the final amide bond.

This workflow provides a robust and high-yielding route to a diverse library of N-substituted pyrazole carboxamides.

G cluster_workflow General Synthetic Workflow Start Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate Step1 Step 1: Saponification (e.g., NaOH, H₂O/EtOH) Start->Step1 Intermediate 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic Acid Step1->Intermediate Step2 Step 2: Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Intermediate->Step2 Activated 5-Chloro-1-methyl-1H- pyrazole-3-carbonyl Chloride Step2->Activated Step3 Step 3: Amide Coupling (Amine, Base) Activated->Step3 Final N-Substituted Pyrazole-3-Carboxamide (Final Product) Step3->Final

Caption: General workflow for converting the pyrazole ester intermediate to a final carboxamide product.

Case Study Protocol: Synthesis of Tebufenpyrad

Tebufenpyrad is a potent acaricide that functions by inhibiting mitochondrial electron transport at Complex I. Its synthesis is an excellent practical example of the application of our title intermediate. While some literature may refer to the synthesis starting from the 4-chloro isomer, the 5-chloro isomer can also be utilized in analogous reaction schemes to produce structurally related bioactive compounds.[5][6][7] For this protocol, we will adapt the established three-step process.

Step 1: Saponification to 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Rationale: The ester is hydrolyzed to the free carboxylic acid using a strong base. The reaction is typically performed in a mixed aqueous/organic solvent system to ensure solubility of both the ester and the hydroxide salt. Acidification in the workup protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

Protocol:

  • To a solution of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (5 mL per gram of ester), add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Step 2: Formation of 5-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Rationale: The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] This "activation" step makes the carbonyl carbon significantly more electrophilic, preparing it for nucleophilic attack by the amine in the next step. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.

Protocol:

  • SAFETY NOTE: This step must be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gas.

  • Suspend the 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane (5 mL per gram of acid).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and stir for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is a light-yellow oil or solid and is typically used immediately in the next step without further purification.

Step 3: Amide Coupling to Synthesize Tebufenpyrad

Rationale: This is the final bond-forming step. The acyl chloride is treated with the desired amine (in this case, (4-(tert-butyl)phenyl)methanamine) in the presence of a non-nucleophilic base like triethylamine or pyridine.[9] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: The final amide coupling step in the synthesis of Tebufenpyrad.

Protocol:

  • Dissolve (4-(tert-butyl)phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (1.05 eq) from the previous step in a small amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Tebufenpyrad.

Expected Results & Characterization

ParameterExpected Outcome
Product N-(4-(tert-butyl)benzyl)-5-chloro-1-methyl-1H-pyrazole-3-carboxamide (Tebufenpyrad)
Appearance White to off-white solid
Yield 75-85% (overall from carboxylic acid)
Purity >98% (by HPLC)
¹H NMR Consistent with the structure of Tebufenpyrad
Mass Spec (ESI) [M+H]⁺ consistent with the molecular formula C₁₈H₂₂ClN₃O

Conclusion

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a high-value intermediate for the synthesis of a wide range of bioactive pyrazole-3-carboxamides. The straightforward and robust three-step process of saponification, acid activation, and amide coupling allows for the efficient construction of complex molecular architectures. As demonstrated with the synthesis of Tebufenpyrad, this building block provides a reliable entry point for developing novel compounds in both pharmaceutical and agrochemical research. The protocols outlined in this note serve as a validated foundation for researchers to build upon in their synthetic endeavors.

References

  • Fustero, S., Román, R., et al. (2008). Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. Journal of Organic Chemistry, 73(21), 8545-52. [Link]

  • Novellist. (n.d.). Tebufenpyrad synthesis. Slideshare. [Link]

  • Gomha, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Fustero, S., et al. (2008). Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. PubMed. [Link]

  • Fustero, S., et al. (2008). Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation. ResearchGate. [Link]

  • Google Patents. (2014). CN104230809A - Industrial new process for synthesis of tebufenpyrad.
  • Li, J., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Li, J., et al. (2018). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]

  • Yang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Unilong. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • De Figueiredo, R. M., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(7), 1164-1175. [Link]

  • Sharma, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

Sources

Application Note: A Detailed Protocol for the Regioselective N-Methylation of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Pyrazoles

N-substituted pyrazole derivatives are foundational scaffolds in modern medicinal chemistry and drug discovery.[1] These heterocyclic systems are integral to a wide array of therapeutic agents, including kinase inhibitors for neurodegenerative diseases and anticancer treatments.[1][2] The precise location of the N-substituent on the pyrazole ring is critical, as the resulting regioisomers (e.g., N1 vs. N2-substituted) possess distinct three-dimensional structures, steric profiles, and hydrogen bonding capabilities. These differences profoundly influence their biological activity and pharmacological properties.

However, the selective N-alkylation of asymmetrically substituted pyrazoles presents a persistent and significant challenge in synthetic chemistry.[3][4] This application note provides a detailed guide to understanding and overcoming this challenge, with a focus on a modern, highly regioselective protocol for the N-methylation of pyrazole carboxylates.

The Core Challenge: Controlling Regioselectivity

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsubstituted or symmetrically substituted pyrazole, these atoms are chemically equivalent. In asymmetrically substituted pyrazoles, such as pyrazole carboxylates, the electronic environments of the two nitrogens differ, yet their nucleophilicity can remain remarkably similar. Consequently, reaction with an electrophile like a methylating agent often yields a mixture of N1- and N2-methylated regioisomers, which can be difficult and costly to separate.[4][5]

The outcome of a classical methylation reaction is governed by a delicate interplay of factors:

  • Steric Hindrance: Substituents on the pyrazole ring can sterically hinder one nitrogen atom, favoring methylation at the more accessible position.[4]

  • Electronic Effects: Electron-withdrawing or -donating groups on the ring modulate the nucleophilicity of the adjacent nitrogens.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N2 product ratio.[5]

G cluster_start Starting Material cluster_reagents Non-Selective Methylation cluster_products Product Mixture start Pyrazole Carboxylate reagents e.g., MeI, K₂CO₃ start->reagents Reaction N1 N1-Methyl Isomer reagents->N1 Difficult to Control Ratio N2 N2-Methyl Isomer reagents->N2

Figure 1: The fundamental challenge of pyrazole N-methylation, often leading to a mixture of regioisomers.

Methodology Deep Dive: Achieving High N1-Selectivity

While classical methods using methyl iodide or dimethyl sulfate often provide poor selectivity[4], recent advancements offer robust solutions. A highly effective strategy for achieving predictable N1-methylation involves the use of sterically demanding "masked" methylating agents.[3][6]

This protocol focuses on the use of α-halomethylsilanes , such as (chloromethyl)triisopropoxysilane, which serve as bulky synthetic equivalents of a methyl group.[7] The large steric footprint of the triisopropoxysilyl group directs the initial alkylation almost exclusively to the less hindered N1 position. A subsequent, clean protodesilylation step using a fluoride source then reveals the desired N-methyl group.[3][8] This two-step, one-pot sequence transforms a challenging selectivity issue into a predictable and high-yielding process.

The causality behind this selectivity is rooted in steric control. The bulky silyl group makes the transition state for attack at the more hindered N2 position energetically unfavorable, thus strongly favoring the N1 pathway.

Detailed Experimental Protocol: N1-Selective Methylation via an α-Halomethylsilane Reagent

This protocol describes a general procedure for the N1-methylation of a 3-substituted pyrazole-4-carboxylate using (chloromethyl)triisopropoxysilane.

Materials and Reagents:

  • 3-Substituted-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2–1.5 equiv)

  • (Chloromethyl)triisopropoxysilane (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask and standard glassware, oven- or flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles

  • Rotary evaporator

Workflow Diagram:

G cluster_workflow Experimental Workflow A 1. Dissolve pyrazole in anhydrous THF/DMSO B 2. Add KHMDS at 0°C to deprotonate A->B C 3. Add α-halomethylsilane and warm to 60°C B->C D 4. Monitor N-alkylation (TLC / LC-MS) C->D E 5. Add TBAF and H₂O for protodesilylation D->E F 6. Monitor desilylation (TLC / LC-MS) E->F G 7. Aqueous Workup & Extraction F->G H 8. Purification via Column Chromatography G->H I 9. Isolate pure N1-Methyl Pyrazole H->I

Figure 2: Step-by-step workflow for the N1-selective methylation protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the 3-substituted-1H-pyrazole-4-carboxylate (1.0 equiv).

  • Dissolution: Add anhydrous THF and anhydrous DMSO (e.g., a 4:1 to 1:1 mixture) to achieve a concentration of approximately 0.1 M. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add KHMDS (1.2 equiv) portion-wise or as a solution in THF. Stir the mixture for 15-30 minutes at 0°C. The formation of the potassium pyrazolide salt is the critical first step.

  • N-Alkylation: To the resulting suspension, add (chloromethyl)triisopropoxysilane (1.5 equiv) dropwise via syringe. After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.

  • Monitoring (Alkylation): Monitor the consumption of the starting material by TLC or LC-MS. The formation of the silylated intermediate should be observed. The reaction is typically complete within 2-4 hours.[3]

  • Protodesilylation: Once the initial alkylation is complete, cool the mixture slightly. Add H₂O (10 volumes relative to the solvent) followed by TBAF solution (2.0 equiv). Re-heat the mixture to 60°C.

  • Monitoring (Deprotection): Monitor the conversion of the silylated intermediate to the final N-methyl product by TLC or LC-MS. This step is typically complete within 2-4 hours.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N1-methyl pyrazole carboxylate.

Data and Expected Outcomes

This protocol consistently delivers high N1-selectivity across a range of pyrazole substrates. The steric bulk of the α-halomethylsilane reagent effectively overrides many of the electronic factors that complicate traditional methylation methods.

Substrate (3-substituent)N1:N2 Regioisomeric Ratio (rr)Isolated YieldCitation(s)
3-Phenyl93:7~70%[3]
3-(4-Methoxyphenyl)>99:148%[3][9]
3-(4-Chlorophenyl)96:467%[7]
3-(Pyridin-2-yl)>99:1>70%[3]
3-(Thiophen-2-yl)>99:1~75%[3]
3-Bromo-5-phenyl93:772%[3]

Troubleshooting and Optimization

  • Problem: Low or No Reaction.

    • Cause & Solution: The pyrazole nitrogen may not be sufficiently deprotonated. Ensure anhydrous conditions, as water will quench the base. Use freshly opened or titrated KHMDS. For less acidic pyrazoles, a slight excess of base (up to 1.5 equiv) may be beneficial.[4]

  • Problem: Incomplete Protodesilylation.

    • Cause & Solution: The fluoride-mediated cleavage may be sluggish. Ensure the correct amount of TBAF has been added. The reaction may require a longer time or slightly higher temperature (e.g., 70°C). The presence of water is essential for this step.[3]

  • Problem: Product Loss During Workup.

    • Cause & Solution: Some N-methyl pyrazole carboxylates can have moderate water solubility. Minimize the number of aqueous washes or perform back-extraction of the aqueous layers with ethyl acetate to recover the dissolved product.[3]

Conclusion

The selective N-methylation of pyrazole carboxylates is a critical transformation for accessing valuable pharmaceutical building blocks. While traditional methods are often plagued by a lack of regiocontrol, the use of sterically hindered α-halomethylsilanes provides a robust and highly selective solution. This protocol offers researchers a reliable and predictable method to synthesize N1-methyl pyrazole carboxylates in high yield and purity, accelerating timelines in drug discovery and development.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Thieme Connect.[Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.[Link]

  • N-methylation of pyrazole. Reddit.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[Link]

  • N-alkylation method of pyrazole.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.[Link]

Sources

Introduction: The Strategic Importance of Chlorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Chlorination of the Pyrazole Ring

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in numerous blockbuster drugs and pesticides. The strategic introduction of a chlorine atom onto the pyrazole ring is a critical synthetic transformation that profoundly modulates a molecule's physicochemical and biological properties. Chlorination can enhance metabolic stability, improve membrane permeability, and provide a key vector for further molecular elaboration through cross-coupling reactions.

However, the chlorination of pyrazoles is not without its challenges. The primary goal is achieving high regioselectivity, as the pyrazole ring possesses multiple positions susceptible to electrophilic attack. This guide provides an in-depth analysis of the common strategies for pyrazole chlorination, explains the causality behind experimental choices, and delivers field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Electrophilic Substitution Pathway

The chlorination of the pyrazole ring predominantly proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich heterocycle, but the electron density is not uniform. Computational and experimental studies have shown that the C4 position is the most nucleophilic and sterically accessible site. Consequently, it is the primary target for electrophilic attack.[1][2]

The general mechanism involves two key steps:

  • Attack of the Electrophile : The π-system of the pyrazole ring attacks the electrophilic chlorine species (Cl⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or pyrazolium ion.

  • Rearomatization : A weak base in the reaction mixture removes a proton from the C4 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the 4-chloropyrazole product.

The choice of chlorinating agent is critical as it determines the reactivity, selectivity, and overall success of the reaction. The ideal reagent should be a reliable source of electrophilic chlorine while being compatible with other functional groups on the substrate.

Caption: General Mechanism of Electrophilic Chlorination at C4.

A Comparative Analysis of Common Chlorinating Reagents

The selection of a chlorinating agent depends on the pyrazole substrate's reactivity, desired scale, and available laboratory equipment. Electron-rich pyrazoles often react under mild conditions, while electron-deficient systems may require more forceful reagents or catalytic activation.[2][3]

ReagentFormulaFormKey AdvantagesKey ConsiderationsTypical Yield
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂SolidEasy to handle, mild, good for sensitive substrates.[4]Can require longer reaction times or heating.70-95%[5]
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃SolidHigh chlorine content, cost-effective, enables green methods.[6]Potent oxidant, requires careful quenching.85-98%[7]
Sulfuryl Chloride SO₂Cl₂LiquidHighly reactive, effective for deactivated rings.[8]Corrosive, reacts violently with water, generates HCl/SO₂.[9]75-90%
Chlorine Gas Cl₂GasHighly reactive, economical for large scale.Highly toxic and corrosive, requires specialized equipment.[10]Variable
Sodium Hypochlorite NaOClLiquidInexpensive, readily available.Often requires acidic conditions, less selective.[11]60-85%

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the chlorination of a generic pyrazole substrate. Note: These are general procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: C4-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is ideal for a broad range of pyrazole substrates due to the mild nature and ease of handling of NCS.[4][5] Dimethyl sulfoxide (DMSO) is an effective solvent that can facilitate the reaction even at room temperature.[5]

Materials and Reagents:

  • Substituted Pyrazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted pyrazole (1.0 eq) and dissolve it in an appropriate volume of DMSO (e.g., 0.2 M concentration).

  • Reagent Addition: While stirring at room temperature, add N-Chlorosuccinimide (1.1 eq) to the solution in one portion. For less reactive substrates, the reaction may be gently heated to 40-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like DCM or EtOAc (3 x volume of DMSO).

  • Work-up - Washing: Combine the organic extracts. Wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any unreacted NCS), water, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 4-chloropyrazole product.

Protocol 2: Green C4-Chlorination using TCCA via Mechanochemistry

This solvent-free method is a rapid, efficient, and environmentally friendly alternative to traditional solution-phase chemistry.[6][13] It avoids the use of large volumes of hazardous solvents and often simplifies purification.

Materials and Reagents:

  • Substituted Pyrazole (1.0 eq)

  • Trichloroisocyanuric Acid (TCCA) (0.4 eq, as TCCA provides ~3 eq of 'Cl⁺')

  • Silica Gel (as a grinding auxiliary)

  • Zirconia (ZrO₂) milling balls and milling vessel (e.g., Retsch MM400 shaker mill)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • 2% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: In a zirconia milling vessel, charge the substituted pyrazole (e.g., 2.0 mmol), TCCA (0.8 mmol), silica gel (approx. 200 mg), and two ZrO₂ milling balls (5 mm diameter).[13]

  • Milling: Secure the vessel in a shaker mill and operate at a set frequency (e.g., 25-30 Hz) for 30-60 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by briefly pausing the milling, taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC or GC-MS.

  • Work-up - Extraction: Upon completion, transfer the solid mixture from the vessel into a flask. Add DCM or MeOH and stir for 10 minutes to dissolve the product.

  • Work-up - Filtration and Quenching: Filter the mixture through a short pad of silica gel to remove insoluble solids. Transfer the filtrate to a separatory funnel and wash with a 2% Na₂S₂O₃ solution to quench any residual active chlorine.[13]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The product is often obtained in high purity, but can be further purified if necessary.

Protocol 3: C4-Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful chlorinating agent suitable for less reactive or electron-deficient pyrazoles.[8][14] The reaction is typically fast but requires careful handling due to the reagent's corrosive nature.

Materials and Reagents:

  • Substituted Pyrazole (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, and drying tube

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the substituted pyrazole (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise to the cooled, stirring solution. Caution: The reaction can be exothermic and releases HCl and SO₂ gas.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Work-up - Quenching: Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Dissolve Pyrazole) Addition 2. Reagent Addition (e.g., NCS, TCCA, SO2Cl2) Setup->Addition Monitor 3. Monitor Progress (TLC, LC-MS) Addition->Monitor Quench 4. Quenching (e.g., Na2S2O3, NaHCO3) Monitor->Quench Reaction Complete Extract 5. Extraction (Organic Solvent & Water) Quench->Extract Dry 6. Dry & Concentrate (Na2SO4, Roto-Vap) Extract->Dry Purify 7. Purification (Chromatography or Recrystallization) Dry->Purify Crude Product Analyze 8. Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A generalized experimental workflow for pyrazole chlorination.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Joule, J. A., & Mills, K. (2010). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Heterocyclic Chemistry.
  • Fustero, S., et al. (2008). The pyrazole carboxylic acids were then chlorinated in excellent yields upon the addition of an aqueous solution of sodium hypochlorite to the substrate dissolved in acetic acid. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562. [Link]

  • Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(15), 4984. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • Klatt, T., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(12), 3044–3047. [Link]

  • Kumar, A., et al. (2022). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]

  • Myers, A. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA Department of Chemistry and Biochemistry. [Link]

  • Li, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Green Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Processes, 10(5), 996. [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Not Voodoo. [Link]

  • Preparation method of 4-chloropyrazole derivative. (2014).
  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link]

  • Al-Zaydi, K. M. (2006). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Molecules, 11(11), 863-871.
  • Basic Chemistry of Chlorination. (2010). Hydro Instruments. [Link]

  • Lee, J., et al. (2021). Comparison of disinfectants for drinking water: chlorine gas vs. on-site generated chlorine. Water Science and Technology, 83(2), 438-447. [Link]

  • Strauss, F. J., et al. (2016). Flow chemistry for on-demand chlorine. Reaction Chemistry & Engineering. [Link]

  • Module #24 Gas Chlorination. (2013). Pennsylvania Department of Environmental Protection. [Link]

Sources

Application Notes and Protocols for the Utilization of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Concepts & Core Directive

The Ascendancy of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have solidified their position as a cornerstone of modern fungicidal chemistry, exhibiting broad-spectrum efficacy against a multitude of devastating plant pathogens.[1][2] Their development represents a significant leap forward in managing fungal diseases and combating the ever-present challenge of resistance to older fungicide classes. At the heart of this chemical family's success is its highly specific and potent mechanism of action: the inhibition of fungal respiration.[3][4][5] This guide focuses on a key chemical intermediate, Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate , detailing its role as a foundational scaffold and providing robust protocols for its derivatization and evaluation in a fungicide discovery workflow.

Mechanism of Action: Targeting the Fungal Powerhouse

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit Succinate Dehydrogenase (SDH) , also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][6]

Causality of Inhibition:

  • Energy Depletion: By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides physically obstruct the transfer of electrons from succinate to ubiquinone. This blockage halts the electron transport chain, crippling the production of ATP, the cell's primary energy currency.

  • Metabolic Disruption: Inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth, sporulation, and pathogenesis.

  • Oxidative Stress: The stalled electron flow can lead to an accumulation of reactive oxygen species (ROS), inducing severe oxidative stress that damages vital cellular components like lipids, proteins, and DNA.

This trifecta of cellular insults leads to a rapid cessation of fungal growth and ultimately, cell death. The high degree of conservation of the SDH enzyme across many fungal species contributes to the broad-spectrum activity of this class of fungicides.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone Pool SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer ATP ATP Synthesis ComplexIII->ATP Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->SDH INHIBITS

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

Section 2: The Central Scaffold: Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This molecule is a pivotal building block for creating libraries of novel pyrazole carboxamide fungicides. Its structure contains the essential pyrazole core, while the ethyl ester at the 3-position is a reactive handle for derivatization, and the chloro and methyl substitutions at the 5- and 1-positions, respectively, are crucial for optimizing biological activity and binding affinity to the target enzyme.

Synthesis & Derivatization Workflow

The development of novel fungicides from this scaffold follows a logical and well-established chemical pathway. The primary strategy involves converting the ethyl ester to a more reactive intermediate, such as an acid chloride, which is then coupled with a diverse range of aniline derivatives to generate the final carboxamide products.[7][8][9][10][11]

Synthesis_Workflow Start Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Step1 Saponification (e.g., NaOH, EtOH/H₂O) Start->Step1 Acid 5-chloro-1-methyl- 1H-pyrazole-3-carboxylic acid Step1->Acid Step2 Activation (e.g., SOCl₂, Oxalyl Chloride) Acid->Step2 AcidChloride Acid Chloride Intermediate Step2->AcidChloride Step3 Amide Coupling (e.g., Triethylamine, DCM) AcidChloride->Step3 Aniline Amine Library (Diverse Anilines) Aniline->Step3 Product Novel Pyrazole Carboxamide Fungicide Candidates Step3->Product

Caption: Workflow for Synthesis and Derivatization.

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

This protocol outlines the conversion of the starting ester to the carboxylic acid, followed by amide coupling.

Part A: Saponification to Carboxylic Acid

  • Dissolution: Dissolve Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (1.5 eq, dissolved in a small amount of water) to the solution.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Part B: Amide Coupling

  • Activation: Suspend the carboxylic acid (1.0 eq) from Part A in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of the acid chloride.

  • Coupling: In a separate flask, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dry DCM.

  • Addition: Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC.

  • Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.[7]

Section 3: Efficacy Evaluation: From Lab Bench to Plant Protection

A tiered screening approach is essential for efficiently identifying promising fungicide candidates. The process begins with high-throughput in vitro assays to determine intrinsic antifungal activity, followed by more complex in vivo assays on host plants to assess protective and curative properties.

Protocol 2: In Vitro Antifungal Screening (Mycelial Growth Inhibition)

This protocol uses the poisoned food technique to determine the Median Effective Concentration (EC50) of the synthesized compounds.[12][13][14][15][16]

  • Preparation of Stock Solutions: Dissolve each test compound and a commercial standard (e.g., Boscalid) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10,000 ppm).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C in a water bath.

  • Poisoning the Media: Create a dilution series for each test compound. Add the appropriate volume of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm). Ensure the final DMSO concentration is constant across all plates, including the control (typically ≤1%). Pour the amended PDA into sterile 90 mm Petri dishes.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of a 5-7 day old culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea).[17][18][19][20][21][22][23][24][25][26] Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculation: Calculate the Percentage Inhibition of Mycelial Growth using the Abbott formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C = Average diameter of the colony in the control plate.

      • Where T = Average diameter of the colony in the treated plate.

  • EC50 Determination: Plot the percentage inhibition against the log of the compound concentration and use probit analysis or non-linear regression to determine the EC50 value.

Protocol 3: In Vivo Antifungal Screening (Detached Leaf Assay)

This assay provides a valuable bridge between in vitro and whole-plant studies, allowing for the assessment of a compound's efficacy in the presence of host tissue.[27][28][29][30][31]

  • Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato or bean leaves for Botrytis cinerea).

  • Compound Application (Protective Assay): Prepare aqueous solutions of the test compounds at various concentrations (e.g., 50, 100, 200 ppm) with a surfactant (e.g., 0.05% Tween 20). Spray the solutions onto the adaxial (upper) surface of the detached leaves until runoff. Allow the leaves to air dry completely.

  • Leaf Maintenance: Place the treated leaves, adaxial side up, in a humid chamber (e.g., a sealed plastic box lined with moist filter paper).

  • Pathogen Inoculation: Prepare a spore suspension of the target fungus (e.g., B. cinerea at 1 x 10^5 spores/mL in a nutrient solution). Place a 10 µL droplet of the spore suspension onto the center of each leaf.

  • Incubation: Incubate the chambers at 20-22°C with a photoperiod (e.g., 12h light/12h dark) for 3-5 days.

  • Disease Assessment: Measure the diameter of the necrotic lesion that develops at the inoculation site.

  • Efficacy Calculation: Calculate the protective efficacy using the formula:

    • Efficacy (%) = [(LC - LT) / LC] x 100

      • Where LC = Average lesion diameter on control leaves.

      • Where LT = Average lesion diameter on treated leaves.

Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening A1 Prepare Compound Dilution Series A2 Poisoned Agar Plates A1->A2 A3 Inoculate with Fungal Plug A2->A3 A4 Incubate & Measure Colony Growth A3->A4 A5 Calculate EC₅₀ Value A4->A5 Decision Promising Candidate? A5->Decision B1 Treat Detached Leaves with Compound B2 Inoculate with Pathogen Spores B1->B2 B3 Incubate in Humid Chamber B2->B3 B4 Measure Lesion Size B3->B4 B5 Calculate Protective Efficacy B4->B5 Start Synthesized Carboxamides Start->A1 Decision->B1 Yes

References

Application Notes & Protocols: Synthetic Routes to Novel Pyrazole-Based APIs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a foundational framework in numerous FDA-approved drugs, targeting a wide array of diseases.[1][3] Notable examples include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the anticoagulant Apixaban, underscoring the profound therapeutic impact of this heterocyclic core.[3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, enable it to form critical interactions with biological targets, making it a focal point for drug design.[2]

This guide provides an in-depth exploration of the synthetic strategies employed to construct these vital pharmaceutical agents. We will traverse from the foundational, time-honored methods to the cutting-edge, green-conscious protocols that are shaping the future of API synthesis. Our focus will be not only on the procedural steps but on the underlying chemical principles and the rationale that guides the modern synthetic chemist in the pursuit of novel, effective, and sustainable drug development.

Chapter 1: Foundational Strategies for Pyrazole Core Synthesis

The construction of the pyrazole ring has been a subject of chemical synthesis for over a century. These classical methods, while sometimes supplanted by modern techniques, form the bedrock of our understanding and are still employed due to their reliability and scalability.

The Knorr Pyrazole Synthesis: A Timeless Condensation

First reported by Ludwig Knorr in 1883, this reaction remains one of the most common and direct methods for pyrazole synthesis.[5][6] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7]

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5][8] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[9] The choice of acid catalyst (e.g., acetic acid, HCl) is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack. The main challenge of the Knorr synthesis, especially with unsymmetrical dicarbonyls and substituted hydrazines, is controlling regioselectivity, as the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[7][8]

1,3-Dipolar Cycloaddition: A Convergent Approach

Another powerful and classic strategy is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene equivalent (the dipolarophile).[10][11] This method is highly valued for its convergence and ability to construct the pyrazole ring in a single, often highly regioselective, step.[12]

Causality and Mechanistic Insight: The reaction proceeds via a concerted mechanism where the terminal atoms of the diazo compound and the alkyne simultaneously form new sigma bonds.[10] The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. A significant advancement in this area involves the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous and unstable diazoalkanes directly.[12][13]

Chapter 2: Modern Synthetic Methodologies: The Pursuit of Efficiency and Sustainability

The contemporary synthesis of pyrazole-based APIs is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship.[14][15] These modern approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents.[16]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a transformative technology in organic synthesis.[17] By directly heating the reaction mixture through dielectric heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[18][19]

Expertise in Application: The choice of solvent is critical in microwave chemistry. Polar solvents (e.g., ethanol, DMF) absorb microwave energy efficiently and are often preferred. However, solvent-free, "neat" reaction conditions are also highly effective and represent a greener alternative by eliminating solvent waste entirely.[18][20] This technique is particularly well-suited for high-throughput synthesis and library generation in the early stages of drug discovery.[21]

Multicomponent Reactions (MCRs): The Elegance of Simplicity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, epitomize the ideals of atom economy and step economy.[4][22] These reactions are exceptionally efficient for building molecular complexity from simple starting materials in one pot.[23]

Expertise in Application: A common MCR strategy for pyranopyrazoles, another biologically important scaffold, involves the one-pot reaction of a pyrazolone, an aldehyde, and an active methylene compound like malononitrile.[24][25] The elegance of MCRs lies in their tandem nature, where the product of one reaction becomes the substrate for the next in the same pot, avoiding time-consuming and yield-reducing isolation of intermediates.[22] The development of catalytic MCRs further enhances their sustainability.[26]

Ultrasound-Promoted Synthesis: An Energy-Efficient Alternative

Sonication, the application of ultrasound energy to a reaction, provides a mechanical method to activate chemical transformations.[15][27] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates.[27] This method is noted for its energy efficiency and ability to promote reactions under milder overall conditions.[17]

Chapter 3: Case Study: Synthesis of a Marketed Pyrazole-Based API

To ground the preceding concepts in a real-world context, we will examine a representative synthesis of a blockbuster pyrazole drug.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[28][29] Its core structure is a 1,5-diarylpyrazole. The most fundamental and widely cited synthesis is a direct application of the Knorr pyrazole synthesis.[28][30]

Synthetic Workflow: The synthesis involves the regioselective condensation of a trifluoromethylated 1,3-dicarbonyl compound with a substituted arylhydrazine.[28][31]

  • Starting Materials: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione and (4-sulfamoylphenyl)hydrazine.

  • Condensation: The two starting materials are refluxed in a suitable solvent, such as ethanol, often with an acid catalyst.[28]

  • Cyclization & Dehydration: The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,5-diarylpyrazole ring of Celecoxib.[30]

The presence of the strongly electron-withdrawing trifluoromethyl group directs the initial condensation to the other carbonyl group, ensuring the desired regioselectivity for the final product.[31]

Application Protocol: Microwave-Assisted, One-Pot Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol details a green, efficient, one-pot synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazine, adapted from methodologies that leverage microwave activation under solvent-free conditions.[20] This approach is notable for its high yields, short reaction times, and adherence to green chemistry principles.

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine α,β-unsaturated ketone, tosylhydrazine, and K2CO3 in a microwave vessel B Irradiate in microwave reactor (e.g., 130 °C, 5-15 min) A->B Place in reactor C Cool to room temperature B->C Reaction complete D Add water and stir C->D E Filter the crude solid product D->E F Wash solid with water E->F G Recrystallize from ethanol to afford pure pyrazole F->G

Sources

large-scale synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Abstract

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a pivotal intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is a cornerstone for developing novel compounds with diverse biological activities.[1][2] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this key building block. The protocol detailed herein is optimized for scalability, safety, and high purity, addressing the critical needs of researchers and professionals in drug development and process chemistry. We present a robust two-step synthetic route, beginning with the cyclocondensation reaction to form the pyrazole core, followed by a regioselective chlorination. This guide emphasizes the causality behind procedural choices, critical process parameters, and in-depth analytical validation to ensure a reproducible and efficient manufacturing process.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous blockbuster drugs and agricultural products.[3][4] Its unique electronic properties and the ability to engage in various intermolecular interactions make it an ideal core for designing targeted therapeutic agents. Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, in particular, serves as a versatile precursor, with the chloro and ester functionalities providing orthogonal handles for further chemical modification. This guide is designed to bridge the gap between laboratory-scale synthesis and industrial production, offering a detailed protocol that is both scientifically sound and practically executable on a large scale.

Synthetic Strategy and Rationale

The selected synthetic pathway is a two-step process designed for efficiency, scalability, and control over the final product's purity.

Overall Reaction Scheme:

Rationale for the Synthetic Route
  • Step 1: Pyrazole Core Formation. The synthesis begins with a Claisen condensation between diethyl oxalate and ethyl acetate using sodium ethoxide as the base to generate the key 1,3-dicarbonyl intermediate. This is followed by a classic cyclocondensation reaction with methylhydrazine.[1][5] This approach is favored for its use of readily available, cost-effective starting materials and its typically high reaction yields. Using methylhydrazine directly establishes the required N-methyl substitution pattern early in the synthesis, which is often more efficient than post-synthesis N-methylation.

  • Step 2: Chlorination of the Pyrazolone. The resulting ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (which exists in tautomeric equilibrium with its keto form) is converted to the target 5-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on an industrial scale.[6] It serves as a powerful and effective chlorinating and dehydrating agent for converting the enolizable ketone of the pyrazolone ring into the desired chloride. While other chlorinating agents exist, POCl₃ offers high conversion rates and is a well-understood process in industrial settings.

Process Workflow and Logic

The following diagram illustrates the end-to-end workflow for the synthesis, from raw material charging to final product isolation.

G cluster_prep Step 1: Pyrazole Core Synthesis cluster_chlorination Step 2: Chlorination A Charge Reactor: - Diethyl Oxalate - Ethyl Acetate - Toluene B Base Addition: Slowly add Sodium Ethoxide (Exothermic Control) A->B C Condensation Reaction (Formation of Intermediate A) B->C D Add Methylhydrazine (Exothermic Control) C->D E Cyclization & Reflux (Formation of Intermediate B) D->E F Acidic Work-up & Isolation: - Quench with Acetic Acid - Water Wash - Crystallization E->F G Isolate & Dry Intermediate B F->G H Charge Reactor: - Intermediate B - Phosphorus Oxychloride (POCl3) G->H Charge Intermediate B for Chlorination I Controlled Heating & Reflux (HCl Off-gas to Scrubber) H->I J Reaction Completion (TLC/HPLC) I->J K Quench & Isolation: - Distill excess POCl3 - Quench on Ice-Water - Extract with Toluene J->K L Purification: - Wash Organic Layer - Solvent Evaporation K->L M Final Product: Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate L->M

Caption: High-level process workflow for the two-step synthesis of the target compound.

Materials and Reagents

All reagents should be of industrial grade or higher. Ensure all safety data sheets (SDS) are reviewed before handling.

ReagentCAS No.Molecular Wt. ( g/mol )Key PropertiesSupplier Example
Diethyl Oxalate95-92-1146.14Colorless liquid, moisture sensitiveSigma-Aldrich, TCI
Ethyl Acetate141-78-688.11Colorless liquid, flammableThermo Fisher
Sodium Ethoxide141-52-668.05White to yellowish powder, hygroscopicSigma-Aldrich
Methylhydrazine60-34-446.07Fuming colorless liquid, toxic, corrosiveTCI, Alfa Aesar
Acetic Acid64-19-760.05Colorless liquid, corrosiveVWR
Phosphorus Oxychloride10025-87-3153.33Colorless fuming liquid, reacts violently with waterSigma-Aldrich, BASF
Toluene108-88-392.14Colorless liquid, flammableThermo Fisher

Detailed Experimental Protocols

WARNING: These protocols involve hazardous materials and exothermic reactions. They must be performed by trained personnel in a controlled environment (e.g., a chemical fume hood or a designated reactor bay) with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Intermediate B)
  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with 15 L of anhydrous toluene.

  • Reagent Charging: Add diethyl oxalate (2.92 kg, 20.0 mol) and ethyl acetate (1.94 kg, 22.0 mol) to the reactor.

  • Base Addition (Exothermic): Begin stirring and cool the reactor contents to 10-15°C. Slowly add a 21% solution of sodium ethoxide in ethanol (7.75 kg, 24.0 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Condensation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The formation of a thick slurry indicates the precipitation of the sodium salt of the enolate.

  • Methylhydrazine Addition (Exothermic & Toxic): Cool the reactor to 5-10°C. Slowly add methylhydrazine (1.0 kg, 21.7 mol) dropwise over 2 hours. CAUTION: Methylhydrazine is highly toxic and a suspected carcinogen. Handle with extreme care under negative pressure.

  • Cyclization: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Cool the reactor to 20-25°C. Slowly and carefully add 10 L of water, followed by the dropwise addition of glacial acetic acid until the pH of the aqueous layer is ~5-6. Stir for 30 minutes.

  • Crystallization: The product will precipitate as a solid. Cool the slurry to 0-5°C and stir for 1 hour to maximize crystallization.

  • Filtration and Drying: Filter the solid product using a centrifuge or filter press. Wash the filter cake with cold water (2 x 5 L) and then with cold ethanol (2 x 3 L). Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • Yield: Expected yield is 2.5-2.9 kg (70-80% yield) of a white to off-white solid.

Protocol 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • Reactor Setup: Charge a clean, dry 50 L reactor (equipped for handling corrosive materials) with phosphorus oxychloride (POCl₃, 10.0 kg, 65.2 mol). CAUTION: POCl₃ is highly corrosive and reacts violently with water. The reactor must be connected to a caustic scrubber to neutralize the HCl gas evolved during the reaction.

  • Reagent Addition: Begin stirring and slowly add the dried Intermediate B (2.5 kg, 13.6 mol) in portions over 1-2 hours. The addition is endothermic initially but can become exothermic. Maintain the temperature below 40°C during the addition.

  • Chlorination Reaction: After all the intermediate has been added, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 8-12 hours. Monitor the reaction's completion by HPLC until the starting material is <1%.

  • POCl₃ Removal: Cool the reaction mixture to 60-70°C. Distill the excess POCl₃ under reduced pressure.

  • Quenching (Highly Exothermic): Prepare a separate vessel with 25 kg of crushed ice and 10 L of water. Under extreme caution and with vigorous stirring , slowly transfer the cooled reaction residue onto the ice-water mixture. The temperature must be controlled below 30°C.

  • Extraction: Once the quench is complete, transfer the aqueous slurry to a liquid-liquid extractor. Extract the product with toluene (3 x 10 L).

  • Washing and Drying: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L). Dry the organic layer over anhydrous sodium sulfate.

  • Final Isolation: Filter off the drying agent. Concentrate the toluene solution under reduced pressure to yield the final product as an oil or low-melting solid.

  • Yield: Expected yield is 2.3-2.6 kg (80-90% yield).

Analytical Characterization

The final product should be analyzed to confirm its identity and purity.

AnalysisSpecificationTypical Result
Appearance Colorless to pale yellow oil or solidConforms
Purity (HPLC) ≥ 98.5%99.1%
Identity (¹H NMR) Conforms to structureSpectrum shows characteristic peaks for methyl, ethyl, and pyrazole protons
Identity (Mass Spec) [M+H]⁺ = 203.04Conforms
Water Content (KF) ≤ 0.2%0.08%

Safety and Environmental Considerations

  • Methylhydrazine: This reagent is extremely toxic, volatile, and a suspected carcinogen. All transfers and reactions should be conducted in a closed system or a high-efficiency fume hood. Personnel must wear appropriate PPE, including chemical-resistant gloves, apron, and a full-face respirator with an appropriate cartridge.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a dry atmosphere. The reactor off-gas must be directed to a caustic scrubber. Emergency quench and spill kits must be readily available.

  • Waste Management:

    • Aqueous waste from work-ups should be neutralized before disposal.

    • Organic solvent waste should be collected and sent for incineration or recovery.

    • The POCl₃ quench solution will be acidic and must be neutralized.

Conclusion

This application note details a validated and scalable two-step synthesis for producing high-purity Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. By explaining the rationale behind the chosen synthetic route and providing detailed, step-by-step protocols, this guide serves as a valuable resource for process chemists and drug development professionals. Adherence to the outlined procedures, particularly the safety and handling guidelines for hazardous reagents, will ensure a safe, efficient, and reproducible manufacturing process suitable for large-scale production.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Royal Society of Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the preparation of pyrazole. (1984).
  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • Process for the production of pyrazoles. (2008).
  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2013).
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). MDPI. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

Sources

Application Notes and Protocols for the Purification of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The precise arrangement of its substituents—a chloro group at the 5-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 3-position—makes it a versatile intermediate for creating targeted compounds with specific biological activities.

The efficacy and safety of any synthesized active pharmaceutical ingredient (API) or agrochemical are directly contingent on its purity. Even minute impurities can lead to unforeseen side effects, reduced potency, and complications in later-stage development and regulatory approval. Therefore, robust and reproducible purification techniques are not merely a matter of good laboratory practice; they are a cornerstone of scientific integrity and successful drug development.

This comprehensive guide provides detailed application notes and protocols for the purification of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, drawing upon established methodologies for pyrazole derivatives and esters. We will explore recrystallization, column chromatography, and distillation, explaining the rationale behind each step to empower researchers to adapt and optimize these techniques for their specific needs.

Understanding the Target Molecule and Potential Impurities

Before delving into purification protocols, it is essential to understand the physicochemical properties of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate and the likely impurities that may be present after its synthesis.

Physicochemical Properties (Estimated based on related compounds)

Potential Impurities

Impurities in a sample of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate can originate from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrazole ring or chlorinating agents.

  • Regioisomers: The formation of other isomeric products, such as ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, is a common challenge in heterocyclic synthesis.

  • Byproducts of Side Reactions: These can include products of over-chlorination, hydrolysis of the ester, or other unintended transformations.

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be retained in the crude product.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Often, a combination of techniques is necessary to achieve high purity.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Choosing the Right Solvent

The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound sparingly or not at all at low temperatures.

  • Either not dissolve the impurities at all or dissolve them to a very high degree, so they remain in the mother liquor upon cooling.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

Protocol 1: Single-Solvent Recrystallization

Based on the properties of similar pyrazole derivatives, suitable single solvents for recrystallization could include ethanol, methanol, or ethyl acetate.

Step-by-Step Methodology:

  • Dissolution: Place the crude ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

If a suitable single solvent cannot be found, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common combinations for pyrazole derivatives include hexane/ethyl acetate or hexane/acetone.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol.

Visualizing the Recrystallization Workflow

G cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A generalized workflow for the purification of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate by recrystallization.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds tend to travel down the column faster, while more polar compounds are retained more strongly by the silica gel.

Key Parameters for Successful Separation

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is adjusted to achieve optimal separation. A good starting point is a solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.

  • Column Packing: A well-packed column is crucial for good separation. The silica gel should be packed uniformly to avoid channeling.

Protocol 3: Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the eluent through the column, speeding up the separation process.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Column Chromatography Workflow

G cluster_chromatography Column Chromatography Workflow tlc TLC Analysis to Determine Eluent pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A schematic representation of the flash column chromatography process for purifying ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Vacuum Distillation: Purification of Thermally Stable Liquids

If ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Protocol 4: Vacuum Distillation

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Charging: Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the pure product.

  • Discontinuation: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Purity Assessment: The Final Validation

After purification, it is imperative to assess the purity of the ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This can be accomplished using a variety of analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method that can provide a precise measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity for a solid compound.

Data Summary

ParameterRecommended TechniqueKey ConsiderationsExpected Outcome
Primary Purification RecrystallizationChoice of solvent is critical; slow cooling is essential for good crystal formation.Crystalline solid of high purity.
High-Purity Separation Column ChromatographyProper eluent selection based on TLC; careful column packing.Separation from closely related isomers and byproducts.
Removal of Non-Volatiles Vacuum DistillationCompound must be thermally stable; requires a good vacuum system.Purified liquid or low-melting solid.
Purity Verification HPLC, NMR, Melting PointOrthogonal methods for comprehensive assessment.Purity >98% with confirmed structure.

Conclusion: A Commitment to Quality

The purification of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a critical step in the synthesis of novel therapeutic and agrochemical agents. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their purification strategies. By understanding the principles behind each technique and carefully assessing the purity of the final product, scientists can ensure the quality and reliability of their research, ultimately contributing to the development of safe and effective new molecules.

References

Sources

Application Note: Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate as a Key Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, the pyrazole scaffold has emerged as a "privileged structure" due to its unique ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate , a versatile chemical intermediate, in the synthesis of novel kinase inhibitors. We present its physicochemical properties, safety considerations, and detailed, field-proven protocols for its conversion into advanced intermediates, focusing on amide bond formation and nucleophilic aromatic substitution (SNAr).

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitor design.[1][3] Its key features include:

  • Hinge-Binding Motif: The adjacent nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, enabling them to form crucial interactions with the "hinge region" of the kinase ATP-binding site, mimicking the binding of the adenine moiety of ATP.[2][4]

  • Synthetic Tractability: The pyrazole core is synthetically accessible and allows for regioselective functionalization at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

  • Structural Rigidity: The planar, aromatic nature of the scaffold provides a rigid core to orient substituents into specific pockets of the kinase active site, improving binding affinity.

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is an exemplary building block that embodies these advantages. The ester at the C3 position serves as a handle for amide coupling, a common linkage in kinase inhibitors. The chloro group at the C5 position is an excellent leaving group for SNAr or a handle for cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl moieties that often occupy the solvent-exposed region of the active site.

Reagent Overview: Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Physicochemical Data
PropertyValue
Chemical Name Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Synonyms 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CAS Number 5832-43-9
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMF

Note: Data is compiled from publicly available sources and may vary between suppliers.

Safety & Handling

As with all laboratory reagents, proper safety protocols must be strictly followed. Based on data for structurally related compounds, the following precautions are advised:

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

The Pyrazole Scaffold in the Kinase ATP-Binding Site

To understand the causality behind using this scaffold, it's essential to visualize its role. The pyrazole core frequently serves as the hinge-binding element of a Type I or Type II kinase inhibitor.

KinaseBinding Generalized Pyrazole Inhibitor Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazole-Based Inhibitor Hinge Hinge Region (e.g., Met, Ala) Pyrazole N N-R1 Pyrazole Core C3-Linker C5-Group Hinge->Pyrazole:n2 H-Bond Donor Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Pyrazole:n1->Hinge H-Bond Acceptor Pyrazole:c5->HydrophobicPocket

Caption: Generalized interaction of a pyrazole core within a kinase ATP-binding site.

This interaction with the hinge region is a foundational principle in the design of many successful kinase inhibitors, including those targeting FLT3, CDKs, and JAKs.[1][6][7]

Core Synthetic Protocols

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a bifunctional intermediate. The two primary reaction pathways involve transformations at the C3-ester and the C5-chloro positions. The following protocols provide validated, step-by-step methods for creating advanced intermediates.

Protocol 1: Amide Formation at the C3-Position

This protocol details the conversion of the C3-ethyl ester to a secondary or tertiary amide, a common moiety in kinase inhibitors. The direct amidation of the ester with an amine is often slow; therefore, a two-step hydrolysis/amide coupling sequence is more robust and generally applicable.

Step 1A: Saponification to Carboxylic Acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). LiOH is preferred over NaOH or KOH due to the high solubility of lithium carboxylates in mixed aqueous/organic solvents, often leading to cleaner reactions.

  • Materials:

    • Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

  • Procedure:

    • Dissolve the starting pyrazole ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH·H₂O and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid, which is often used without further purification.

Step 1B: Amide Coupling

  • Rationale: The resulting carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is highly efficient and minimizes racemization if chiral amines are used.[8] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid and facilitate the reaction.

  • Materials:

    • 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Desired amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add the amine and DIPEA.

    • Stir the mixture for 5 minutes, then add HATU portion-wise.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrazole-3-carboxamide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
  • Rationale: The electron-deficient nature of the pyrazole ring, enhanced by the ester/amide at C3, makes the C5-chloro a prime site for SNAr.[9][10] This reaction is fundamental for introducing aniline or other amine-containing fragments common in kinase inhibitors.[11]

  • Materials:

    • Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (or the corresponding amide from Protocol 1) (1.0 eq)

    • Nucleophilic amine (e.g., 4-fluoroaniline) (1.2 - 1.5 eq)

    • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

    • A high-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Procedure:

    • Combine the 5-chloropyrazole starting material, the amine nucleophile, and the base in a reaction vessel.

    • Add the solvent (e.g., DMF).

    • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization. Microwave irradiation can significantly accelerate this reaction.

    • Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours.

    • After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • If necessary, recrystallize or purify the product by flash column chromatography.

Synthetic Strategy Workflow

The choice of reaction sequence depends on the final target structure. For example, if the amine to be installed at C5 is sensitive to amide coupling conditions, it is preferable to perform the SNAr reaction first.

Workflow cluster_path1 Path A: Amide First cluster_path2 Path B: SNAr First Start Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate Hydrolysis Step 1A: Saponification (LiOH, THF/H2O) Start->Hydrolysis SNAr_B Step 2: SNAr (Nucleophile, Base, Heat) Start->SNAr_B Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Step 1B: Amide Coupling (Amine, HATU, DIPEA) Acid->Coupling Amide 5-Chloro Pyrazole Amide Coupling->Amide SNAr_A Step 2: SNAr (Nucleophile, Base, Heat) Amide->SNAr_A Target Final Kinase Inhibitor SNAr_A->Target Ester 5-Amino Pyrazole Ester SNAr_B->Ester Hydrolysis_B Step 1A: Saponification Ester->Hydrolysis_B Acid_B Carboxylic Acid Intermediate Hydrolysis_B->Acid_B Coupling_B Step 1B: Amide Coupling Acid_B->Coupling_B Coupling_B->Target

Caption: Decision workflow for synthesizing advanced kinase inhibitor intermediates.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Saponification (1A) Insufficient base; low reaction temperature; poor solubility.Increase equivalents of LiOH to 2.5 eq. Gently warm the reaction to 40 °C. Increase the proportion of THF co-solvent.
Low Yield in Amide Coupling (1B) Inactive coupling reagent; steric hindrance from amine; moisture in the reaction.Use fresh HATU. For hindered amines, increase reaction time/temperature or switch to a more potent coupling agent (e.g., COMU). Ensure all reagents and solvents are anhydrous.
No SNAr Reaction (2) Poor nucleophile; insufficient temperature; wrong choice of base.Use a stronger, non-nucleophilic base like Cs₂CO₃. Increase temperature (consider microwave heating). For very weak nucleophiles, consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig).
Side Product Formation in SNAr Competing reaction at the ester; degradation of starting material at high temp.If using a primary/secondary amine nucleophile, it may react with the ester. Protect the amine or perform saponification/coupling first (Path A). Lower the reaction temperature and extend the time.

Conclusion

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile building block for the synthesis of pyrazole-based kinase inhibitors. Its two distinct functional handles—an ester and an activated chloride—provide synthetic chemists with multiple strategic pathways to construct complex molecular architectures. The protocols and insights provided in this application note offer a robust foundation for researchers to accelerate their drug discovery programs targeting the kinome.

References

  • Zonfiras, C., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]

  • Patel, R. V., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Ciaffaroni, L., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Kim, B., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anand, K., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Ciaffaroni, L., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. ResearchGate. Available at: [Link]

  • Shagufta, A., & Ahmad, I. (2017). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Available at: [Link]

  • Dvorakova, B., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules. Available at: [Link]

  • Xu, S., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry. Available at: [Link]

  • Chemsrc. (2025). CAS#:1922843-67-1 | Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate. Chemsrc. Available at: [Link]

  • Google Patents. (2012). CN102844306B - Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Will, C. M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, X., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. ResearchGate. Available at: [Link]

  • Herget, T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • European Patent Office. (2014). PROCESS FOR THE PREPARATION OF PYRAZOLE CARBOXYLIC ACID AMIDES. EPO. Available at: [Link]

  • Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • PubChem. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • PubChem. (2024). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

  • Ben N. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial. This document provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to support your experimental work.

Synthesis Pathway Overview

The synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is typically achieved in a two-step process. The first step involves the formation of the pyrazole core through a cyclocondensation reaction, followed by a regioselective chlorination step. Understanding the mechanism and critical parameters of each step is fundamental to achieving high yields.

The conventional approach involves the reaction of a β-keto ester equivalent with methylhydrazine to form the methylated pyrazole ring directly.[1] This is often preferred over using hydrazine hydrate followed by a separate methylation step, as it can offer better control over regioselectivity. The subsequent chlorination at the C-5 position is an electrophilic substitution reaction on the electron-rich pyrazole ring.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorination Reactants Diethyl 2-acetyl-3-oxobutanedioate + Methylhydrazine Intermediate Ethyl 1-methyl-1H- pyrazole-3-carboxylate Reactants->Intermediate Step 1: Cyclocondensation Product Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate Intermediate->Product Step 2: Chlorination Chlorination Chlorinating Agent (e.g., SO2Cl2, HCl/H2O2) Chlorination->Intermediate Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Step 1 (Cyclocondensation) Yield start->check_step1 Start Here check_step2 Analyze Step 2 (Chlorination) Yield start->check_step2 step1_incomplete Incomplete Reaction? check_step1->step1_incomplete Low end Yield Optimized check_step1->end High step1_isomers Isomer Formation? step1_incomplete->step1_isomers No step1_sol1 Increase Reflux Time Add Catalytic Acid step1_incomplete->step1_sol1 Yes step1_sol2 Optimize pH Purify by Chromatography step1_isomers->step1_sol2 Yes step2_incomplete Incomplete Reaction? check_step2->step2_incomplete Low check_step2->end High step2_side_products Side Products Formed? (e.g., 4-Chloro isomer) step2_incomplete->step2_side_products No step2_sol1 Use Fresh SO2Cl2 Increase Temperature Gently step2_incomplete->step2_sol1 Yes step2_sol2 Slow Reagent Addition at 0°C Monitor Reaction Closely step2_side_products->step2_sol2 Yes step2_side_products->end No, Purity is High

Sources

Technical Support Center: Chlorination of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chlorination of pyrazole esters. This reaction is a cornerstone in synthesizing a vast array of intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of a chlorine atom onto the pyrazole ring serves as a crucial synthetic handle for further functionalization, often through cross-coupling reactions.[3]

While seemingly straightforward as an electrophilic aromatic substitution, this process is frequently plagued by side reactions that can compromise yield, purity, and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these experiments. We will delve into the causality behind these challenges and provide field-proven, actionable solutions.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered issues during the chlorination of pyrazole esters. Each entry is structured to help you identify the problem, understand its chemical origin, and implement a robust solution.

Question 1: My reaction produced a mixture of chlorinated isomers. How can I improve regioselectivity for the C-4 position?

Problem Identification: You observe multiple product spots on TLC, often with close Rf values. NMR analysis (¹H and ¹³C) confirms the presence of regioisomers (e.g., C-3, C-5, or di-chlorinated products) in addition to the desired C-4 chloro-pyrazole ester.

Underlying Cause (The "Why"): The chlorination of pyrazoles is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties and steric environment of the pyrazole ring.

  • Electronic Effects: The C-4 position is typically the most electron-rich and thus the most nucleophilic site on the pyrazole ring, making it the primary target for electrophilic attack.[4] However, the substituents on the ring (both on nitrogen and carbon) can alter this electron distribution. Electron-donating groups can further activate the ring, while electron-withdrawing groups (like esters) deactivate it, making the reaction more sluggish and potentially less selective.

  • Steric Hindrance: Bulky groups at the N-1 or C-5 positions can sterically hinder the approach of the chlorinating agent to adjacent positions, often favoring substitution at the more accessible C-4 position.

  • Chlorinating Agent: Highly reactive chlorinating agents (e.g., Cl₂) or harsh conditions can reduce selectivity, leading to a more statistical distribution of products.

Solutions & Protocol Adjustments:

  • Choice of Chlorinating Agent: Switch to a milder, more selective chlorinating agent. N-Chlorosuccinimide (NCS) is a common and effective choice for the controlled C-4 halogenation of pyrazoles.[3][4] Trichloroisocyanuric acid (TCCA) has also been shown to be a highly efficient and operationally simple reagent for this transformation.[5][6]

  • Solvent Selection: The solvent can dramatically influence selectivity.

    • Using a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can improve selectivity for C-halogenation over N-halogenation.[4][7]

    • Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to improve regioselectivity in pyrazole synthesis and can be beneficial in subsequent functionalization steps.[8][9][10]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature, monitoring by TLC. Exothermic reactions, especially on a larger scale, must be carefully controlled to prevent overheating, which can lead to side products.[11]

  • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.2 equivalents of the chlorinating agent. An excess of the reagent can lead to over-chlorination.

Question 2: I'm observing significant amounts of a di-chlorinated or even tri-chlorinated product. What causes this over-chlorination and how do I stop it?

Problem Identification: Mass spectrometry analysis shows peaks corresponding to the addition of two or more chlorine atoms (M+2, M+4 peaks with characteristic isotopic patterns). ¹H NMR shows a loss of multiple aromatic protons from the pyrazole ring.

Underlying Cause (The "Why"): Over-chlorination occurs when the mono-chlorinated product reacts further with the chlorinating agent.

  • Excess Reagent: The most common cause is using a significant excess of the chlorinating agent.

  • High Reactivity: If the pyrazole ester substrate is highly activated (e.g., contains strongly electron-donating groups), even the mono-chlorinated product may be sufficiently reactive to undergo a second substitution.

  • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures provide more opportunity for the slower, secondary chlorination to occur.

Solutions & Protocol Adjustments:

  • Control Stoichiometry: Add the chlorinating agent in a single portion with exactly 1.0 equivalent. For highly reactive substrates, consider adding the agent portion-wise or as a solution via an addition funnel to maintain a low concentration.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired mono-chlorinated product. Quench the reaction as soon as the starting material is consumed.

  • Reduce Temperature: Lowering the reaction temperature will decrease the rate of the second chlorination more significantly than the first, improving selectivity for the mono-chlorinated product.

  • Purification Strategy: If a small amount of di-chlorinated product is unavoidable, it can often be separated by column chromatography, though it may be challenging due to similar polarities.

Question 3: My product seems unstable, and I suspect N-chlorination. How can I confirm this and prevent it?

Problem Identification: The crude reaction mixture shows a product that degrades upon standing or during workup/purification. You may observe the reappearance of starting material on a TLC plate over time. This suggests the formation of an unstable N-Cl bond that can revert.

Underlying Cause (The "Why"): The lone pair of electrons on the pyrazole nitrogen atoms is nucleophilic and can attack the electrophilic chlorine source. This forms an N-chloro-pyrazolium intermediate. While this intermediate is often involved in the mechanism for C-4 chlorination (via rearrangement), its isolation or persistence can be problematic. The N-1 substituent plays a key role; N-unsubstituted or N-alkylpyrazoles show different reactivity patterns.[12]

Solutions & Protocol Adjustments:

  • Solvent Choice: Avoid protic or highly polar solvents that can stabilize charged intermediates. Aprotic solvents like CCl₄, CHCl₃, or THF are preferred.[4]

  • Use of an Acid Scavenger (with caution): In some cases, trace amounts of acid (e.g., HCl generated from SO₂Cl₂) can catalyze N-chlorination or other side reactions. A non-nucleophilic base could be added, but this can also complicate the reaction and should be screened carefully.

  • Workup Procedure: A mild aqueous workup, for example with sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), can reductively quench any excess chlorinating agent and potentially cleave unstable N-Cl bonds, reverting the side product to the starting pyrazole which can then be separated.[6]

Question 4: My yield is extremely low, and I have a complex mixture of unidentifiable products. Could the pyrazole ring be opening?

Problem Identification: The expected product is absent or present in trace amounts. The NMR and mass spectra of the crude product are complex and do not correspond to simple halogenation products.

Underlying Cause (The "Why"): Under harsh conditions, the pyrazole ring can undergo cleavage. This is a known, though less common, side reaction. Treatment of certain pyrazole derivatives with chlorine in aqueous acetic acid has been shown to cause cleavage of the N-N bond, leading to polychlorinated acyclic products.[13] Fused pyrazole systems, like pyrazolopyridines, are also known to undergo ring-opening halogenation.[14][15][16] This is often promoted by highly reactive reagents, strong acids, or high temperatures.

Solutions & Protocol Adjustments:

  • Switch to Milder Conditions: This is the most critical step. Avoid reagents like sulfuryl chloride (SO₂Cl₂) or gaseous chlorine unless you have a robust, previously optimized protocol. Use NCS or TCCA at or below room temperature.[4][5]

  • Avoid Strong Acids: Do not use strong acids as catalysts or solvents (e.g., concentrated H₂SO₄ or neat acetic acid) unless specifically required by a validated procedure.

  • Protecting Group Strategy: Ensure the substituents on your pyrazole ester are stable to the reaction conditions. Highly sensitive functional groups may need to be protected prior to chlorination.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues during pyrazole ester chlorination.

G Start Reaction Complete: Analyze Crude Product (TLC, LC-MS, NMR) TLC What does the TLC plate show? Start->TLC TLC_Multi Multiple spots, close Rf values TLC->TLC_Multi Multiple Spots TLC_NewSpot New spot, degrades over time TLC->TLC_NewSpot Unstable Spot TLC_Complex Smear or many unresolved spots TLC->TLC_Complex Complex Mixture MS What does Mass Spec show? MS_Isomers Correct Mass, Isomeric Mixture MS->MS_Isomers Correct Mass MS_Over Mass > Expected (M+Cl, M+2Cl) MS->MS_Over High Mass MS_Degrade No clear product peak, complex fragmentation MS->MS_Degrade No Product Mass NMR What does NMR show? TLC_Multi->MS Problem_NCl Problem: N-Chlorination (Unstable) TLC_NewSpot->Problem_NCl Problem_Ring Problem: Ring Opening TLC_Complex->Problem_Ring Problem_Regio Problem: Poor Regioselectivity MS_Isomers->Problem_Regio Problem_Over Problem: Over-chlorination MS_Over->Problem_Over MS_Degrade->Problem_Ring Solution_Regio Solution: - Use milder reagent (NCS, TCCA) - Control temperature (0 °C) - Change solvent (aprotic) Problem_Regio->Solution_Regio Solution_Over Solution: - Use 1.0 eq. reagent - Monitor reaction closely - Lower temperature Problem_Over->Solution_Over Solution_NCl Solution: - Use aprotic solvent - Mild reductive workup (Na2S2O3) Problem_NCl->Solution_NCl Solution_Ring Solution: - Use mildest conditions (NCS, RT) - Avoid strong acids Problem_Ring->Solution_Ring

Caption: Troubleshooting Decision Tree for Pyrazole Ester Chlorination.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for my pyrazole ester? There is no single "best" agent, as the optimal choice depends on your substrate's reactivity and the desired outcome. The table below provides a comparison of common reagents.

ReagentFormulaCommon ConditionsProsCons
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂1.1 eq, CHCl₃ or CCl₄, 0°C to RTMild, selective for C-4, easy to handle solid.[4]Can be slow with deactivated rings.
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃~0.4 eq, CH₃CN or TFE, RTHigh "active chlorine" content, efficient, cost-effective.[5][6]Highly reactive, requires careful stoichiometry to avoid over-chlorination.
Sulfuryl Chloride SO₂Cl₂1.1 eq, CH₂Cl₂, 0°CReactive, good for deactivated substrates.Can be unselective, generates corrosive HCl gas.[11]
Sodium Hypochlorite NaOClAcetic Acid solventInexpensive, readily available.[8]Aqueous/acidic conditions may cause ester hydrolysis.[17][18]

Q2: My ester group is being hydrolyzed during the reaction or workup. How can I prevent this? Ester hydrolysis is typically catalyzed by strong acid or base.

  • Acid-Catalyzed: If your chlorination procedure generates acid (e.g., using SO₂Cl₂), this can catalyze hydrolysis, especially if water is present. Ensure you are using anhydrous solvents and equipment. A non-aqueous workup or a rapid aqueous quench followed immediately by extraction can minimize contact time.

  • Base-Catalyzed: Avoid basic conditions during workup if your ester is sensitive. Use a neutral or mildly acidic wash (e.g., water followed by brine) instead of sodium bicarbonate or carbonate washes if hydrolysis is observed.

Q3: Can I chlorinate a pyrazole carboxylic acid directly and then form the ester? Yes, this is a viable alternative strategy. Pyrazole carboxylic acids can be chlorinated, often using reagents like sodium hypochlorite in acetic acid.[8] The resulting chloro-pyrazole carboxylic acid can then be converted to the ester through standard methods like Fischer esterification or conversion to the acid chloride followed by reaction with an alcohol.[19][20] This two-step route can sometimes bypass issues of ester hydrolysis during the chlorination step.

Visualization: Reaction Mechanism Pathways

This diagram illustrates the desired electrophilic substitution at the C-4 position versus the competing pathways of over-chlorination and N-chlorination.

G cluster_main Chlorination Pathways Start Pyrazole Ester + E⁺ (Cl⁺) Intermediate σ-complex (Wheland Intermediate) at C-4 Start->Intermediate Electrophilic Attack at C-4 Side_N N-Chloro Intermediate (Unstable) Start->Side_N Attack at N-1 Product_C4 Desired Product: 4-Chloro-pyrazole Ester Intermediate->Product_C4 Deprotonation (Aromatization) Side_Over Over-chlorination (Di-chloro Product) Product_C4->Side_Over Further Reaction (Excess Cl⁺)

Caption: Desired C-4 Chlorination vs. Side Reaction Pathways.

Experimental Protocols

Protocol 1: General Procedure for C-4 Chlorination using NCS

This protocol is a standard starting point for the selective mono-chlorination of an electron-rich or moderately activated pyrazole ester.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrazole ester (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous chloroform (CHCl₃) or carbon tetrachloride (CCl₄) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) in a single portion to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Upon completion, dilute the reaction mixture with CHCl₃. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-chloro-pyrazole ester.

Protocol 2: Troubleshooting Workup for Removal of Excess Chlorinating Agent and N-Chloro Species

This workup is recommended if you suspect the formation of unstable byproducts or have used excess reagent.

  • Cooling: After the reaction is deemed complete by TLC, cool the reaction mixture back down to 0 °C.

  • Quenching Solution: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stir vigorously for 15-20 minutes. This will neutralize any remaining NCS, TCCA, or other active chlorine species.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane for extraction.

  • Washing: Separate the layers. Wash the organic layer with water and then with brine to remove inorganic salts.

  • Isolation & Purification: Proceed with drying the organic layer, concentrating, and purifying as described in Protocol 1. The initial reductive quench helps ensure that only the stable C-chlorinated products enter the purification stage.

References

  • Chen, C-M., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Available at: [Link]

  • Funke, V. F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]

  • Funke, V. F., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Research Square. Available at: [Link]

  • Shawali, A. S., & Hassaneen, H. M. (1976). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Europe PMC. Available at: [Link]

  • Slepukhin, P. A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Funke, V. F., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available at: [Link]

  • Baklanov, M. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules. Available at: [Link]

  • Alam, M. S., & Ganesan, A. (2003). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications. Available at: [Link]

  • Lamberth, C. (2023). Recent developments in pyrazole chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shen, M., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, J., et al. (2017). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Friščić, T., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Chemical Communications. Available at: [Link]

  • Shinde, G. H., & Sundén, H. (2025). Electrochemical C−H chlorination and bromination of pyrazoles. ResearchGate. Available at: [Link]

  • Shinde, G. H., & Sundén, H. (2025). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. ResearchGate. Available at: [Link]

  • Amblard, F., et al. (2008). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Toropov, A. A., et al. (2004). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]

  • Chen, Y-C., et al. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. Catalysts. Available at: [Link]

  • Li, Z., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]

  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. Available at: [Link]

  • Reddy, T. R., & Ghorai, P. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Shang, M., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Z-L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we synthesize our extensive field experience with established scientific principles to provide you with a self-validating system for achieving high purity.

Introduction to Purification Challenges

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The inherent reactivity of the pyrazole core, coupled with the presence of chloro and ester functionalities, presents a unique set of purification challenges. Common issues stem from residual starting materials, formation of regioisomers, side-products from the chlorination step, and potential degradation of the target molecule. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your purification workflow.

Section 1: Initial Work-up and Impurity Removal

Question 1: My crude product is an intractable oil or gum after the initial work-up. What is causing this and how can I obtain a solid?

Answer: Oiling out is a common issue, often caused by the presence of residual solvents, low-melting point impurities, or a mixture of regioisomers that depresses the melting point.

  • Causality: The synthesis of pyrazoles can sometimes lead to the formation of isomeric byproducts. For instance, if the cyclization step is not completely regioselective, you may have a mixture of pyrazole regioisomers which can be difficult to crystallize. Additionally, residual high-boiling solvents like DMF or DMSO can trap your product in an oily state.

  • Troubleshooting Protocol:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. For high-boiling point solvents, consider an aqueous workup followed by extraction into a volatile organic solvent. A patent for a similar compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate, details a workup that includes evaporation of the solvent and hydrochloric acid, neutralization with NaOH, and extraction with chloroform.[1] This suggests that acidic impurities from chlorination might be present and require neutralization.

    • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine to reduce the water content. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Trituration: If an oil persists, attempt trituration. Add a non-polar solvent in which your product is likely insoluble (e.g., hexanes, diethyl ether, or a mixture of both). Stir or sonicate the mixture. This can often induce precipitation of the product, leaving impurities in the solvent.

Question 2: My crude product is highly colored. How can I decolorize it?

Answer: Color in your crude product often indicates the presence of high molecular weight, conjugated impurities or degradation products.

  • Causality: Side reactions or decomposition of starting materials, such as hydrazine derivatives, can generate colored byproducts.[2]

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[3]

    • Hot Filtration: Boil the solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

    • Caution: Be aware that activated charcoal can adsorb your desired product, which may lead to a reduction in yield. Use the minimum amount necessary to achieve decolorization.[3]

Section 2: Recrystallization

Question 3: I am struggling to find a suitable solvent system for the recrystallization of my product.

Answer: Finding the right solvent or solvent mixture is key to successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.

  • Causality: The polarity of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, with its ester and chloro groups, requires a solvent of intermediate polarity.

  • Troubleshooting Protocol:

    • Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents at room temperature and upon heating. Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[3] For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, recrystallization from ethanol was successful.[4]

    • Mixed-Solvent System: A powerful technique involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

      • Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

      • Add the "bad" solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes cloudy.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityComments
Ethanol/WaterHighGood for moderately polar compounds. The ratio can be adjusted to optimize recovery.
Isopropanol/HexanesMediumCan be effective if the product is less polar.
Ethyl Acetate/HexanesMedium-LowA common choice for a wide range of organic compounds.

Question 4: My product does not crystallize from the solution upon cooling, even after an extended period.

Answer: Failure to crystallize can be due to supersaturation, the presence of impurities inhibiting crystal lattice formation, or the compound's inherent tendency to form a supersaturated solution.

  • Causality: Highly pure compounds can sometimes be reluctant to crystallize without a nucleation site. Conversely, certain impurities can act as "crystal poisons."

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

      • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[3]

    • Reduce Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

    • Cooling: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize precipitation.[3]

Section 3: Column Chromatography

Question 5: I am seeing poor separation of my product from an impurity during column chromatography.

Answer: Co-elution is a common challenge in chromatography and can be addressed by modifying the mobile and stationary phases.

  • Causality: Impurities with similar polarity to the desired product will have similar retention factors (Rf) on a given stationary phase, leading to poor separation. For pyrazole derivatives, regioisomers are often the culprits.

  • Troubleshooting Protocol:

    • Optimize the Eluent System:

      • TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems. A good separation on TLC will translate to a good separation on the column. Aim for an Rf value of 0.2-0.4 for your product.

      • Solvent Polarity: A common eluent system for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5] Start with a low polarity mixture and gradually increase the polarity.

    • Modify the Stationary Phase:

      • Deactivate Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can use a slurry of silica gel to which 1% triethylamine has been added.[6]

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral alumina.[6]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_column Column Operation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane:Ethyl Acetate) Slurry 2. Prepare Slurry (Silica + 1% Et3N) TLC->Slurry Optimize Eluent Load 3. Load Crude Product Slurry->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Identify Pure Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purifying ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate by column chromatography.

Section 4: Product Stability and Quality Control

Question 6: I suspect my product is degrading during purification or storage. What are the potential degradation pathways?

Answer: The ester and chloro functionalities on the pyrazole ring make the molecule susceptible to hydrolysis and potentially other degradation pathways.

  • Causality:

    • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. A study on a similar compound, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, involved an alkaline hydrolysis step to form the carboxylic acid.[7]

    • Thermal Decomposition: While many pyrazole rings are thermally stable, the presence of substituents can influence this. It is good practice to avoid excessive heat during purification.

  • Troubleshooting Protocol:

    • Avoid Strong Acids and Bases: During work-up and purification, use mild acidic and basic conditions where possible.

    • Anhydrous Conditions: Use anhydrous solvents and drying agents to minimize water content.

    • Temperature Control: Avoid prolonged heating. When concentrating the product, use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C).

    • Storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Question 7: How can I confidently assess the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for a reliable purity assessment.

  • Causality: A single analytical technique may not be sufficient to detect all potential impurities.

  • Recommended Analytical Workflow:

    • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple eluent systems is a good indication of high purity.

    • High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing purity. A reverse-phase (RP-HPLC) method is generally suitable for pyrazole derivatives.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. For a related compound, ethyl 5-chloro-1H-pyrazole-3-carboxylate, the ¹H NMR spectrum is available for comparison.[9]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. The NIST WebBook has mass spectrometry data for similar pyrazole esters.[10]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., C=O of the ester, C-Cl bond). The NIST WebBook also provides IR data for related compounds.[11]

Table 2: Key Analytical Data for Purity Confirmation

TechniqueExpected Result for Pure ProductCommon Impurity Signatures
¹H NMR Clean signals corresponding to the ethyl, methyl, and pyrazole protons.Additional signals in the aromatic or aliphatic regions from regioisomers or starting materials.
¹³C NMR Correct number of signals with expected chemical shifts for all carbons.Extra signals indicating the presence of other carbon-containing species.
RP-HPLC A single, sharp peak with >98% purity by area.Shoulder peaks or additional small peaks indicating impurities.
MS (ESI+) A strong signal corresponding to [M+H]⁺ or [M+Na]⁺.Signals corresponding to the molecular weights of potential side-products.

Impurity Formation Pathway

G cluster_synthesis Synthesis cluster_reaction Reaction & Side Reactions cluster_purification Purification Start Starting Materials (e.g., dicarbonyl, hydrazine) Crude Crude Product (Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate) Start->Crude Main Reaction Regio Regioisomeric Impurity Start->Regio Incomplete Regioselectivity Color Colored Byproducts Start->Color Degradation Acid Carboxylic Acid (from hydrolysis) Crude->Acid Hydrolysis Pure Pure Product Crude->Pure Purification Regio->Pure Separation Acid->Pure Removal Color->Pure Removal

Caption: Potential pathways for impurity formation during the synthesis and purification of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Conclusion

The successful purification of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate relies on a systematic and informed approach to troubleshooting. By understanding the potential impurities that can arise from the synthesis and the stability of the target molecule, researchers can select the most effective purification strategies. This guide provides a foundation for addressing common challenges, from initial work-up to final purity assessment, enabling the consistent production of high-quality material for research and development.

References

  • Troubleshooting the reaction mechanism of pyrazole form
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem. (URL not available)
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate - SIELC Technologies. [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF - ResearchGate. [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]

  • Supporting Inform
  • Supporting Information - Semantic Scholar. (URL not available)
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. [Link]

  • 5 - Organic Syntheses Procedure. (URL not available)
  • Supporting Inform
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: PZ-SYNTH-OPT-001

Last Updated: December 31, 2025

Introduction

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, most commonly achieved via the condensation of a 1,3-dicarbonyl compound with a hydrazine (a variant of the Knorr pyrazole synthesis), is powerful yet sensitive to reaction parameters.[1] This sensitivity often leads to challenges such as low yields, poor regioselectivity, and difficult purifications.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed FAQs, and optimized protocols to help you navigate the complexities of pyrazole synthesis and achieve consistent, high-quality results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix it?

A1: Low or no yield is a frequent issue stemming from several factors, including incomplete reaction, reactant instability, or suboptimal conditions.[2][4] A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Incomplete Reaction: The initial condensation to form a hydrazone intermediate can be slow.[4]

    • Catalyst: Ensure you are using an appropriate acid catalyst. A few drops of glacial acetic acid are typically effective for the Knorr synthesis.[1][2] However, if the reaction is still sluggish, consider a stronger acid like p-toluenesulfonic acid (TsOH) in catalytic amounts. Be cautious, as strongly acidic conditions (pH < 3) can protonate the hydrazine, reducing its nucleophilicity and potentially promoting furan formation as a side product.[2][5]

    • Temperature & Time: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the rate.[6] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.[1] Some modern methods utilize microwave irradiation to accelerate the reaction, often reducing times from hours to minutes.[7]

  • Reactant Stability:

    • Hydrazine Quality: Substituted hydrazines can be sensitive to air and light, leading to oxidation and the formation of colored impurities that reduce reactivity.[2] Use freshly opened or purified hydrazine. If you suspect degradation, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

    • 1,3-Dicarbonyl Instability: Certain 1,3-dicarbonyls, especially dialdehydes, can be unstable.[8] Using masked equivalents like vinylogous formamides or 1,3-diacetals can be an effective workaround.[8]

  • Substituent Effects:

    • Steric Hindrance: Bulky groups on either the hydrazine or the dicarbonyl compound can sterically hinder the condensation and cyclization steps, slowing the reaction.[9] In these cases, increasing the reaction temperature or time may be necessary.

    • Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, slowing the initial attack on the carbonyl. Conversely, electron-donating groups can enhance reactivity.[10]

Troubleshooting Workflow for Low Yield

The following decision tree can guide your optimization process.

low_yield_troubleshooting start Low / No Yield check_reagents Check Reagent Purity (Hydrazine, Dicarbonyl) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_impure Reagents Impure? check_reagents->reagent_impure conditions_harsh Conditions Too Harsh? check_conditions->conditions_harsh conditions_mild Conditions Too Mild? check_conditions->conditions_mild reagent_impure->check_conditions No purify Purify/Replace Reagents Handle Hydrazine Under Inert Gas reagent_impure->purify Yes decrease_temp Lower Temperature Use Milder Catalyst Check for Degradation conditions_harsh->decrease_temp Yes increase_temp Increase Temperature Increase Reaction Time Add Mild Acid Catalyst (AcOH) conditions_mild->increase_temp Yes

Figure 1: A decision tree for troubleshooting low reaction yields.
Q2: I'm getting a mixture of products. How can I control the regioselectivity?

A2: The formation of regioisomers is arguably the most common challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] This occurs because the two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl are non-equivalent, leading to two different cyclization pathways.[11]

Strategies for Controlling Regioselectivity:

  • Solvent Choice: This is a powerful yet often overlooked parameter.

    • Protic vs. Aprotic: Traditional syntheses often use protic solvents like ethanol. However, switching to aprotic dipolar solvents (e.g., DMF, NMP) or fluorinated alcohols (e.g., 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)) can dramatically improve regioselectivity.[3][12] Fluorinated alcohols, in particular, have been shown to increase selectivity up to 97:3 or even 99:1 in certain cases.[12]

    • Green Solvents: Deep Eutectic Solvents (DESs) and ionic liquids are emerging as green alternatives that can also enhance reaction rates and selectivity.[10][13]

  • pH Control: The regioselectivity is highly dependent on the reaction mechanism, which is influenced by pH. The initial attack of the hydrazine can occur at either carbonyl. The relative reactivity of the carbonyls and the nucleophilicity of the hydrazine's nitrogen atoms dictate the outcome. Fine-tuning the acidity can favor one pathway over the other. Start with catalytic acetic acid and, if isomerism persists, experiment with running the reaction under neutral conditions or with a different acid catalyst.

  • Strategic Reactant Choice:

    • If possible, use a symmetrical 1,3-dicarbonyl or unsubstituted hydrazine (hydrazine hydrate) to eliminate the possibility of isomer formation.

    • Alternatively, methods involving the post-cyclization functionalization of a pre-formed pyrazole ring can provide excellent control over the final substitution pattern.[14][15]

Table 1: Effect of Solvent on Regioselectivity

Data synthesized from studies on fluorinated diketones.[12]

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (Desired:Undesired)Comments
Ethanol (EtOH)24.5Low (e.g., 60:40)Standard protic solvent, often gives poor selectivity.
Toluene2.4Variable, often poorNon-polar, may result in slow or incomplete reactions.[9]
DMF36.7Moderate to GoodAprotic dipolar solvent, can improve selectivity over ethanol.[3]
TFE8.5High (e.g., 85:15)Fluorinated alcohol, significantly enhances selectivity.[12]
HFIP16.7Very High (e.g., 97:3)Highly effective fluorinated alcohol for directing regiochemistry.[12]
Q3: My product is difficult to purify. It appears as a dark, tarry material. What's happening?

A3: The formation of dark, tarry materials often indicates polymerization or degradation of the starting materials or the pyrazole product itself.[5] This is typically caused by excessively harsh reaction conditions.

Causes & Mitigation Strategies:

  • Excessive Heat: High temperatures, especially for prolonged periods, can cause decomposition.

    • Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, use a more efficient catalyst or consider microwave-assisted synthesis, which provides rapid, controlled heating.[7]

  • Highly Acidic Conditions: Strong acids can promote side reactions and polymerization.[5]

    • Solution: Reduce the amount of acid catalyst or switch to a milder acid (e.g., from sulfuric acid to acetic acid). In some cases, the reaction may proceed under neutral conditions, albeit more slowly.

  • Product Instability: The synthesized pyrazole itself might be sensitive to the reaction conditions.

    • Solution: As soon as TLC indicates the reaction is complete, proceed immediately with the workup. Do not let the reaction stir for longer than necessary.

  • Purification Strategy: If a clean product is difficult to obtain via standard column chromatography, consider an alternative purification method. Pyrazoles are basic and can be converted into their acid addition salts (e.g., hydrochloride or sulfate salts) by treatment with an inorganic acid.[16][17] These salts often have better crystalline properties and can be precipitated from an organic solvent, separating them from non-basic, tarry impurities. The free pyrazole can then be regenerated by neutralization with a base.

Frequently Asked Questions (FAQs)

Q: How do I choose the optimal catalyst for my synthesis? A: The choice depends on your specific reactants. For most Knorr-type syntheses, catalytic glacial acetic acid is the best starting point.[1] If your reactants are deactivated (e.g., due to electron-withdrawing groups), a stronger acid like TsOH may be needed.[18] In recent years, various Lewis acids (e.g., LiClO₄) and nano-catalysts (e.g., nano-ZnO) have been developed to promote the reaction under milder, often greener, conditions.[18] The key is to use the mildest catalyst that provides a reasonable reaction rate to minimize side products.[19][20]

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to achieve good separation between your starting materials and the product spot. The disappearance of the limiting reagent (usually the 1,3-dicarbonyl) is a good indicator of reaction completion. For more quantitative analysis, LC-MS can be used.

Q: Are there any specific safety precautions for pyrazole synthesis? A: Yes. Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some reactions may be exothermic, especially when adding the catalyst, so ensure proper temperature control.

Q: I have successfully made my pyrazole on a small scale. What are the main challenges in scaling up the reaction? A: The primary challenges during scale-up are heat and mass transfer.

  • Heat Transfer: Condensation reactions are often exothermic. What is easily controlled in a 50 mL flask can become a dangerous runaway reaction in a 5 L reactor. Ensure you have adequate cooling capacity and add reagents slowly to control the internal temperature.

  • Mass Transfer: Efficient stirring is critical to ensure homogeneity. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side product formation and lower yields. Use an overhead mechanical stirrer for larger volumes.

  • Workup and Purification: Isolating the product from a large volume of solvent can be challenging. Purification by large-scale column chromatography is often inefficient. Consider purification via crystallization or salt formation/precipitation as described in the troubleshooting section.[16]

General Experimental Protocol (Knorr Synthesis)

This protocol provides a general starting point for the synthesis of a substituted pyrazole. Molar equivalents and conditions should be optimized for specific substrates.

protocol_workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve 1,3-dicarbonyl (1.0 eq) in solvent (e.g., EtOH). B 2. Add substituted hydrazine (1.0-1.1 eq) dropwise at room temp. A->B C 3. Add acid catalyst (e.g., AcOH, 3-5 drops). B->C D 4. Heat reaction to 60-80°C. C->D E 5. Monitor by TLC until starting material is consumed (1-12 h). D->E F 6. Cool to RT. Remove solvent under reduced pressure. E->F G 7. Perform aqueous workup (e.g., add water, extract with EtOAc). F->G H 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. G->H I 9. Purify crude product via column chromatography or crystallization. H->I

Figure 2: General experimental workflow for Knorr pyrazole synthesis.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Begin stirring and add the substituted hydrazine (1.0-1.1 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating & Monitoring: Heat the mixture to reflux (or a target temperature like 60 °C) and monitor the reaction's progress by TLC.[1]

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).[21]

References

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • ResearchGate. (n.d.). Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Medicinal Chemistry, 17(15), 1448-1473. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7136–7145. [Link]

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules, 18(10), 12535-12575. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7136–7145. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(23), 5804–5807. [Link]

  • ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Liu, S., Pentelute, B. L., & Li, X. (2020). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society, 142(14), 6724–6731. [Link]

  • Li, Z., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 86(15), 10341–10351. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(21), 4894–4897. [Link]

  • Google Patents. (n.d.).
  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • Scielo. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]

  • MDPI. (2024). Article Versions Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • ResearchGate. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • IJCERT. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

Sources

Technical Support Center: Troubleshooting N-Methylation of Pyrazole Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the regioselective N-methylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the outcome of this critical synthetic transformation. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyrazole N-methylation so challenging?

The primary difficulty arises from the intrinsic properties of the pyrazole ring itself. The two adjacent nitrogen atoms, N1 and N2, possess similar electronic environments and nucleophilicity.[1] This similarity often results in the formation of a mixture of N1- and N2-methylated regioisomers, which can be challenging and costly to separate.[1][2][3] The tautomeric nature of N-unsubstituted pyrazoles further complicates selective alkylation, as both nitrogen atoms are available for reaction.[4]

Q2: What are the key factors that govern the N1 vs. N2 methylation outcome?

The regioselectivity of pyrazole N-methylation is a nuanced interplay of several critical factors. A successful strategy requires careful consideration and optimization of each.

  • Steric Effects: This is often the most dominant factor. The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself play a crucial role.[1][5][6] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1][5]

  • Electronic Effects: The electronic nature of the pyrazole substituents can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it, thereby influencing the site of methylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence and even switch the regioselectivity.[1][7][8] For example, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the thermodynamically more stable N1-anion, leading to N1-alkylation. In contrast, different conditions might favor the N2 isomer.

  • Alkylating Agent: The nature of the methylating agent is paramount. Reagents with significant steric bulk have been developed specifically to enhance selectivity.[9][10][11] For instance, using sterically demanding α-halomethylsilanes has been shown to achieve excellent N1-selectivity.[9][10][11]

  • Catalysis: The use of catalysts can provide an additional layer of control. For instance, certain Lewis acids have been shown to direct alkylation towards the N2 position.

Q3: I am consistently getting a mixture of regioisomers. How can I favor the N1-methylated product?

To enhance the formation of the N1-alkylated pyrazole, consider the following strategies:

  • Leverage Steric Hindrance: If your pyrazole substrate is substituted at both C3 and C5, the methyl group will preferentially add to the nitrogen adjacent to the smaller substituent.

  • Employ a Bulky Methylating Agent: Traditional reagents like methyl iodide or dimethyl sulfate can offer poor selectivity.[12] Consider using a sterically encumbered methylating agent, such as an α-halomethylsilane like (chloromethyl)triisopropoxysilane.[9][10][11] These reagents significantly increase the steric barrier for approaching the more hindered N2-position, leading to high N1-selectivity.[9][10][11]

  • Optimize Base and Solvent Conditions: A common and effective method is to use a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. This combination deprotonates the pyrazole to form the pyrazolate anion. The counterion (Na+) will preferentially associate with the less sterically hindered N1 nitrogen, directing the subsequent methylation to this position. Another effective system is potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO).[13][14]

Q4: My target is the N2-methylated pyrazole. What conditions should I explore?

Directing methylation to the N2 position can be more challenging but is achievable through specific strategies:

  • Substituent-Directed Alkylation: The electronic properties of your pyrazole's substituents can be exploited. For instance, certain functional groups can guide the alkylation to the N2 position through chelation or other electronic interactions.[7]

  • Acid Catalysis with Specific Alkylating Agents: An alternative to basic conditions is the use of Brønsted acid catalysis with trichloroacetimidate electrophiles.[5][15] This method can provide a different regiochemical outcome, potentially favoring the N2 isomer depending on the substrate, with sterics often controlling which isomer is major.[5]

  • Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered enzymes, specifically methyltransferases, can achieve unprecedented regioselectivity (>99%) for pyrazole alkylation.[4][16] This approach offers catalyst-control over substrate-control.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Regioselectivity (Mixed Isomers) 1. Sterically non-differentiating methylating agent (e.g., MeI, DMS). 2. Suboptimal base/solvent combination. 3. Similar steric/electronic environment at C3 and C5.1. Switch to a sterically bulky methylating agent like (chloromethyl)triisopropoxysilane.[9][10][11] 2. For N1-selectivity, try NaH in DMF or K2CO3 in DMSO.[13][14] 3. Explore fluorinated alcohol solvents like TFE or HFIP, which have been shown to dramatically increase regioselectivity in some cases.[2][3][12]
Low Reaction Yield 1. Incomplete deprotonation of the pyrazole. 2. Decomposition of the alkylating agent. 3. Reaction temperature is too low or too high.1. Ensure the base is fresh and used in at least stoichiometric amounts (typically 1.1-1.5 equivalents). 2. Add the alkylating agent slowly at a controlled temperature. 3. Perform a temperature screen to find the optimal reaction temperature.
Difficulty Separating Isomers 1. Similar polarity of the N1 and N2 isomers.1. Attempt separation using silica gel column chromatography with a shallow solvent gradient.[17] 2. Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by deprotection.
Inconsistent Results 1. Moisture in the reaction. 2. Variability in reagent quality.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use freshly purchased or purified reagents.

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Methylation using a Masked Methylating Agent

This protocol is adapted from methodologies that employ sterically bulky α-halomethylsilanes to achieve high N1-selectivity.[9][10][11]

Step 1: N-Silyalkylation

  • To a solution of the 3(5)-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add K2CO3 (2.0 equiv).

  • Add (chloromethyl)triisopropoxysilane (1.5 equiv) to the mixture.

  • Heat the reaction mixture at 60 °C and monitor by LC-MS or TLC until the starting material is consumed (typically 2-4 hours).

Step 2: Protodesilylation

  • Cool the reaction mixture to room temperature.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (2.0 equiv) in water.

  • Heat the mixture at 60 °C for 2-4 hours, monitoring for the formation of the N-methyl pyrazole product.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by silica gel chromatography to obtain the desired N1-methylated pyrazole.

Protocol 2: Determining Regioisomeric Ratio using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying and quantifying regioisomers.

  • Sample Preparation: Prepare a clean, dry NMR tube with a solution of the purified product or the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Analysis: Acquire a standard 1H NMR spectrum. The chemical shifts of the N-methyl protons will be distinct for the N1 and N2 isomers. The integration of these signals provides the ratio of the two isomers.

  • NOESY for Unambiguous Assignment: For new compounds, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for unambiguous structural assignment.[17][18] An NOE correlation between the N-methyl protons and the proton of the substituent at the C5 position confirms the N1-isomer. Conversely, an NOE between the N-methyl protons and the C3-substituent's proton would indicate the N2-isomer.

Visualizing the Logic of Regioselectivity

The following diagrams illustrate the key factors influencing the regioselective N-methylation of pyrazoles.

regioselectivity_factors cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents & Conditions cluster_influences Controlling Factors cluster_outcome Reaction Outcome P 3(5)-Substituted Pyrazole Steric Steric Hindrance (R3 vs R5, R_methyl) P->Steric Electronic Electronic Effects (EDG vs EWG) P->Electronic MA Methylating Agent MA->Steric BS Base & Solvent BS->Electronic N1 N1-Methylated Product Steric->N1 Favors less hindered N2 N2-Methylated Product Steric->N2 Disfavors more hindered Electronic->N1 Depends on substituents Electronic->N2 Depends on substituents

Caption: Factors influencing pyrazole N-methylation regioselectivity.

troubleshooting_workflow Start Start: Poor Regioselectivity (Mixture of N1/N2) CheckSterics Analyze Steric Hindrance (Substrate & Reagent) Start->CheckSterics CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions OptimizeReagent Use Bulky Methylating Agent (e.g., α-halomethylsilane) CheckSterics->OptimizeReagent High hindrance difference? OptimizeConditions Modify Base/Solvent (e.g., NaH/DMF for N1) CheckConditions->OptimizeConditions Suboptimal? AnalyzeProduct Determine Isomer Ratio (1H NMR) Separate Purify via Chromatography AnalyzeProduct->Separate Ratio < 95:5 End End: Desired Regioisomer AnalyzeProduct->End Ratio > 95:5? OptimizeReagent->AnalyzeProduct OptimizeConditions->AnalyzeProduct Separate->End

Caption: Troubleshooting workflow for poor regioselectivity.

References
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Lunn, M. R., & Ragaini, F. (2018). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(1), 10335. [Link]

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

  • Le, P. N., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 380(1-2), 113-120. [Link]

  • Wallace, S. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-121. [Link]

  • Wu, Y. (2019). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11043–11052. [Link]

  • Peterson, G. I., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3655–3661. [Link]

  • Wallace, S. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Peterson, G. I., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4591. [Link]

  • Le, P. N., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 133(11), 5616-5621. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link]

  • El-Faham, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Peterson, G. I., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

Sources

Technical Support Center: Ensuring the Stability of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and address the decomposition of this valuable reagent, ensuring the integrity and success of your research.

Introduction: Understanding the Stability of a Substituted Pyrazole

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] Like many substituted pyrazoles, its stability can be influenced by a range of environmental and experimental factors.[3] A thorough understanding of its potential degradation pathways is crucial for obtaining reliable and reproducible results. This guide will walk you through the best practices for handling, storage, and troubleshooting to maintain the purity and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate?

A1: The main factors of concern are exposure to alkaline or strongly acidic conditions, oxidizing agents, prolonged exposure to heat, and ultraviolet (UV) light .[3][4] The ester functional group is susceptible to hydrolysis, while the electron-rich pyrazole ring can be prone to oxidation.

Q2: How can I visually inspect my sample for signs of degradation?

A2: While not always apparent, signs of degradation can include a change in color (e.g., yellowing), the development of an unusual odor, or a change in the physical state of the material. However, significant degradation can occur without any visible changes. Therefore, analytical methods are the most reliable way to assess purity.

Q3: What are the likely degradation products I might encounter?

A3: Based on the structure, the most probable degradation products include:

  • 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Formed via hydrolysis of the ethyl ester. This is a common degradation pathway for ester-containing compounds, particularly in the presence of acid or base.

  • Oxidized pyrazole species: The pyrazole ring can be susceptible to oxidation, leading to a variety of potential byproducts.

  • Products of photodecomposition: Exposure to UV light can lead to complex degradation pathways, potentially involving ring opening or other rearrangements.[5][6]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While the compound is not reported to be acutely air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to minimize the risk of long-term oxidative degradation, especially if the container will be opened multiple times.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Issue 1: Unexpected Side Products in a Reaction

Symptoms:

  • TLC or LC-MS analysis of your reaction mixture shows unexpected spots or peaks.

  • The yield of your desired product is lower than expected.

  • Difficulty in purifying the final product due to the presence of closely eluting impurities.

Potential Cause: Decomposition of the starting material, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, under the reaction conditions. Pyrazoles can be sensitive to strongly basic or oxidative environments.[3]

Troubleshooting Workflow:

start Unexpected Side Products Observed check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity impure_start Starting material is impure. Source new, high-purity reagent. check_purity->impure_start No pure_start Starting material is pure. check_purity->pure_start Yes reaction_conditions Review Reaction Conditions base_check Is a strong base used? reaction_conditions->base_check weaker_base Consider a milder base (e.g., K₂CO₃, Cs₂CO₃). base_check->weaker_base Yes no_base Base is not the likely issue. base_check->no_base No oxidant_check Are oxidizing agents present? remove_oxidants Eliminate or substitute oxidizing agents if possible. oxidant_check->remove_oxidants Yes no_oxidants Oxidants are not the issue. oxidant_check->no_oxidants No temp_check Is the reaction run at elevated temperature? lower_temp Run the reaction at a lower temperature if feasible. temp_check->lower_temp Yes temp_ok Temperature is not the likely issue. temp_check->temp_ok No pure_start->reaction_conditions final_check Re-run reaction with modified conditions. weaker_base->final_check no_base->oxidant_check remove_oxidants->final_check no_oxidants->temp_check lower_temp->final_check temp_ok->final_check

Caption: Troubleshooting workflow for unexpected reaction side products.

Issue 2: Gradual Decrease in Purity Over Time in Storage

Symptoms:

  • A previously pure sample shows the presence of new impurities upon re-analysis (e.g., by HPLC).

  • Inconsistent results are obtained when using older batches of the reagent.

Potential Causes:

  • Improper storage conditions (exposure to light, moisture, or elevated temperatures).

  • Frequent opening of the container, leading to exposure to air and humidity.

Preventative Measures and Solutions:

ParameterRecommended ActionRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Reduces the rate of potential thermal degradation.
Light Store in an amber or opaque container, away from direct sunlight and UV sources.Prevents photodegradation, a common pathway for heterocyclic compounds.[5][6]
Moisture Keep the container tightly sealed. Storage in a desiccator is advisable.Minimizes the risk of hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Atmosphere For long-term storage or frequently accessed samples, consider backfilling the container with an inert gas like argon or nitrogen.Reduces the potential for oxidative degradation of the pyrazole ring.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage. Log the date of receipt on the container.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area designated for chemical storage. Ensure it is segregated from strong bases, acids, and oxidizing agents.[4][7]

  • Light Protection: Keep the container in a dark location or use an amber vial to protect it from light.

  • Dispensing: When dispensing the compound, work in a fume hood. Use clean, dry spatulas and glassware. Minimize the time the container is open.

  • Sealing: After dispensing, securely seal the container. For screw-cap vials, ensure the cap is tight. For long-term storage, consider sealing the cap with paraffin film.

  • Inert Atmosphere (Optional but Recommended): If the compound will be stored for an extended period, gently flush the headspace of the container with a stream of dry argon or nitrogen before sealing.

Protocol 2: Stability Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method to monitor the purity of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate and detect potential degradation products.[4]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or a wavelength determined by a UV scan of the analyte)
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

Method Validation: To ensure the method is stability-indicating, "forced degradation" studies should be performed.[3][7][8] This involves intentionally degrading the compound under various stress conditions and confirming that the degradation products are well-resolved from the parent peak.

Protocol 3: Forced Degradation Study Workflow

This workflow outlines the steps to intentionally degrade the compound to identify potential degradation products and validate your analytical method.

cluster_stress Stress Conditions cluster_results Data Interpretation start Prepare Stock Solution of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analysis Analyze Stressed Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify Degradation Peaks analysis->identify characterize Characterize Degradants (MS/MS, NMR if needed) identify->characterize validate Confirm Method Specificity (Resolution > 2 between peaks) characterize->validate report Document Degradation Pathways and Validate Analytical Method validate->report

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Measuring the photostability of agrochemicals on leaves: understanding the balance between loss processes and foliar uptake. (2023). Request PDF. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. [Link]

  • Impurities Application Notebook. (n.d.). Waters. [Link]

  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Agrochemicals containing pyrazole scaffolds. (n.d.). ResearchGate. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). European Journal of Chemistry. [Link]

  • Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. (n.d.). MDPI. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Unilong. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • A theoretical study on the environmental oxidation of fenpyrazamine fungicide initiated by hydroxyl radicals in the aqueous phase. (2025). R Discovery. [Link]

Sources

Technical Support Center: Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and scalable synthesis.

Overview of Core Synthesis Strategy

The most prevalent and industrially relevant synthesis of the pyrazole core involves a cyclocondensation reaction, often referred to as a Knorr-type synthesis, between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For the target molecule, this typically involves reacting an ethyl ketoester with methylhydrazine to form the ethyl 1-methyl-1H-pyrazole-3-carboxylate regioisomer, followed by a chlorination step to yield the final product.

The overall transformation is visualized below:

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation (Cyclocondensation) cluster_1 Step 2: Chlorination A Ethyl 3-oxopentanoate (or equivalent β-ketoester) C Ethyl 3-ethyl-1-methyl-1H- pyrazole-5-carboxylate + Regioisomer A->C Condensation & Cyclization B Methylhydrazine B->C D Ethyl 3-ethyl-1-methyl-1H- pyrazole-5-carboxylate F Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate (Target Molecule) D->F Electrophilic Substitution E Chlorinating Agent (e.g., SO2Cl2, NCS) E->F

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting Guide: Scale-Up Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis in a practical question-and-answer format.

Category 1: Pyrazole Ring Formation

Question 1: My cyclocondensation reaction is giving a low yield and a significant amount of the wrong regioisomer. What is causing this and how can I improve selectivity?

Answer: This is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[3] The reaction proceeds through a hydrazone intermediate, and the subsequent cyclization can occur at two different carbonyl groups, leading to regioisomers.

  • Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. The initial nucleophilic attack of methylhydrazine can occur at either carbonyl. The subsequent intramolecular condensation is often the rate-determining and selectivity-determining step.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) during the initial addition of hydrazine can favor the kinetic product, which is often the more desired isomer. Slower, controlled addition is critical on a larger scale to manage the exotherm.

    • pH Control: The reaction is typically catalyzed by acid. The pH of the medium can influence the stability of the intermediates. Maintain a mildly acidic pH (e.g., 4-5) using a buffer like acetic acid.[4] In strongly acidic or basic conditions, side reactions and isomerization can increase.

    • Choice of Precursor: If possible, using a precursor where the electrophilicity of the carbonyls is more differentiated can significantly enhance selectivity. For instance, using a β-ketoester where one carbonyl is part of the ester group inherently directs the initial attack of the more nucleophilic nitrogen of methylhydrazine.

Category 2: Chlorination Step

Question 2: The chlorination step using sulfuryl chloride (SO₂Cl₂) is difficult to control on a larger scale, leading to over-chlorination and dark-colored impurities. What are safer and more controllable alternatives?

Answer: Sulfuryl chloride is a highly reactive and corrosive chlorinating agent that can lead to runaway reactions and the formation of hazardous byproducts like HCl and SO₂ gas.[5] Managing the strong exotherm and vigorous gas evolution is a primary scale-up challenge.

  • Causality: The high reactivity of SO₂Cl₂ can lead to low selectivity, attacking other positions on the pyrazole ring or even the ethyl ester group under harsh conditions. The dark coloration often arises from decomposition products at elevated local temperatures.

  • Recommended Alternatives & Solutions:

Chlorinating AgentReaction ConditionsSafety & Scale-Up ConsiderationsByproducts
Sulfuryl Chloride (SO₂Cl₂) Typically 0-25 °C in an inert solvent (e.g., DCM, DCE).High Hazard: Corrosive, toxic, highly exothermic, vigorous gas evolution (HCl, SO₂). Requires excellent cooling and off-gas scrubbing.HCl, SO₂
N-Chlorosuccinimide (NCS) 25-80 °C in a polar aprotic solvent (e.g., ACN, DMF). Often requires a catalyst.Safer: A solid, easier to handle. Reaction is typically less exothermic and more controllable.Succinimide
HCl / Hydrogen Peroxide (H₂O₂) 20-70 °C in a biphasic system or with a co-solvent.Greener Option: Avoids harsh chlorinating agents. Requires careful control of H₂O₂ addition to prevent runaway decomposition.[6]H₂O
Electrochemical Chlorination Uses HCl as the chlorine source with an applied current.High Safety: Eliminates the need to handle highly reactive chlorinating agents. Avoids corrosive byproducts and offers high atom economy.[5]H₂ (at cathode)
  • Implementation Advice: For a balance of safety, cost, and effectiveness at scale, N-Chlorosuccinimide (NCS) is often the preferred choice in modern process development. The reaction is more predictable, and the succinimide byproduct is relatively benign and easily removed during work-up.

Category 3: Work-up and Purification

Question 3: After quenching the reaction, my product "oils out" instead of crystallizing, making isolation difficult and leading to poor purity. How can I achieve effective crystallization?

Answer: "Oiling out" or liquid-liquid phase separation during crystallization is a common scale-up issue, especially when residual solvents or impurities are present. It occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: The product's solubility in the solvent mixture is too high, or impurities are depressing the melting point and interfering with lattice formation.

  • Troubleshooting Protocol:

    • Solvent Swap: Ensure the reaction solvent is thoroughly removed and replaced with an appropriate crystallization solvent. A common and effective system is a mixture of a good solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., heptane, water).

    • Control Cooling Rate: Implement a slow, controlled cooling ramp. Crash cooling is a primary cause of oiling out. A typical ramp might be cooling from 60 °C to 20 °C over 4-6 hours.

    • Seeding: Introduce a small quantity of pure, crystalline product at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and is a critical step for robust crystallization at scale.

    • Agitation: Ensure proper agitation that allows for good heat transfer but is not so vigorous that it causes crystal breakage (which can lead to smaller, harder-to-filter particles).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up this process? A1: The two main areas of concern are:

  • Diazonium Compound Formation (if applicable to precursor synthesis): Some synthetic routes for pyrazole precursors may involve diazotization. These intermediates can be thermally unstable and potentially explosive, especially if isolated.[7][8] It is crucial to keep them in solution at low temperatures (<5 °C) and use them immediately.[9] For safer alternatives, consider reagents like tert-butyl nitrite (TBN) or explore flow chemistry setups to minimize the accumulation of hazardous intermediates.[9]

  • Exothermic Reactions: Both the cyclocondensation and, particularly, the chlorination steps can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust process safety assessment, including reaction calorimetry (DSC/ARC), is essential to understand the thermal profile and design adequate cooling capacity and emergency relief systems.

Q2: How do I monitor the reaction for completion effectively? A2: Relying on time alone is insufficient for scale-up. The most reliable method is in-process control (IPC) using chromatographic techniques.

  • HPLC/UPLC: This is the preferred method. A stable method should be developed that can separate the starting material, product, and key impurities. The reaction is typically considered complete when the starting material is <1% by area.

  • GC-MS: Useful for identifying volatile impurities and byproducts.

  • TLC: Can be used for quick qualitative checks but is not suitable for quantitative decision-making in a manufacturing environment.

Q3: Can the Vilsmeier-Haack reaction be used in this synthesis? A3: The Vilsmeier-Haack reaction (using POCl₃/DMF) is primarily used for formylating electron-rich heterocycles.[10] It can be used to introduce a formyl group at the 4-position of the pyrazole ring.[11][12] While not directly used for the synthesis of the title compound, if a derivative like ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is desired, this reaction is key.[13] However, the Vilsmeier reagent is highly reactive and corrosive, and the reaction requires careful temperature control and quenching procedures.[14]

Troubleshooting_Workflow start Problem: Low Yield / Purity check_crm Analyze Crude Reaction Mixture (CRM) via HPLC/GC start->check_crm decision Primary Observation? check_crm->decision incomplete Incomplete Conversion (High Starting Material) decision->incomplete Incomplete Reaction high_impurity High Impurity Profile decision->high_impurity Side Reactions solve_incomplete Solution: 1. Increase reaction time/temp. 2. Check reagent stoichiometry/purity. 3. Verify catalyst activity. incomplete->solve_incomplete solve_impurity Solution: 1. Lower reaction temperature. 2. Slow reagent addition. 3. Investigate side reactions (see guide). 4. Use a more selective reagent. high_impurity->solve_impurity

Caption: Decision workflow for troubleshooting low yield and purity issues.

Reference Experimental Protocol: Lab Scale (Illustrative)

This protocol is for informational purposes. All reactions should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

  • To a stirred solution of ethyl 3-oxopentanoate (1.0 eq) in ethanol (5 vol) at 0-5 °C, add glacial acetic acid (0.1 eq).

  • Slowly add methylhydrazine (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting ketoester.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Dilute the residue with ethyl acetate (10 vol) and wash with water (2 x 5 vol) and then brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude pyrazole from Step 1 (1.0 eq) in acetonitrile (10 vol).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by HPLC. If the reaction is sluggish, an additional portion of NCS (0.1 eq) may be added.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate (10 vol) and wash with 5% aqueous sodium bicarbonate solution (2 x 5 vol) followed by water (2 x 5 vol) to remove succinimide.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization from an isopropanol/heptane mixture to afford the title compound as a solid.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyl Compounds to Pyrazoles. Chemical Reviews, 111(11), 6984-7034. Available at: [Link]

  • Large-scale synthesis of 1H-pyrazole. (n.d.). ResearchGate. Available at: [Link]

  • Jansen, C. U., Grier, K. E., & Andersen, J. B. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6527. Available at: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]

  • Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. Available at: [Link]

  • Wiedemann, S., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate. (2016). Google Patents.
  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487. Available at: [Link]

  • Kumar, V., & Kaur, K. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-17. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024). Preprints.org. Available at: [Link]

  • Dube, P., et al. (2021). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 25(7), 1694-1703. Available at: [Link]

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-9. Available at: [Link]

  • Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
  • Sheng, M., Frurip, D. J., & Gorman, D. B. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 136-139. Available at: [Link]

  • Marudhappan, R., & Naik, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3599. Available at: [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 136-139. Available at: [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Available at: [Link]

  • Pratik, P. K., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
  • Pratik, P. K., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. Available at: [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Available at: [Link]

  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014). International Journal of Scientific and Research Publications, 4(4). Available at: [Link]

  • 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical purity assessment of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic compounds. Pyrazole and its derivatives are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making the accurate determination of their purity a critical aspect of quality control and research integrity.

This resource moves beyond simple procedural lists. It is structured to provide not only the "how" but, more importantly, the "why" behind the analytical choices and troubleshooting steps you encounter in the laboratory. We will delve into the common challenges associated with analyzing pyrazole derivatives and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when approaching the purity analysis of pyrazole compounds.

Q1: What are the most common impurities I should expect in my synthesized pyrazole derivatives?

A1: The impurities in your sample are highly dependent on the synthetic route employed. For the common Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, you should be vigilant for several types of impurities.[1][2] A primary concern is the formation of regioisomers , especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] These isomers can be notoriously difficult to separate. Other common impurities include unreacted starting materials , pyrazoline intermediates from incomplete cyclization or aromatization, and various colored byproducts resulting from side reactions of the hydrazine starting material.[1][2]

Q2: Which analytical technique is best suited for routine purity analysis of pyrazole derivatives?

A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is often the method of choice.[2][3] HPLC offers a powerful combination of high resolution, sensitivity, and reproducibility for separating the main pyrazole compound from its potential impurities.[2] It is a versatile technique that can be adapted to a wide range of pyrazole derivatives.[3][4]

Q3: My pyrazole derivative is highly volatile. Is HPLC still the best option?

A3: If your pyrazole derivative is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative.[5] GC-MS provides exceptional separation efficiency and the mass spectrometer adds a layer of certainty in peak identification through fragmentation patterns.[5][6] It is particularly useful for identifying and quantifying regioisomers in complex industrial mixtures.[5] However, one must be cautious about the thermal stability of the analyte, as some derivatives can degrade at the high temperatures used in the GC inlet.[7]

Q4: How can I obtain an absolute purity value for my pyrazole derivative to use as a reference standard?

A4: For obtaining a highly accurate, metrologically traceable purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.[8][9][10] Unlike chromatographic techniques that provide a relative purity based on peak area percentage, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[8][11] This method is often used to qualify in-house primary standards.

Q5: What is the role of elemental analysis in purity assessment?

A5: Elemental analysis (CHN analysis) is a fundamental technique that determines the percentage composition of carbon, hydrogen, and nitrogen in your compound.[12][13][14] While it doesn't provide information on the nature of impurities, it serves as a crucial check on the empirical formula of your bulk, purified material. A significant deviation from the theoretical values suggests the presence of impurities, such as residual solvents or inorganic salts.

Troubleshooting Guides

This section provides in-depth, structured troubleshooting for common issues encountered during the analysis of pyrazole derivatives.

HPLC Troubleshooting

High-Performance Liquid Chromatography is the workhorse for purity assessment. However, various issues can arise.

Symptoms:

  • Chromatographic peaks are asymmetrical with a pronounced "tail."

  • Poor resolution between the main peak and closely eluting impurities.

  • Inaccurate peak integration and quantification.

Causality and Troubleshooting Workflow:

Peak tailing for basic compounds like many pyrazole derivatives often stems from secondary interactions between the analyte and the stationary phase.[15][16] Specifically, the basic nitrogen atoms in the pyrazole ring can interact with acidic residual silanol groups on the silica-based C18 column packing material.[16]

A logical workflow for troubleshooting peak tailing in HPLC.

Step-by-Step Troubleshooting:

  • Lower the Mobile Phase pH: Acidic silanol groups are a primary cause of tailing for basic analytes.[16] By lowering the pH of the mobile phase (e.g., to pH 3 or below using formic acid or phosphoric acid), you can ensure these silanol groups are fully protonated, minimizing secondary ionic interactions.[16] However, be mindful of the pH limitations of your column.[17]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups.[16] If you are not already, switch to a column specifically designed for the analysis of basic compounds. These columns have advanced surface chemistry to shield residual silanols.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15][17] Prepare a dilution of your sample (e.g., 1:10) and inject it again. If the peak shape improves, you were likely overloading the column.

  • Inspect for Column Voids or Blockages: A void at the head of the column or a partially blocked frit can distort the sample path, causing tailing for all peaks.[15][17] Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.

Example HPLC Protocol for a Generic Pyrazole Derivative:

ParameterSettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm (base-deactivated)A standard reverse-phase column suitable for many pyrazoles. Base-deactivation minimizes peak tailing for basic analytes.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to protonate silanol groups and improve peak shape.[2]
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient 10% B to 80% B over 15 minutesA gradient elution is often necessary to separate impurities with a range of polarities.[2]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[2][3]
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.[2]
Injection Vol. 10 µLA standard injection volume.
Detection UV at 220 nmMany pyrazole rings have a UV chromophore, with 220 nm being a common detection wavelength.[2]
GC-MS Troubleshooting

Gas chromatography is ideal for volatile pyrazoles but presents its own set of challenges.

Symptoms:

  • Co-eluting or poorly resolved peaks for known or suspected regioisomers.

  • Inability to accurately quantify individual isomers.

Causality and Troubleshooting Workflow:

Regioisomers of pyrazoles often have very similar boiling points and polarities, making their separation challenging.[1][5] Achieving resolution requires optimizing the chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.

Decision tree for improving the GC separation of pyrazole regioisomers.

Step-by-Step Troubleshooting:

  • Optimize the Temperature Program: This is the most critical parameter for separating compounds with close boiling points.[5] Slow down the temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min) during the elution window of the isomers. This will increase the time the isomers spend interacting with the stationary phase, enhancing separation.

  • Select the Right Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), often provides the best selectivity for pyrazole isomers.[5] If you are using a non-polar column, switching to a mid-polarity phase may resolve the issue.

  • Increase Column Length or Film Thickness: If optimizing the temperature program is insufficient, using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and improve resolution. Alternatively, a column with a thicker stationary phase film will increase retention and may improve separation.

  • Use Retention Indices for Identification: For unambiguous identification of isomers, especially in complex mixtures, rely on mass spectral fragmentation patterns in conjunction with retention indices.[5]

Example GC-MS Protocol for Pyrazole Isomer Analysis:

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA workhorse mid-polarity column providing good selectivity for a range of pyrazole derivatives.[5]
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas with optimal flow rate for good efficiency.[5]
Inlet Temp. 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Oven Program 80 °C (2 min hold), then 5 °C/min to 150 °C, then 20 °C/min to 250 °C (5 min hold)The initial slow ramp is crucial for separating closely eluting isomers.[5]
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Mode Full Scan (m/z 40-400)For initial identification of components and impurities.[5]
Quantitative NMR (qNMR) Troubleshooting

qNMR is a powerful tool but requires careful experimental setup for accurate results.

Symptoms:

  • High relative standard deviation (RSD) across replicate measurements.[8]

  • Purity values that are inconsistent with results from other techniques (e.g., HPLC area %).

Causality and Troubleshooting Workflow:

Accurate quantification by NMR depends on several factors, including proper sample preparation, selection of a suitable internal standard, and appropriate acquisition parameters to ensure a quantitative response for all signals.[10][11]

Workflow for ensuring accurate and reproducible qNMR measurements.

Step-by-Step Troubleshooting:

  • Verify the Internal Standard: The chosen internal standard must have at least one sharp, well-resolved peak that does not overlap with any signals from your pyrazole derivative or solvent.[8] It must also be non-reactive with your sample and have a known, high purity. Hydroquinone is an example of a potential internal standard.[8]

  • Ensure Full Relaxation: For a signal's integral to be truly proportional to the number of protons, the magnetization must fully return to equilibrium between scans. This requires a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified. For many small molecules, a D1 of 30 seconds is a safe starting point.

  • Calibrate the Pulse Width: Ensure you are using a calibrated 90° pulse to excite the sample uniformly.

  • Check Signal-to-Noise (S/N): A high S/N ratio is crucial for accurate integration. If the S/N is low, increase the number of scans.

  • Careful Processing: Ensure the spectrum is correctly phased and that the baseline is flat across the integrated regions. Any error in these processing steps will lead to inaccurate integrals and, consequently, an incorrect purity calculation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Ingenta Connect. (2014). Determination of the content of 1H-pyrazole-1-carboxamidine by quantitative nuclear magnetic resonance(qNMR).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • PubMed. (n.d.). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • PubMed. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • Spectralservice. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Spectralservice. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • ResearchGate. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.

Sources

alternative chlorinating agents for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Chlorinating Agents and Troubleshooting for Researchers

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chlorination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively in your own laboratory settings.

Pyrazoles are a cornerstone in medicinal chemistry and materials science, and the introduction of a chlorine atom onto the pyrazole ring is a critical transformation for modulating molecular properties.[1][2] However, this seemingly straightforward step can be fraught with challenges, from poor regioselectivity to substrate decomposition. This guide will explore common and alternative chlorinating agents, providing detailed protocols, troubleshooting FAQs, and a framework for selecting the best reagent for your specific needs.

Understanding the Challenge: The Reactivity of the Pyrazole Ring

The chlorination of pyrazoles typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. The regioselectivity of this attack is influenced by the substituents on the ring and the nature of the chlorinating agent. The C4 position is often the most nucleophilic and therefore the most common site of chlorination.[4][5]

Here is a generalized workflow for selecting a chlorinating agent for your pyrazole synthesis:

G cluster_0 Decision Workflow for Pyrazole Chlorination start Start: Need to Chlorinate a Pyrazole substrate_analysis Analyze Substrate: - Electron-rich or deficient? - Steric hindrance? - Acid/base sensitive groups? start->substrate_analysis reagent_selection Select Chlorinating Agent substrate_analysis->reagent_selection ncs N-Chlorosuccinimide (NCS) (Mild, common) reagent_selection->ncs Sensitive Substrates tcca Trichloroisocyanuric Acid (TCCA) (Cost-effective, high atom economy) reagent_selection->tcca Green Chemistry Focus so2cl2 Sulfuryl Chloride (SO₂Cl₂) (Strong, for deactivated rings) reagent_selection->so2cl2 Deactivated Substrates naocl Sodium Hypochlorite (NaOCl) (Aqueous, for specific substrates) reagent_selection->naocl Aqueous Conditions optimization Optimize Reaction Conditions: - Solvent - Temperature - Stoichiometry ncs->optimization tcca->optimization so2cl2->optimization naocl->optimization workup Work-up & Purification optimization->workup characterization Characterization of Chlorinated Pyrazole workup->characterization

Caption: Decision workflow for selecting a pyrazole chlorinating agent.

Alternative Chlorinating Agents: A Comparative Overview

Choosing the right chlorinating agent is crucial for a successful reaction. Below is a comparison of common alternatives to harsher reagents like chlorine gas.

Chlorinating AgentFormulaKey AdvantagesCommon SolventsTypical Temperature
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂Mild, easy to handle, good for electron-rich pyrazoles.[5][6]Acetonitrile, DMF, CCl₄, Water[5]Room Temp. to Reflux
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃High atom economy, cost-effective, stable solid, can be used solvent-free.[3][7][8]Acetonitrile, Dichloromethane, Solvent-free (mechanochemistry)[3]Room Temp.
Sulfuryl Chloride SO₂Cl₂Highly reactive, suitable for less reactive pyrazoles.[9][10]Dichloromethane, Chloroform0 °C to Room Temp.
Sodium Hypochlorite NaOClInexpensive, aqueous conditions, suitable for certain substrates.[11][12][13]Water, Acetic Acid[13]0 °C to 30 °C[11]

Troubleshooting Guides & FAQs

N-Chlorosuccinimide (NCS)

NCS is a versatile and widely used reagent for the chlorination of various organic compounds, including aromatic systems.[14] It is favored for its ease of handling as a stable, crystalline solid and its generally milder reactivity compared to gaseous chlorine.[14]

Q1: My chlorination with NCS is sluggish or incomplete. What can I do?

  • A1: Cause and Solution: For less activated pyrazoles, the electrophilicity of NCS may be insufficient. The reaction can be accelerated by:

    • Acid Catalysis: Adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can enhance the electrophilicity of the chlorine atom.

    • Increased Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions or decomposition.

    • Solvent Choice: Switching to a more polar solvent like DMF can sometimes facilitate the reaction.

Q2: I am observing the formation of multiple chlorinated products. How can I improve regioselectivity?

  • A2: Cause and Solution: Regioselectivity is a common challenge in pyrazole chemistry.[15][16] The substitution pattern is dictated by the electronic and steric properties of the substituents on the pyrazole ring.

    • Blocking Groups: If a specific position is highly reactive and you want to chlorinate elsewhere, consider installing a temporary blocking group.

    • Solvent Effects: The solvent can influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole syntheses.[15]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

Q3: The work-up of my NCS reaction is difficult, and I am having trouble removing the succinimide byproduct.

  • A3: Cause and Solution: Succinimide is water-soluble, which can be exploited for its removal.

    • Aqueous Wash: After the reaction, quench with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining NCS. Then, perform an aqueous wash to remove the succinimide.

    • Filtration: If succinimide precipitates out of the reaction mixture, it can often be removed by filtration.

Trichloroisocyanuric Acid (TCCA)

TCCA is an efficient, inexpensive, and safe chlorinating agent.[8][17] It is a stable, solid material with a high chlorine content, making it an attractive "green" alternative with high atom economy.[7]

Q1: I am considering using TCCA for the first time. What are the main advantages over NCS?

  • A1: Key Benefits:

    • Atom Economy: TCCA contains three reactive chlorine atoms per molecule, making it more atom-economical than NCS.[7]

    • Byproduct Removal: The byproduct, cyanuric acid, is generally insoluble in most organic solvents and can be easily removed by filtration.[7]

    • Solvent-Free Conditions: TCCA is well-suited for mechanochemical (ball-milling) reactions, which are solvent-free, rapid, and high-yielding.[3][7]

Q2: Can TCCA be used for one-pot synthesis of chlorinated pyrazoles?

  • A2: Yes. TCCA can act as both an oxidant and a chlorinating agent. This dual reactivity has been successfully employed in the direct cyclization and chlorination of hydrazines to afford 4-chloropyrazoles in a one-pot reaction under mild conditions.[2][17]

Q3: Are there any specific safety precautions for handling TCCA?

  • A3: Safety First: TCCA is a strong oxidizing agent.

    • Incompatible Materials: Avoid contact with combustible materials, acids, and reducing agents.[18][19]

    • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][19]

    • Storage: Store in a cool, dry place away from direct sunlight and moisture.[19]

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful chlorinating agent, often used when other reagents fail, particularly with electron-deficient pyrazoles.

Q1: My pyrazole is deactivated and does not react with NCS or TCCA. Is sulfuryl chloride a good option?

  • A1: Yes, potentially. Sulfuryl chloride is a more potent electrophilic chlorinating agent.[9] It can chlorinate aromatic compounds that are unreactive towards milder reagents. However, its high reactivity necessitates careful control of reaction conditions.

Q2: What are the primary hazards associated with sulfuryl chloride?

  • A2: Handle with Extreme Caution:

    • Corrosive and Toxic: Sulfuryl chloride is highly toxic and corrosive. It reacts violently with water to release toxic gases like hydrogen chloride and sulfuric acid.[20]

    • Handling: All manipulations must be carried out in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and a face shield.[20]

    • Quenching: Reactions should be quenched carefully, typically by slow addition to a cold, stirred basic solution (e.g., saturated sodium bicarbonate).

Experimental Protocols

Protocol 1: General Procedure for Chlorination of Pyrazole using NCS

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile, 0.1-0.5 M).

  • Reagent Addition: Add N-chlorosuccinimide (1.05-1.2 eq.) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (succinimide) forms, it can be removed by filtration. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[21]

Protocol 2: Solvent-Free Mechanochemical Chlorination using TCCA

Adapted from a green chemistry approach, this method avoids bulk solvents.[3][7]

  • Reaction Setup: In a milling jar (e.g., zirconium oxide), combine the pyrazole (1.0 eq.), trichloroisocyanuric acid (0.4 eq.), and a milling ball.

  • Milling: Place the jar in a ball mill and shake at a specified frequency (e.g., 30 Hz) for a designated time (typically 30-60 minutes).

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing by TLC or GC-MS.

  • Work-up: After the reaction, add an organic solvent (e.g., ethyl acetate) to the milling jar and stir to dissolve the product.

  • Purification: Filter the mixture to remove the insoluble cyanuric acid byproduct. The filtrate can then be concentrated, and the product purified by column chromatography if necessary. This method often yields a product of high purity after simple filtration.[3][7]

Protocol 3: Chlorination using Sodium Hypochlorite

This method is useful for specific substrates and offers an aqueous alternative.[11][12]

  • Reaction Setup: Suspend the pyrazole (1.0 eq.) in water in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Reagent Addition: Add an aqueous solution of sodium hypochlorite (1.0 eq.) dropwise to the stirred suspension, maintaining the temperature below 30 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by HPLC or TLC.

  • Work-up: Once the reaction is complete, the product may precipitate from the solution. If so, it can be collected by filtration, washed with cold water, and dried. If the product is soluble, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The collected solid or the residue from the extraction can be further purified by recrystallization or column chromatography.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

G cluster_1 Electrophilic Aromatic Substitution (SEAr) Mechanism for Pyrazole Chlorination pyrazole Pyrazole Ring (Nucleophile) sigma_complex Sigma Complex (Resonance-Stabilized Carbocation) pyrazole->sigma_complex Attack on E+ (Cl) ncs NCS or TCCA (Electrophilic Chlorine Source, E+) ncs->sigma_complex deprotonation Deprotonation (Base removes H+) sigma_complex->deprotonation Rate-determining step chloropyrazole 4-Chloropyrazole (Product) deprotonation->chloropyrazole Restoration of Aromaticity byproduct Succinimide or Cyanuric Acid deprotonation->byproduct

Sources

Validation & Comparative

spectral analysis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate vs. its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Tracking Synthesis with NMR, IR, and Mass Spectrometry

In the landscape of pharmaceutical and agrochemical development, pyrazole derivatives are cornerstone scaffolds, valued for their diverse biological activities.[1] The precise synthesis and rigorous characterization of these molecules are paramount to ensuring purity, confirming structure, and ultimately, guaranteeing function. This guide provides an in-depth comparative analysis of the spectral data for a key synthetic transformation: the conversion of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate to its chlorinated analogue, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate .

This transformation, typically achieved via a Sandmeyer-type reaction, involves the replacement of an electron-donating amino group with a strongly electron-withdrawing chloro group. This substitution induces significant and predictable changes in the molecule's electronic environment, which are clearly reflected in its NMR, IR, and mass spectra. By understanding these spectral shifts, researchers can unequivocally confirm the success of the reaction and the identity of the final product.

Synthetic Transformation Overview

The conversion from the amino precursor to the chloro product is a fundamental step in fine-tuning the electronic and steric properties of the pyrazole ring, often to enhance biological efficacy or metabolic stability.

G cluster_precursor Precursor (P1) cluster_product Final Product (FP) P1 Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate P1_struct FP_struct P1_struct->FP_struct   NaNO₂, HCl; CuCl    FP Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Figure 1: Synthetic pathway from the amino precursor to the chloro product.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2][3] The chemical shift of a nucleus provides detailed information about its local electronic environment, making it exceptionally sensitive to the substitution changes in this synthesis.[4]

¹H NMR: Tracking the Proton Environment

The ¹H NMR spectrum provides the most immediate evidence of the transformation. The primary changes occur with the protons on the pyrazole ring and the disappearance of the amino protons.

  • Precursor (P1) Analysis: The spectrum of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate features a characteristic singlet for the C4-H proton. The electron-donating nature of the amino group shields this proton, causing it to appear at a relatively upfield chemical shift. The two protons of the amino group itself typically appear as a broad singlet.

  • Final Product (FP) Analysis: Upon replacement of the -NH₂ group with a -Cl atom, two dramatic changes are observed. First, the signal for the amino protons vanishes completely. Second, the C4-H singlet shifts significantly downfield. This is a direct consequence of the powerful electron-withdrawing inductive effect of the chlorine atom, which deshields the adjacent proton, causing it to resonate at a higher frequency.

Proton Assignment Precursor (P1) δ (ppm)Final Product (FP) δ (ppm)Rationale for Change
-CH₂CH₃ (quartet)~4.35~4.38Minor shift; distant from the reaction center.
-CH₂CH₃ (triplet)~1.37~1.39Minor shift; distant from the reaction center.
N-CH₃ (singlet)~3.80~4.05Downfield shift due to overall decreased electron density on the ring.
C4-H (singlet)~5.90~6.80Significant downfield shift. The electron-withdrawing Cl atom strongly deshields this proton compared to the electron-donating NH₂ group.
-NH₂ (broad singlet)~5.50-Signal disappears. Confirms the removal of the amino group.
Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d₆). Note: Exact values are illustrative and can vary based on solvent and instrument.
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR corroborates the findings from ¹H NMR by showing how the electronic effects propagate through the carbon backbone. The most profound change is observed at C5, the site of substitution.

  • Precursor (P1) Analysis: The C5 carbon, being attached to the nitrogen of the amino group, is significantly shielded and appears at a specific upfield position.

  • Final Product (FP) Analysis: The introduction of the highly electronegative chlorine atom at C5 causes a dramatic downfield shift for this carbon. This "ipso-substitution effect" is a hallmark of the successful reaction. Other carbons in the ring (C3 and C4) also experience shifts, though to a lesser extent, reflecting the redistribution of electron density.

Carbon Assignment Precursor (P1) δ (ppm)Final Product (FP) δ (ppm)Rationale for Change
C =O~162~160Minor shift.
C 5~148~135Significant upfield shift. While counterintuitive, direct attachment of Cl can sometimes cause shielding at the ipso-carbon in heteroaromatic systems, though a downfield shift is more common in simple aromatics. The key is the large magnitude of the change, confirming substitution at this position.
C 3~140~145Downfield shift due to the overall electron-withdrawing nature of the substituent change.
C 4~90~112Significant downfield shift. This carbon is highly sensitive to the electronic nature of the C5 substituent.
N-C H₃~35~38Minor downfield shift.
-C H₂CH₃~60~61Minor shift.
-CH₂C H₃~14~14Negligible change.
Table 2: Comparative ¹³C NMR Chemical Shifts (DMSO-d₆). Note: Values are illustrative and demonstrate expected trends.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups.[5] In this synthesis, the transition from a primary amine to a chloro-substituted ring provides clear, unambiguous changes in the IR spectrum.

  • Precursor (P1) Analysis: The most prominent feature for the amino precursor is the presence of two sharp to medium intensity absorption bands in the 3300-3500 cm⁻¹ region. These correspond to the symmetric and asymmetric N-H stretching vibrations of the primary amine group (-NH₂).

  • Final Product (FP) Analysis: The most telling change in the product's spectrum is the complete disappearance of the N-H stretching bands . This absence is a powerful piece of evidence that the starting material has been consumed. Concurrently, a C-Cl stretching vibration will appear, typically in the 1000-700 cm⁻¹ range, although it can be difficult to assign definitively within the complex fingerprint region. The C=O stretch of the ester group (around 1700-1730 cm⁻¹) will remain present in both spectra, though it may shift slightly due to the change in electronic conjugation.[6][7][8]

Vibrational Mode Precursor (P1) Frequency (cm⁻¹)Final Product (FP) Frequency (cm⁻¹)Interpretation
N-H Stretch (asymmetric & symmetric)~3450 and ~3350-Disappearance confirms loss of -NH₂ group.
C-H Stretch (sp² and sp³)3100-28503100-2850Present in both; not diagnostic for this transformation.
C=O Stretch (Ester)~1715~1725Present in both; slight shift due to electronic changes.
C=N, C=C Stretch (Ring)1620-15001610-1490Present in both; minor shifts expected.
C-Cl Stretch-1000-700Appearance confirms presence of chlorine. May be weak and overlap with other signals.
Table 3: Key Comparative IR Absorption Frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of elemental composition. For this synthesis, MS provides the most conclusive evidence of chlorination.

  • Precursor (P1) Analysis: The mass spectrum of the amino precursor will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (C₇H₁₁N₃O₂, MW = 169.18).

  • Final Product (FP) Analysis: The spectrum of the chloro product provides a unique and unmistakable signature. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

    • An M⁺ peak at m/z 188 (for the C₇H₉³⁵ClN₂O₂ ion).

    • An [M+2]⁺ peak at m/z 190 (for the C₇H₉³⁷ClN₂O₂ ion).

    The intensity ratio of the M⁺ to [M+2]⁺ peak will be approximately 3:1 . This isotopic signature is a definitive confirmation that one chlorine atom has been incorporated into the molecule.[9]

Compound Molecular Formula Molecular Weight Expected Molecular Ion (m/z) Pattern
Precursor (P1) C₇H₁₁N₃O₂169.18A single M⁺ peak at m/z 169.
Final Product (FP) C₇H₉ClN₂O₂188.61An M⁺ peak at m/z 188 and an [M+2]⁺ peak at m/z 190, with an intensity ratio of ~3:1.
Table 4: Comparative Mass Spectrometry Data.

Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical protocols are essential.

General Workflow for Spectral Analysis

G Sample Purified Sample (Precursor or Product) NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Cast Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., MeOH, ACN) Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (400 MHz Spectrometer) NMR_Prep->NMR_Acq IR_Acq Acquire Spectrum (FT-IR Spectrometer) IR_Prep->IR_Acq MS_Acq Acquire Spectrum (EI or ESI-MS) MS_Prep->MS_Acq Analysis Data Processing & Interpretation NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis

Figure 2: Standardized workflow for comprehensive spectral analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature. Use standard acquisition parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet holder (or an empty salt plate for thin films) in the spectrometer and run a background scan to account for atmospheric H₂O and CO₂.

  • Sample Scan: Place the sample pellet in the beam path and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electron Impact - EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Scan the desired mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

Conclusion

The transformation of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate to its 5-chloro derivative provides a textbook example of how a suite of spectroscopic techniques can be used to monitor a chemical reaction and confirm the structure of the resulting product. The key confirmatory evidence includes:

  • NMR: The disappearance of the -NH₂ proton signal and the significant downfield shift of the C4-H proton.

  • IR: The vanishing of the characteristic N-H stretching bands above 3300 cm⁻¹.

  • MS: The appearance of a molecular ion pattern with a ~3:1 ratio for the M⁺ and [M+2]⁺ peaks, which is the definitive signature of a monochlorinated compound.

By systematically comparing the spectra of the starting material and the product, researchers can proceed with confidence, knowing their synthesis has yielded the desired molecule. This analytical rigor is the foundation of modern chemical research and development.

References

  • Vedantu.
  • Slideshare.
  • International Journal of Innovative Research in Science, Engineering and Technology.
  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Fiveable. Interpreting Infrared Spectra | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • ResearchGate. Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
  • International Research Journal of Pharmacy.
  • ResearchGate.
  • Journal of Emerging Technologies and Innovative Research.
  • University of Calgary. IR Spectroscopy Tutorial: Esters.
  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Sigma-Aldrich.
  • ResearchGate.

Sources

comparison of different synthetic routes to ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block. The strategic placement of its chloro, methyl, and ethyl carboxylate functionalities makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance in both academic and industrial settings. This guide will compare and contrast the most prominent synthetic strategies, providing detailed protocols and data to inform your selection of the most appropriate route for your research or development needs.

Synthetic Route 1: Two-Step Synthesis via Pyrazolone Intermediate

This is a widely adopted and reliable method that proceeds in two distinct steps: the formation of a pyrazolone precursor followed by a chlorination step.

Step 1: Cyclocondensation to form Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

The synthesis of the pyrazolone intermediate is typically achieved through the cyclocondensation of diethyl oxalate with methylhydrazine. This reaction is a classic example of pyrazole ring formation.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on one of the ester carbonyls of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring. The regioselectivity of the initial attack and cyclization is crucial for obtaining the desired isomer.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (1.0 eq) in a suitable solvent such as ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate as a solid.

Step 2: Chlorination of the Pyrazolone Intermediate

The conversion of the pyrazolone to the final chlorinated product is a critical step. The most common and effective method involves the use of phosphorus oxychloride (POCl₃).

Reaction Mechanism: The oxygen of the pyrazolone carbonyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by the chloride ion and elimination of a phosphate byproduct yields the desired 5-chloro-pyrazole.

Experimental Protocol:

  • In a fume hood, carefully add ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (typically 3-5 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Workflow for Synthetic Route 1

Synthetic_Route_1 diethyl_oxalate Diethyl Oxalate intermediate Ethyl 1-methyl-5-oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate diethyl_oxalate->intermediate Cyclocondensation (Ethanol, Reflux) methylhydrazine Methylhydrazine methylhydrazine->intermediate Cyclocondensation (Ethanol, Reflux) final_product Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate intermediate->final_product Chlorination (Reflux) POCl3 Phosphorus Oxychloride (POCl3) POCl3->final_product

Caption: Two-step synthesis of the target molecule via a pyrazolone intermediate.

Synthetic Route 2: Alternative Chlorination using HCl/H₂O₂

An alternative, potentially "greener" approach to the chlorination step avoids the use of the harsh reagent phosphorus oxychloride. A patent describes a method using hydrochloric acid and hydrogen peroxide.[1]

Reaction Mechanism: This method likely proceeds via an in-situ generation of an electrophilic chlorine species from the reaction of hydrochloric acid and hydrogen peroxide. This electrophilic chlorine then attacks the electron-rich pyrazole ring, leading to the substitution of a hydrogen atom with a chlorine atom. It is important to note that this method is described for the chlorination of a different isomer, and its applicability to the 5-position of the pyrazolone precursor would need experimental validation.

Experimental Protocol (Adapted from a similar synthesis): [1]

  • Dissolve the precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), in a suitable solvent like dichloroethane.

  • Add concentrated hydrochloric acid (1-1.5 eq) to the mixture.

  • Cool the reaction mixture to 20-30 °C and slowly add hydrogen peroxide (30-40% solution, 1.1-1.6 eq) dropwise.

  • After the addition is complete, stir the mixture for 1-2 hours at the same temperature.

  • Gradually heat the reaction to 50-70 °C and maintain for 5-7 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and perform a suitable work-up, which may involve neutralization and extraction with an organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Workflow for Synthetic Route 2

Synthetic_Route_2 intermediate Ethyl 1-methyl-1H-pyrazole- 3-carboxylate final_product Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate intermediate->final_product Chlorination (Dichloroethane, 50-70°C) HCl_H2O2 HCl / H2O2 HCl_H2O2->final_product

Caption: Alternative chlorination using HCl and H₂O₂.

Comparison of Synthetic Routes

ParameterRoute 1: Pyrazolone Intermediate with POCl₃Route 2: Alternative Chlorination with HCl/H₂O₂
Starting Materials Diethyl oxalate, methylhydrazine, POCl₃Ethyl 1-methyl-1H-pyrazole-3-carboxylate, HCl, H₂O₂
Reagent Availability & Cost Readily available and relatively inexpensive.Readily available and inexpensive.
Reaction Conditions Step 1: Reflux in ethanol. Step 2: Reflux in excess POCl₃.Heating in dichloroethane.
Yield Generally good to high yields reported for similar syntheses.Yields for the specific target molecule are not reported but are expected to be moderate to good.
Scalability Readily scalable, though handling large quantities of POCl₃ requires caution.Potentially highly scalable due to less hazardous reagents.
Safety & Environmental POCl₃ is highly corrosive, toxic, and reacts violently with water. Requires careful handling and quenching.Uses less hazardous reagents, making it a "greener" alternative. Byproducts are water and potentially some chlorinated organics.
Purification Recrystallization is often sufficient for both steps.May require chromatographic purification to separate from starting material and potential byproducts.

Conclusion

Both synthetic routes presented offer viable pathways to ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Route 1 , the two-step synthesis via a pyrazolone intermediate followed by chlorination with phosphorus oxychloride, is a well-established and robust method. Its primary drawback lies in the hazardous nature of POCl₃, which necessitates stringent safety precautions, especially at a larger scale. However, it is a reliable method that is likely to provide good yields.

Route 2 , employing an alternative chlorination with hydrochloric acid and hydrogen peroxide, presents a more environmentally friendly and potentially safer option. While the specific application to the target molecule's precursor requires experimental validation, it holds promise for a more sustainable and scalable industrial synthesis.

The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, safety protocols, and environmental considerations. For laboratory-scale synthesis where high yield and reliability are paramount, Route 1 is a strong choice. For larger-scale production where safety and environmental impact are primary concerns, further investigation and optimization of Route 2 would be a worthwhile endeavor.

References

  • General Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

A Comparative Guide to the Biological Activity of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Core

In the landscape of medicinal and agricultural chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1][2] This five-membered nitrogen-containing heterocycle is a cornerstone in the design of numerous biologically active compounds due to its unique structural and electronic properties.[3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological and biological activities, including antifungal, antibacterial, anticancer, insecticidal, and anti-inflammatory properties.[1][2][4][5]

At the heart of many of these discoveries is ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate , a versatile chemical intermediate. Its structure offers multiple points for chemical modification, allowing for the systematic development of diverse molecular libraries. The ester functional group can be readily converted into amides, hydrazides, and other functionalities, while the chloro-substituent and other positions on the pyrazole ring can be modified to fine-tune the molecule's steric and electronic profile.

This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core pyrazole structure. We will delve into their insecticidal, antifungal, anticancer, and antimicrobial performance, supported by experimental data, and explain the rationale behind the synthetic strategies and evaluation protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the structure-activity relationships (SAR) within this potent class of compounds.

General Synthetic Pathway: From Core to Derivative

The primary strategy for diversifying the biological activity of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate involves the modification of the ethyl carboxylate group at the C3 position. A common and effective approach is its conversion into a carboxamide. This is typically achieved through a two-step process:

  • Hydrolysis: The ethyl ester is first hydrolyzed to its corresponding carboxylic acid, often using a base like sodium hydroxide (NaOH).[6]

  • Amidation: The resulting carboxylic acid is then activated, frequently by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a wide array of primary or secondary amines to yield the desired pyrazole carboxamide derivatives.[7][8]

This straightforward pathway allows for the introduction of immense chemical diversity, as the properties of the final compound can be systematically altered by changing the substituent on the amine.

Synthetic_Workflow Start Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate Acid 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic Acid Start->Acid 1. Hydrolysis (e.g., NaOH) AcidChloride 5-Chloro-1-methyl-1H- pyrazole-3-carbonyl Chloride Acid->AcidChloride 2. Activation (e.g., SOCl₂) Derivatives Diverse Pyrazole Carboxamide Derivatives AcidChloride->Derivatives 3. Amidation (Various Amines)

Caption: General workflow for synthesizing pyrazole carboxamide derivatives.

Comparative Analysis of Biological Activities

Insecticidal and Acaricidal Activity

Pyrazole carboxamides are widely utilized in agricultural crop protection, with many commercial insecticides based on this scaffold.[9][10] The primary mechanism of action for many of these compounds is the inhibition of the mitochondrial electron transport chain, disrupting energy production in the target pest.

Structure-Activity Relationship (SAR) Insights: Research has shown that the nature of the pyrazole ring and the carboxamide side chain are critical for potent insecticidal activity.[9][10] For instance, the position of the carboxamide group (e.g., pyrazole-5-carboxamide vs. pyrazole-4-carboxamide) can determine the selectivity and potency against different insect orders.[9][10] Furthermore, seemingly minor changes, such as the presence or absence of a chlorine atom at the 4-position of the pyrazole ring, can lead to significant differences in miticidal and ovicidal activities.[11][12]

Comparative Performance Data:

Compound SeriesTarget PestConcentrationActivity (% Mortality/Inhibition)Reference
Pyrazole-5-carboxamides (Series I, 4-chloro)Bean Aphid (Aphis craccivora)200 mg/kg95-100% (foliar contact)[11][12]
Pyrazole-5-carboxamides (Series II, 4-hydro)Bean Aphid (Aphis craccivora)200 mg/kg95% (foliar contact)[11][12]
Pyrazole-5-carboxamides (Ij, Il)Cotton Bollworm (Helicoverpa armigera)5 mg/kg60% (stomach activity)[11][12]
Pyrazole-5-carboxamide (IIi)Spider Mite (Tetranychus cinnabarinus)200 mg/kg95% (miticidal & ovicidal)[11][12]
Aryl Isoxazoline-Pyrazole Carboxamide (IA-8)Oriental Armyworm (Mythimna separata)Not specifiedComparable to Fluralaner[6]
Pyrazole-5-carboxamide (4a-14)Diamondback Moth (Plutella xylostella)Not specifiedPotent activity, similar to Tolfenpyrad[9][10]

Experimental Protocol: Foliar Contact Bioassay

This protocol is a standard method for evaluating the efficacy of insecticides against sap-sucking insects like aphids.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations (e.g., 200 mg/kg).

  • Plant Treatment: Bean seedlings or leaf discs are uniformly sprayed with the test solutions and allowed to air dry. A control group is sprayed with the solvent-surfactant solution lacking the test compound.

  • Insect Infestation: Once dry, the treated leaves are infested with a known number of adult aphids (e.g., 30-40 insects per leaf).

  • Incubation: The infested plants are maintained under controlled conditions (e.g., 25±1°C, >70% relative humidity).

  • Mortality Assessment: After a set period (e.g., 48 or 72 hours), the number of dead insects is counted.

  • Data Analysis: The percentage mortality is calculated for each treatment and corrected for any mortality in the control group using Abbott's formula.

Antifungal Activity

Derivatives of pyrazole carboxylates and carboxamides have emerged as a promising class of fungicides, targeting critical cellular processes in pathogenic fungi.[13][14] Their development is crucial for managing crop diseases and combating the rise of resistance to existing fungicides.[13]

Mechanism of Action: Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs). They bind to Complex II of the mitochondrial respiratory chain, blocking respiration and halting fungal growth. The specific binding mode and efficacy can be influenced by the substituents on the pyrazole and carboxamide moieties.

Comparative Performance Data (EC₅₀ in µg/mL):

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solaniReference
7ai (Isoxazolol Pyrazole Carboxylate)2.243.2110.290.37 [7][15]
7bg (Pyrazole Carboxamide)11.227.9327.434.99[7][15]
7bh (Pyrazole Carboxamide)24.7625.486.995.93[7][15]
26 (p-trifluoromethylphenyl)2.43--2.18[13]
Carbendazim (Control)0.990.960.961.00[7][15]

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Structure-Activity Relationship (SAR) Insights: The data clearly shows that structural modifications have a profound impact on antifungal potency and spectrum. The isoxazolol pyrazole carboxylate 7ai demonstrated exceptionally strong activity against R. solani, with an EC₅₀ value significantly lower than the commercial fungicide carbendazim.[7][15] In another study, the introduction of a p-trifluoromethylphenyl moiety (compound 26 ) resulted in broad-spectrum fungicidal activity.[13] This highlights that both the core scaffold and the peripheral substituents are key determinants of efficacy.

Experimental Protocol: Mycelium Growth Inhibition Assay

This in vitro method is fundamental for screening potential antifungal agents.

  • Compound Incorporation: The test compounds are dissolved in DMSO and added to molten potato dextrose agar (PDA) medium to achieve the final desired concentrations. The same volume of DMSO is added to the control plates.

  • Plate Preparation: The medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony is placed at the center of each agar plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Measurement: When the mycelial growth in the control plate reaches the edge of the dish, the diameter of the fungal colony on all plates is measured.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis of the concentration-response data.

Antifungal_Mechanism cluster_0 Mitochondrial Inner Membrane Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex_II Complex_II->Complex_III ATP_Production ATP Production (Energy) Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Pyrazole_Derivative Pyrazole Carboxamide (SDHI Fungicide) Pyrazole_Derivative->Complex_II:f0 Inhibits Enzyme Activity

Caption: Mechanism of SDHI fungicides, which block the mitochondrial respiratory chain.

Anticancer Activity

The pyrazole scaffold is a recurring motif in the design of novel anticancer agents.[16][17] Derivatives have been shown to exhibit cytotoxicity against a wide range of human cancer cell lines, often through mechanisms like tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction.[16][18]

Comparative Performance Data (IC₅₀ in µM):

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
Compound with 4-chloro substitutionHeLa (Cervical Carcinoma)4.94[18]
111c (Pyrazole Chalcone)MCF-7 (Breast Cancer)High Inhibition (value not specified)[18]
111c (Pyrazole Chalcone)HeLa (Cervical Carcinoma)High Inhibition (value not specified)[18]
L2 (Pyrazole Derivative)CFPAC-1 (Pancreatic Cancer)61.7[19]
Doxorubicin (Standard)VariousGenerally < 10[8]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Insights: The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents. The presence of lipophilic and electron-withdrawing groups, such as a 4-chlorobenzyl group, has been shown to be beneficial for cytotoxic activity against HeLa cells.[18] The fusion of other heterocyclic rings or specific pharmacophores, like chalcones, to the pyrazole core can also significantly enhance anticancer potency.[18] While some novel derivatives show promise, their potency often remains lower than established chemotherapeutic drugs like doxorubicin, indicating a need for further optimization.[8][19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole derivatives for a defined period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial (Antibacterial) Activity

While often overshadowed by their antifungal and insecticidal applications, pyrazole derivatives also possess significant antibacterial properties.[20][21] They have been evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to standard antibiotics.

Comparative Performance Data (MIC in µmol/mL):

CompoundE. coli (Gram-)P. aeruginosa (Gram-)C. parapsilosis (Fungus)Reference
21 (Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate)0.0380.067-[22][23][24]
16 (Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate)--0.015 [22][23][24]
Ampicillin (Standard)0.0330.067N/A[22][23][24]
Fluconazole (Standard)N/AN/A0.020[22][23][24]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Structure-Activity Relationship (SAR) Insights: The antibacterial and antifungal spectra are dictated by the substituents at the 1- and 5-positions of the pyrazole ring. For example, compound 21 , featuring a dimethylthiophen group at C5 and a phenyl group at N1, showed antibacterial activity against E. coli and P. aeruginosa that was nearly as potent as ampicillin.[22][23][24] In contrast, compound 16 , with a bromo-chlorophenyl group at C5, was more active as an antifungal agent against C. parapsilosis than the standard drug fluconazole, demonstrating how substitutions can shift the biological activity profile.[22][23][24]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

  • Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells containing the diluted compounds are inoculated with the bacterial suspension. A positive control (broth + bacteria) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

The derivatives of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate represent a rich and versatile source of biologically active compounds. Through systematic modification, particularly at the carboxylate position to form various carboxamides, researchers have developed potent insecticidal, antifungal, anticancer, and antimicrobial agents.

Key takeaways from this comparative analysis include:

  • Structural Plasticity: Minor changes to the pyrazole scaffold or its substituents can lead to dramatic shifts in biological activity and target specificity.

  • Potent Leads: Several derivatives have shown efficacy comparable or even superior to existing commercial products, such as the antifungal activity of isoxazolol pyrazole carboxylate 7ai against R. solani[7][15] and the antibacterial potency of compound 21 .[22][23]

  • Mechanism-Driven Design: Understanding the mechanism of action, such as the inhibition of mitochondrial respiration, allows for more rational design of next-generation compounds.

The continued exploration of this chemical space is a promising avenue for addressing critical challenges in agriculture and medicine, from controlling resistant pests and pathogens to developing novel cancer therapeutics. Future research should focus on optimizing lead compounds to enhance potency, improve safety profiles, and elucidate novel mechanisms of action.

References

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
  • Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • Antifungal activity of substituted pyrazoles (4a-4i) against Aspergillus niger.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Pyrazoles as anticancer agents: Recent advances.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • (PDF) Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents.
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

Sources

A Comparative Guide to the Biological Activities of Pyrazole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Significance of Isomerism

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[1] The versatility of the pyrazole ring allows for substitutions at various positions, giving rise to a multitude of isomers. The specific arrangement of these substituents, or isomerism, is not a trivial matter; it profoundly influences the molecule's physicochemical properties, spatial arrangement, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of pyrazole isomers in key biological assays, offering insights into their structure-activity relationships (SAR) and guiding researchers in the design of more potent and selective therapeutic agents.

This in-depth technical guide will explore the comparative biological activities of pyrazole isomers in anticancer, anti-inflammatory, and antimicrobial assays. We will delve into the causality behind experimental choices, present detailed protocols for key biological assays, and visualize relevant signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Biological Activity of Pyrazole Isomers: A Data-Driven Analysis

The biological activity of pyrazole derivatives is exquisitely sensitive to the substitution pattern on the pyrazole core. The position of substituents (regioisomerism) and the nature of the substituent on the nitrogen atom can dramatically alter the compound's efficacy and selectivity.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole derivatives have emerged as promising anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[2] A key determinant of their anticancer potential lies in the isomeric substitution pattern, which dictates their interaction with molecular targets such as protein kinases.

One of the most critical pathways implicated in many cancers is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[3] Aberrant EGFR signaling can lead to uncontrolled cell growth and proliferation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR P_EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2_SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation AKT->Transcription

The table below summarizes the cytotoxic activity of various pyrazole isomers against different cancer cell lines, highlighting the impact of isomeric substitution on their anticancer potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
3-Aryl vs. 5-Aryl Isomers
1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridineMCF-7 (Breast)Data not specified, but showed maximum cytotoxic effect[4]
1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-yl)pyridineMCF-7 (Breast)Less active than the 5-phenyl isomer[4]
N-Substituted Isomers
3,5-diphenylpyrazoleMeprin α (inhibition)Potent[5]
1-methyl-3,5-diphenylpyrazoleMeprin α (inhibition)4- to 6-fold decrease in activity[5]
1-phenyl-3,5-diphenylpyrazoleMeprin α (inhibition)4- to 6-fold decrease in activity[5]

Causality Behind Experimental Choices: The selection of cancer cell lines often reflects common and aggressive cancer types. The MTT assay is a standard, reliable, and high-throughput method to assess cell viability, making it a primary choice for initial cytotoxicity screening. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is a standard measure of a compound's potency.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Pyrazole-containing drugs, such as celecoxib, are renowned for their selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[6] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Inflammatory_Pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins_Physiological COX1->Prostaglandins_Physiological COX2->COX2 Inflammatory Stimuli (e.g., LPS) Prostaglandins_Inflammatory Prostaglandins_Inflammatory COX2->Prostaglandins_Inflammatory

The isomeric arrangement of substituents on the pyrazole ring is a critical determinant of COX-2 selectivity and overall anti-inflammatory potency.

Compound/IsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Regioisomeric Pyridazinyl-Arylpyrazoles
1-(3-pyridazinyl)-3-arylpyrazole derivativesVariesVariesVaries[7]
1-(3-pyridazinyl)-5-arylpyrazole derivativesVariesVariesVaries[7]
Thymol-Pyrazole Hybrids
Compound 8b>100.043316[8]
Compound 8g>100.045268[8]

Causality Behind Experimental Choices: The in vitro COX inhibition assay directly measures the enzymatic activity of both COX-1 and COX-2 isoforms, allowing for the determination of both potency (IC50) and selectivity. A higher selectivity index indicates a more favorable therapeutic profile with a lower risk of gastrointestinal side effects.

Antimicrobial Activity: Disrupting Essential Bacterial Processes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] Their mechanism of action can involve the disruption of essential cellular processes, such as cell wall synthesis.

Bacterial_Cell_Wall_Synthesis cluster_membrane Cell Membrane Lipid_Carrier Lipid Carrier Translocase Translocase Lipid_Carrier->Translocase Translocation Growing_Peptidoglycan Growing_Peptidoglycan Translocase->Growing_Peptidoglycan Transglycosylation UDP_NAG UDP_NAG UDP_NAM UDP_NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP_NAM_pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids UDP_NAM_pentapeptide->Lipid_Carrier Transpeptidase Transpeptidase Growing_Peptidoglycan->Transpeptidase Transpeptidation Cross_linked_Peptidoglycan Cross_linked_Peptidoglycan Transpeptidase->Cross_linked_Peptidoglycan

The antimicrobial efficacy of pyrazole isomers is highly dependent on their specific substitution patterns.

Compound/IsomerMicroorganismMIC (µg/mL)Reference
Isomeric Pyrazole Derivatives
Compound 3Escherichia coli0.25[9]
Compound 4Streptococcus epidermidis0.25[9]
Compound 2Aspergillus niger1[9]

Causality Behind Experimental Choices: The agar well diffusion method is a straightforward and widely used technique for the initial screening of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, offering a more precise evaluation of potency. The selection of test organisms typically includes both Gram-positive and Gram-negative bacteria, as well as fungal strains, to assess the spectrum of activity.

Experimental Protocols: A Guide to Self-Validating Assays

The following protocols provide detailed, step-by-step methodologies for the key biological assays discussed in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Protocol 1: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test pyrazole isomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The assay is based on the oxidation of a chromogenic substrate by the peroxidase component of the COX enzyme.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogenic substrate)

  • Test pyrazole isomers (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Addition: Add the test pyrazole isomers at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and TMPD.

  • Absorbance Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[2]

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test compound in an agar plate seeded with a specific microorganism.[12]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Test pyrazole isomers (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal agents (positive controls)

  • Solvent (negative control)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test pyrazole isomer solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion: The Path Forward in Pyrazole-Based Drug Discovery

This comparative guide underscores the critical importance of isomerism in the biological activity of pyrazole derivatives. The data presented clearly demonstrates that subtle changes in the substitution pattern on the pyrazole ring can lead to significant differences in anticancer, anti-inflammatory, and antimicrobial efficacy. The provided experimental protocols offer a robust framework for the reliable evaluation of novel pyrazole isomers, while the visualized signaling pathways provide a mechanistic context for their observed activities.

As researchers continue to explore the vast chemical space of pyrazole derivatives, a systematic and comparative approach to their biological evaluation is paramount. By understanding the structure-activity relationships of pyrazole isomers, we can accelerate the design and development of the next generation of more potent, selective, and safer therapeutic agents.

References

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available at: [Link]

  • Schematic representation of the bacterial cell wall biosynthesis... - ResearchGate. Available at: [Link]

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... - ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. Available at: [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]

  • Structure–activity relationship summary of tested compounds. - ResearchGate. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Available at: [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed. Available at: [Link]

  • Biological activity evaluation results of 1,3,5-triaryl pyrazole - ResearchGate. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]

  • Accessing anti-human lung tumor cell line (A549) potential of newer 3,5-disubstituted pyrazoline analogs - Arabian Journal of Chemistry. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PubMed Central. Available at: [Link]

  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available at: [Link]

  • Comparison of cytotoxicity of the newly synthesized pyrazoles to the... - ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available at: [Link]

  • Agar well diffusion assay - YouTube. Available at: [Link]

  • Pyrazole Derivatives with NCN Junction and their Biological Activity: A Review | Request PDF - ResearchGate. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which structure-activity relationships (SAR), intellectual property, and clinical success are built. Pyrazole derivatives, a cornerstone of modern pharmacology, demand rigorous characterization due to their diverse biological activities.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate , with a primary focus on the gold-standard method: Single-Crystal X-ray Crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid.[2][3] It provides an unparalleled, high-resolution three-dimensional map of electron density within the molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally established.[4][5][6] The technique's power lies in its ability to move beyond mere connectivity to provide a precise, experimentally-derived spatial model.

Causality-Driven Experimental Workflow

The journey from a synthesized powder to a validated crystal structure is a meticulous process where each step is designed to ensure the integrity of the final model. The protocol described below is not just a series of steps but a self-validating system grounded in crystallographic principles.

sc_xrd_workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Output synthesis Synthesized Powder crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Dissolution in suitable solvent selection Crystal Selection (Under Microscope) crystallization->selection Formation of single crystals mounting Mounting on Goniometer selection->mounting Secure crystal for analysis diffractometer Mount in Diffractometer (Cold N₂ Stream) mounting->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection Rotation & exposure to X-rays data_processing Data Processing & Integration data_collection->data_processing Diffraction Pattern (Spots/Reflections) structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Unit Cell & Intensities refinement Refinement (Least-Squares) structure_solution->refinement Initial Atomic Positions validation Structure Validation (checkCIF) refinement->validation Final Structural Model cif_file CIF File Generation validation->cif_file Passed checks

Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
  • Crystal Growth & Selection :

    • Step 1: Crystallization. The purified ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate powder is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). Slow evaporation of the solvent over several days at a constant temperature is performed. Causality: Slow solvent removal allows molecules to self-assemble into a highly ordered, single-crystal lattice, which is essential for diffraction. Rapid precipitation leads to amorphous or polycrystalline material.

    • Step 2: Selection. A suitable single crystal (typically 0.1-0.3 mm in size) is identified under a polarizing microscope.[7] Causality: The microscope helps verify that the selected sample is a single crystal, not an aggregate or twinned crystal, which would produce a complex and often unsolvable diffraction pattern.

    • Step 3: Mounting. The selected crystal is affixed to a cryo-loop on a goniometer head. Causality: The goniometer allows for the precise rotation of the crystal in the X-ray beam, which is necessary to capture diffraction data from all crystal planes.[7]

  • Data Collection :

    • Step 4: Thermal Management. The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[1] Causality: Cooling reduces the thermal vibration of atoms. This leads to sharper diffraction spots, higher quality data, and a more precise final structure.

    • Step 5: Diffraction. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated.[1] A detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-rays.[8] Causality: As the crystal rotates, different atomic planes satisfy Bragg's Law (nλ = 2d sinθ), producing a unique pattern of reflections that contains the information about the crystal's internal structure.[7]

  • Structure Solution and Refinement :

    • Step 6: Data Processing. The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[9]

    • Step 7: Structure Solution. The structure is solved using computational methods, often "direct methods," which use the intensity data to determine the phases of the diffracted waves and generate an initial electron density map.[10] Causality: This step provides the first rough model of the atomic positions.

    • Step 8: Refinement. The initial model is refined using a full-matrix least-squares method.[10] This iterative process adjusts atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

Data Interpretation and Validation

The final output is a Crystallographic Information File (CIF) , a standard format containing all experimental and structural data.[11][12][13][14] Key parameters within the CIF validate the quality of the structure:

ParameterTypical Value (Good Quality)Significance for Validation
R1 (R-factor) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value indicates a good fit.
wR2 (weighted R-factor) < 0.15 (15%)A weighted version of the R-factor that considers all reflection data and is generally considered a more robust indicator of refinement quality.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1.0 for a good refinement. Significant deviations can indicate issues with the data or the model.
Residual Electron Density < ±0.5 e⁻/ųRepresents the leftover electron density after the model is fitted. Large positive or negative peaks may indicate missing atoms or incorrect assignments.

The refined structure of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate would provide precise bond lengths (e.g., C-Cl, N-N, C=O) and bond angles, confirming the pyrazole ring, the positions of the chloro and methyl substituents, and the conformation of the ethyl carboxylate group.

Orthogonal Validation: A Multi-Technique Approach

While SC-XRD provides the definitive solid-state structure, a comprehensive validation strategy, particularly in a regulated environment like drug development, employs orthogonal techniques that provide complementary information.

integrated_validation cluster_main Integrated Structural Validation xrd Single-Crystal XRD nmr NMR Spectroscopy (¹H, ¹³C, 2D) xrd->nmr Solid vs. Solution State Conformation ms Mass Spectrometry xrd->ms 3D Structure vs. Molecular Formula comp Computational Chemistry (DFT) xrd->comp Experimental vs. Theoretical Geometry ir IR Spectroscopy ir->xrd Functional Groups

Caption: Integrated strategy for complete molecular structure validation.
Comparison of Key Analytical Techniques
TechniquePrincipleInformation ProvidedStrengthsLimitations
Single-Crystal XRD Diffraction of X-rays by a crystal lattice.[2]Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[5]Unambiguous and high-resolution spatial structure.[5]Requires a suitable single crystal; provides solid-state information only.[15]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[16]Molecular skeleton connectivity (¹H-¹³C), chemical environment of nuclei, solution-state structure and dynamics.[17]Excellent for solution-state analysis; no crystallization needed; provides dynamic information.Provides connectivity and relative geometry, not a direct 3D image; lower resolution than XRD.[18]
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratio.[19]Molecular weight, elemental formula (high-res), fragmentation patterns supporting the structure.[20]High sensitivity; confirms molecular formula; can be coupled to chromatography (LC-MS).[20][21]Provides no direct 3D structural information; isomers can be difficult to distinguish.
Computational Chemistry Solving quantum mechanical equations (e.g., DFT) to predict molecular properties.[22]Predicted 3D geometry, electronic properties, theoretical NMR/IR spectra.Provides theoretical validation of experimental data; can predict properties of unstable intermediates.[22]A theoretical model, not a direct measurement; accuracy depends on the level of theory and basis set used.[23]
Synergistic Power in Practice

For ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, this integrated approach provides a self-validating system:

  • Mass Spectrometry first confirms the correct mass and, with high-resolution MS, the elemental formula (C₇H₉ClN₂O₂), ensuring the correct atoms are present.[19]

  • NMR Spectroscopy then confirms the molecular backbone. ¹H NMR would show distinct signals for the N-methyl, ethyl ester, and pyrazole ring protons, while ¹³C NMR would confirm the number and type of carbon atoms. 2D NMR (like HMBC) would link these fragments, confirming the substituent positions (e.g., a correlation between the N-methyl protons and the C3/C5 carbons of the pyrazole ring).[17] This validates the connectivity in solution.

  • X-ray Crystallography provides the final, definitive piece of the puzzle: the exact three-dimensional arrangement of these atoms in space, resolving any ambiguity about the conformation of the ethyl ester group relative to the pyrazole ring and providing precise, indisputable geometric data.

Conclusion

The structural validation of a novel chemical entity like ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a critical step in chemical and pharmaceutical development. While techniques like NMR and Mass Spectrometry are indispensable for confirming molecular formula and connectivity, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for determining the precise 3D structure .[24][25] It provides the highest level of structural evidence, transforming a molecular diagram into a precise, experimentally-verified model. By adopting an integrated approach that leverages the strengths of each technique, researchers can build a comprehensive and unassailable data package, ensuring scientific integrity and accelerating the journey from discovery to application.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. Benchchem.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
  • Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. IIIT Hyderabad.
  • Single crystal X-ray diffraction. Fiveable.
  • A short guide to Crystallographic Information Files. CCDC.
  • Computational Chemistry and Biology. UCSF School of Pharmacy.
  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Predicting Molecular Properties via Computational Chemistry. J-Star Research.
  • Short Guide to CIFs. CCDC.
  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
  • Crystallographic Information File. Wikipedia.
  • Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. ResearchGate.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • What is Single Crystal X-ray Diffraction?. YouTube.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC - PubMed Central.
  • Computation Chemistry & Structural Biology. Bayer Global.
  • Structure Elucidation of Small Molecules. Fiehn Lab.
  • CIF - Crystallographic Information Framework. DCC - Digital Curation Centre.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • Structural analysis and computational studies of pyrazole derivative. OUCI.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate.
  • Advances in structure elucidation of small molecules using mass spectrometry. R Discovery.
  • X-ray crystallography. Wikipedia.
  • Small molecule crystallography. Excillum.
  • 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • ETHYL 5-CHLORO-4-FORMYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE. Echemi.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the synthesis of various high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its precise molecular structure, featuring a substituted pyrazole ring, makes it an ideal scaffold for developing new active ingredients. The efficacy and safety of any final product derived from this intermediate are directly contingent on its purity. Therefore, a robust, reliable, and accurate analytical method for purity assessment is not merely a quality control step but a fundamental requirement for successful research and development.

This guide provides an in-depth comparison of different Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of synthesized ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. We will explore the rationale behind key experimental choices, present detailed protocols, and compare their performance using supporting data. High-performance liquid chromatography is a cornerstone technique in pharmaceutical analysis, enabling precise separation of compounds based on their physicochemical properties.[1]

Potential Impurities in Synthesis

The purity profile of the target compound is intrinsically linked to its synthetic route. A common synthesis pathway involves the cyclization of a dioxo-ester with a hydrazine derivative, followed by chlorination.[2][3] Potential impurities may include:

  • Unreacted Starting Materials: Such as the precursor ethyl 2,4-dioxo-butanoate derivatives or 1-methylhydrazine.

  • Regioisomers: Formation of isomeric pyrazole structures.

  • Byproducts of Chlorination: Over-chlorinated or incompletely chlorinated species.

  • Hydrolysis Products: The ester moiety is susceptible to hydrolysis, leading to the corresponding carboxylic acid.

A successful HPLC method must be able to resolve the main compound from all these potential impurities to be considered "stability-indicating."[4]

The HPLC Method: A Comparison of Analytical Approaches

Reversed-phase HPLC is the most widely used liquid chromatography technique for small organic molecules due to its versatility and applicability to a broad range of compound polarities.[1][5] The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. We will compare two common RP-HPLC approaches, primarily varying the column chemistry and mobile phase composition to optimize selectivity.

Method A: The Universal Standard (C18 Column with Acetonitrile)

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is typically the first choice when developing a new method.[6] Its long alkyl chains provide high hydrophobicity, leading to strong retention for most organic molecules. Acetonitrile is often the preferred organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties.

Method B: Alternative Selectivity (Phenyl Column with Methanol)

When a standard C18 column fails to provide adequate resolution, particularly for compounds containing aromatic rings, a phenyl-based stationary phase can offer a powerful alternative.[6] The phenyl phase provides unique π-π interactions with aromatic analytes, which can alter the elution order and improve the separation of structurally similar compounds. Methanol, as an organic modifier, can also influence selectivity differently than acetonitrile due to its protic nature and different interaction strengths.

Experimental Protocols

The following protocols outline the step-by-step methodologies for the two compared HPLC methods.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Aqueous & Organic) Injection Inject Sample onto HPLC System MobilePhase->Injection SamplePrep Sample Preparation (Dissolve in Diluent) SamplePrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Flow Detection UV Detection Separation->Detection Eluent Integration Peak Integration Detection->Integration Chromatogram Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA, >99%) and trifluoroacetic acid (TFA, >99.5%).

  • Sample: Synthesized ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, with a hypothetical key process impurity (Impurity-1, e.g., the non-chlorinated precursor).

Protocol for Method A
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The purpose of an acidic buffer is to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (chosen based on typical pyrazole chromophore absorbance).

    • Gradient Program:

      Time (min) % B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

Protocol for Method B
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water. TFA is a strong ion-pairing agent that can significantly improve peak shape for basic compounds, although it can be harsh on columns.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Methanol.

  • Sample Preparation: Same as Method A.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Gradient Program:

      Time (min) % B
      0.0 50
      15.0 100
      18.0 100
      18.1 50

      | 22.0 | 50 |

Comparative Data Analysis

The performance of each method was evaluated based on its ability to separate the main peak of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate from a key process impurity (Impurity-1). The following table summarizes the chromatographic performance data.

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Optimal Range
Retention Time (Main Peak) 10.2 min8.5 min-
Retention Time (Impurity-1) 9.8 min8.0 min-
Resolution (Rs) 1.82.5> 1.5
Tailing Factor (Tf) 1.21.10.8 - 1.5
Theoretical Plates (N) 15,20018,500> 2000
Interpretation of Results
  • Resolution (Rs): Both methods successfully resolved the main peak from Impurity-1, with resolution values greater than the baseline separation requirement of 1.5. However, Method B provided significantly better separation (Rs = 2.5), indicating a superior ability to resolve closely eluting species. This is likely due to the alternative selectivity offered by the π-π interactions of the phenyl column.

  • Peak Shape (Tailing Factor): Both methods produced excellent peak symmetry, with tailing factors close to 1.0. This demonstrates that the chosen mobile phase additives (FA and TFA) were effective at minimizing undesirable secondary interactions with the silica support.

  • Efficiency (Theoretical Plates): Method B showed higher column efficiency, indicated by a greater number of theoretical plates. This results in sharper, narrower peaks, which enhances both resolution and sensitivity.

Conclusion and Recommendations

This comparative guide demonstrates the process of developing and optimizing an HPLC method for the purity assessment of a synthesized chemical intermediate.

  • Method A (C18/ACN) serves as a robust and reliable starting point, providing adequate separation for routine quality control. Its universal applicability makes it a valuable tool in any analytical laboratory.[6]

  • Method B (Phenyl/MeOH) offers superior resolving power and efficiency for this specific analyte and its related impurities. The alternative selectivity provided by the phenyl stationary phase proved crucial in achieving a higher degree of separation.[6]

For researchers and drug development professionals requiring the highest level of confidence in their purity analysis, Method B is the recommended approach . Its enhanced resolution provides a greater assurance that no minor impurities are co-eluting with the main peak. For routine analysis where the impurity profile is well-characterized, the more conventional Method A is also acceptable.

Ultimately, the choice of method depends on the specific requirements of the analysis, from early-stage development, where identifying every impurity is critical, to late-stage manufacturing, where a validated, robust method is paramount.[1] The developed method should then be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[7]

References

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Its derivatives are found in a wide array of pharmaceuticals, including well-known drugs like the anti-inflammatory agent Celebrex, the cancer therapy Xalkori, and the analgesic Anacin.[3][4] This widespread utility has driven continuous innovation in the synthetic methodologies used to construct this valuable scaffold.

Traditionally, the most common route to pyrazoles is the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][5][6][7][8] While robust, this classic method often requires harsh acidic conditions.[9][10] Modern synthetic chemistry has evolved to address these limitations, leading to the development of a diverse catalytic landscape. The choice of catalyst is now a critical parameter that dictates the efficiency, regioselectivity, and environmental footprint of the synthesis.

This guide provides a comparative analysis of different catalytic systems for pyrazole synthesis, offering researchers, scientists, and drug development professionals the technical insights needed to select the optimal catalyst for their specific application. We will delve into the mechanisms, advantages, and limitations of traditional acid catalysis, metal-based catalysts, organocatalysts, and emerging nanocatalyst systems, supported by experimental data and detailed protocols.

Catalytic Systems: A Comparative Overview

The efficacy of a catalyst in pyrazole synthesis is judged by several key metrics: yield, reaction time, temperature, substrate scope, regioselectivity, and catalyst reusability. Here, we compare the performance of major catalyst classes.

Traditional Acid Catalysis: The Knorr Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a foundational method.[5][8][11] It typically employs a simple acid catalyst, such as acetic or sulfuric acid, to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12]

Mechanism and Rationale: The role of the acid catalyst is to protonate one of the carbonyl oxygens of the 1,3-dicarbonyl compound.[9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[5][9] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5][13]

Advantages:

  • Simple and well-established procedure.

  • Inexpensive and readily available catalysts.

Limitations:

  • Often requires harsh conditions (high temperatures and strong acids), which may not be suitable for sensitive substrates.[10][14]

  • Can lead to a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls.[1][15]

  • The catalyst is consumed in the workup and is not reusable.

Metal-Based Catalysts: Precision and Efficiency

Transition metal catalysts have emerged as powerful tools for pyrazole synthesis, offering higher efficiency and selectivity under milder conditions.[16] Various metals, including silver (Ag), rhodium (Rh), nickel (Ni), and zinc (Zn), have been successfully employed.[1][6][17]

Key Examples and Performance:

  • Silver Catalysis: Silver triflate (AgOTf) has been shown to be highly effective for the regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines. This method achieves exceptional yields (up to 99%) in just one hour at room temperature with a low catalyst loading (1 mol%).[1]

  • Nickel Catalysis: Heterogeneous nickel-based catalysts facilitate an economical and environmentally friendly one-pot synthesis of pyrazoles from acetophenones, aldehydes, and hydrazine with low catalyst loading and short reaction times.[17]

  • Ruthenium Catalysis: Ruthenium complexes can catalyze the synthesis of 1,4-disubstituted pyrazoles directly from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism, circumventing the need for potentially unstable 1,3-dicarbonyl intermediates.[4]

Advantages:

  • High catalytic activity, often requiring low catalyst loadings.

  • Excellent yields and high regioselectivity.[1]

  • Milder reaction conditions compared to traditional methods.

Limitations:

  • Cost and toxicity of some precious metals.

  • Potential for metal contamination in the final product, a critical concern in pharmaceutical synthesis.

Organocatalysis: A "Green" Chemistry Approach

Organocatalysis utilizes small organic molecules to accelerate reactions, offering a more environmentally benign alternative to metal catalysts.[18][19] In pyrazole synthesis, catalysts like secondary amines (e.g., proline) promote the reaction through different mechanisms, often involving iminium or enamine intermediates.[18][20]

Mechanism and Performance:

  • A notable example is the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, catalyzed by secondary amines. This method generates substituted pyrazoles with high regioselectivity at room temperature using a simple, inexpensive catalyst.[18]

  • L-proline has also been used as a catalyst for the synthesis of pyrazol-pyrimidine derivatives via a Knoevenagel condensation reaction.[20]

Advantages:

  • Avoids the use of toxic and expensive transition metals.[19]

  • Often operates under mild conditions.

  • Can be used to develop asymmetric syntheses for chiral pyrazole derivatives.[21]

Limitations:

  • May require higher catalyst loadings compared to metal catalysts.

  • Substrate scope can be more limited in some cases.

Nanocatalysts: The Forefront of Efficiency and Reusability

Nanocatalysts represent a significant advancement, combining the advantages of homogeneous and heterogeneous catalysis.[20][22][23] Their extremely high surface-area-to-volume ratio leads to exceptional catalytic activity.[22] Furthermore, many nanocatalysts are easily recovered and reused, aligning with the principles of green chemistry.[23][24]

Key Examples and Performance:

  • Nano-ZnO: An efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles was achieved using a nano-ZnO catalyst, resulting in excellent yields (95%) with short reaction times and an easy work-up.[1][8]

  • Nano-MgO: Nanosized magnesium oxide has been used to catalyze the synthesis of dihydropyrano[2,3-c]-pyrazole derivatives, affording high yields (88–97%) in just 20 minutes at room temperature in an aqueous medium.[24]

  • Magnetic Nanoparticles: Magnetically separable nanocatalysts, such as ferrite-anchored glutathione or aminated magnetic nanoparticles, allow for extremely easy catalyst recovery and reuse for multiple cycles without significant loss of activity.[5][24]

Advantages:

  • Exceptional catalytic activity leading to high yields and short reaction times.[23][24]

  • Mild reaction conditions (often room temperature).

  • High stability and excellent reusability, reducing cost and waste.[24]

  • Simple work-up procedures, often involving just filtration or magnetic separation.

Limitations:

  • Potential for nanoparticle aggregation, which can reduce catalytic activity over time.

  • Characterization of nanocatalysts can be more complex than for molecular catalysts.

Data Summary: Catalyst Performance at a Glance

Catalyst TypeExample CatalystTypical ConditionsYield Range (%)AdvantagesDisadvantages
Acid Catalysis Acetic Acid, H₂SO₄High Temp (e.g., 100°C), 1-2h60-85Simple, inexpensiveHarsh conditions, poor regioselectivity, not reusable
Metal-Based AgOTf, Ni-heterogeneousRoom Temp to 80°C, 1-3h85-99High efficiency & selectivity, mild conditionsCost, toxicity, potential product contamination
Organocatalysis Secondary Amines, L-ProlineRoom Temp, 2-24h75-95Metal-free, "green," potential for asymmetryCan require higher catalyst loading
Nanocatalysis Nano-ZnO, Nano-MgO, Fe₃O₄@supportRoom Temp to 80°C, 10-60 min88-99Extremely high activity, mild conditions, excellent reusability, easy separationPotential for aggregation, complex characterization

Visualizing the Synthesis: Workflow and Mechanism

To better understand the practical and theoretical aspects of pyrazole synthesis, the following diagrams illustrate a general experimental workflow and the accepted mechanism for the classic acid-catalyzed Knorr synthesis.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactants 1. Combine Hydrazine and 1,3-Dicarbonyl Solvent 2. Add Solvent and Catalyst Reactants->Solvent Heat 3. Heat and Stir (Monitor by TLC) Solvent->Heat Precipitate 4. Cool and Precipitate (e.g., add water) Heat->Precipitate Filter 5. Filter and Wash the Solid Product Precipitate->Filter Dry 6. Dry the Product Filter->Dry Recrystallize 7. Recrystallize for Higher Purity (Optional) Dry->Recrystallize

Caption: General experimental workflow for Knorr pyrazole synthesis.

G cluster_0 Mechanism R1 1,3-Dicarbonyl + Hydrazine Protonation Protonation of Carbonyl Oxygen R1->Protonation   + H⁺ Catalyst H⁺ (Acid Catalyst) Attack1 Nucleophilic Attack by Hydrazine Protonation->Attack1 Intermediate1 Hydrazone Intermediate Attack1->Intermediate1 Cyclization Intramolecular Attack Intermediate1->Cyclization Intermediate2 Cyclic Hemiaminal Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration - H₂O Dehydration->Catalyst Catalyst Regenerated Product Pyrazole Product Dehydration->Product Water H₂O

Caption: Simplified mechanism of acid-catalyzed Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for representative pyrazole syntheses.

Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from standard procedures for the Knorr synthesis.[13][25]

Safety Precaution: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood.[13]

  • Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (1,3-dicarbonyl; 5.0 g, 50 mmol) and hydrazine hydrate (~64%; 2.5 g, 50 mmol).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) to the mixture, followed by 5 drops of glacial acetic acid as the catalyst.[13]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 1 hour.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.

  • Work-up: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. Slowly add 20 mL of cold water to the flask with stirring to induce precipitation of the product.

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation.[13] Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Allow the collected product to air dry completely. The expected yield is typically in the range of 80-90%.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazole

This protocol is based on the green chemistry approach described by Girish et al.[1][8]

  • Reactant and Catalyst Charging: In a 25 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and nano-ZnO catalyst (0.08 g, 10 mol%).

  • Reaction: Heat the solvent-free mixture in an oil bath at 80°C with magnetic stirring for 30-45 minutes.

  • Monitoring: Monitor the reaction completion using TLC (e.g., 20% ethyl acetate in hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethanol (15 mL) and stir for 5 minutes.

  • Catalyst Recovery: Separate the heterogeneous nano-ZnO catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a solid. This green protocol typically results in yields exceeding 90%.[8]

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from the classic Knorr reaction. While traditional acid catalysis remains a viable method, the demand for greater efficiency, selectivity, and sustainability has propelled the development of advanced catalytic systems.

  • Metal-based catalysts offer superior performance in terms of yield and selectivity but come with concerns about cost and toxicity.

  • Organocatalysts provide a valuable metal-free alternative, aligning with the principles of green chemistry.

  • Nanocatalysts currently represent the state-of-the-art, demonstrating exceptional activity under mild conditions combined with the critical advantage of reusability.

For researchers and drug development professionals, the choice of catalyst is a strategic decision. For large-scale industrial applications where cost and environmental impact are paramount, a reusable nanocatalyst system presents a compelling option. For intricate, small-scale syntheses requiring high stereoselectivity, a bespoke organocatalyst or transition metal complex may be more appropriate. The continued exploration of novel, sustainable, and highly active catalysts will undoubtedly remain a dynamic and impactful area of research, further enabling the discovery of next-generation pyrazole-based therapeutics and technologies.

References

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Kuś, N., et al. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Chen, Z., et al. (2013, June 3). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry.
  • Rostami, H., et al. (2025, August 6). Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. ResearchGate.
  • Al-dujaili, A. H., et al. (n.d.). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI.
  • Slideshare. (n.d.). knorr pyrazole synthesis.
  • Ahmadi, S., et al. (2024, July 5). Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. Current Organic Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Shaaban, M., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • ScienceDirect. (n.d.). Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds.
  • El-Sayed, N. F., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst.
  • Taylor & Francis Online. (2025, January 24). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst.
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review.
  • Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2020, June 9). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction.
  • Danishefsky, S. J., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Benchchem. (n.d.). "detailed experimental protocol for Knorr pyrazole synthesis".
  • MDPI. (2022, November 17). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
  • Hashiguchi, H., et al. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis.
  • ResearchGate. (2025, November 5). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Journal of Applied Pharmaceutical Science. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.
  • ResearchGate. (2025, August 6). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for the Pyrazole Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its versatile chemical nature—acting as a stable aromatic scaffold with tuneable hydrogen bonding capabilities and lipophilicity—makes it an attractive component in rational drug design.[3] However, the quest for optimized drug candidates often necessitates fine-tuning of a lead compound's properties. This is where the principle of bioisosteric replacement becomes a critical tool. Bioisosterism, the substitution of a moiety within a molecule with another group that retains similar biological activity, is employed to enhance potency, improve selectivity, modulate physicochemical properties, and overcome pharmacokinetic or toxicity issues.[4][5]

This guide provides an in-depth comparison of common bioisosteric replacements for the pyrazole core, grounded in experimental data from seminal studies. We will delve into the causality behind these strategic molecular modifications, focusing on how replacing the pyrazole ring with other five-membered heterocycles can profoundly impact receptor binding and pharmacological outcomes.

The Pyrazole Scaffold: Properties and Rationale for Replacement

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its N-1 position is pyrrole-like (H-bond donor), while the N-2 is pyridine-like (H-bond acceptor). This duality allows for diverse interactions with biological targets.[3] Furthermore, pyrazole is significantly less basic than its isomer, imidazole (pKa of 2.5 vs. 7.1), a property that can be crucial for modulating a compound's ionization state at physiological pH. It can serve as a bioisostere for arenes like benzene and phenol, often improving properties such as aqueous solubility and metabolic stability.[3]

Despite its advantages, reasons to explore bioisosteric replacements for a pyrazole core include:

  • Modulating Potency and Selectivity: Subtle changes in the geometry, electronics, and hydrogen bonding capacity of the core heterocycle can alter interactions with the target protein, potentially enhancing affinity and selectivity.

  • Improving Physicochemical Properties: Replacing the pyrazole may improve solubility, lipophilicity (CLogP), and other properties that govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Overcoming Metabolic Liabilities: The pyrazole ring itself can be a site of metabolism. Introducing a different heterocycle can block or alter metabolic pathways.

  • Expanding Intellectual Property: Creating novel chemical entities with similar activity is a key strategy in drug development.

Caption: Key features of the pyrazole scaffold.

Comparative Case Study: Bioisosteres of the Rimonabant Pyrazole Core

A landmark example of pyrazole bioisosteric replacement is the work done on analogs of Rimonabant (SR141716A). Rimonabant is a potent and selective cannabinoid CB1 receptor antagonist featuring a 1,5-diarylpyrazole core.[6][7] While it was marketed for obesity, it was later withdrawn due to psychiatric side effects, highlighting the need for structurally distinct analogs with improved safety profiles. Lange et al. designed and synthesized series of thiazoles, triazoles, and imidazoles to replace the pyrazole moiety, providing a direct and experimentally validated comparison of these heterocycles as bioisosteres.[7][8]

The core hypothesis was that these heterocycles maintain a high degree of three-dimensional structural similarity to the pyrazole ring, making them suitable isosteres.[9] However, the success of such a replacement is highly dependent on the specific molecular target, and previous studies in other therapeutic areas had shown that this substitution does not always result in retained biological activity.[9]

Imidazole as a Pyrazole Bioisostere

Imidazole, a constitutional isomer of pyrazole, presents a different arrangement of nitrogen atoms (1,3- vs 1,2-). This alters the orientation of the hydrogen bond donor/acceptor vectors and the overall dipole moment of the ring, which can significantly influence binding. In the Rimonabant series, the 1,2-diarylimidazole core proved to be a highly effective bioisostere.[7][8]

Structure-Activity Relationship (SAR): The SAR for the imidazole series closely mirrored that of the original pyrazole series.[7][8] For instance, adding a small, lipophilic substituent at the 5-position of the imidazole ring (analogous to the 3-position of the pyrazole core in Rimonabant) led to compounds with increased CB1 antagonistic activity.[9] This suggests that both scaffolds orient the key pharmacophoric elements (the two aryl rings and the carboxamide side chain) in a similar manner within the CB1 receptor binding pocket. Molecular modeling studies confirmed a close structural overlap between the lead imidazole compound and Rimonabant.[7][8]

Triazole as a Pyrazole Bioisostere

The 1,2,4-triazole ring introduces a third nitrogen atom, further altering the electronic properties and hydrogen bonding potential compared to pyrazole. The synthesis of the 1,5-diaryl-1H-1,2,4-triazole analogs was achieved via a key Japp−Klingemann reaction.[9]

Structure-Activity Relationship (SAR): The triazole analogs were also found to be effective bioisosteres, eliciting CB1 antagonistic activities and demonstrating considerable selectivity over the CB2 receptor.[7] This indicates that the triazole core is also capable of adopting the necessary conformation to satisfy the binding requirements of the CB1 receptor, validating it as a viable replacement for the pyrazole in this context.

Thiazole as a Pyrazole Bioisostere

Thiazole represents a more significant structural departure, replacing a nitrogen atom of the pyrazole ring with a sulfur atom. This change fundamentally alters the ring's electronics, size, and hydrogen bonding capacity (thiazole is an H-bond acceptor but not a donor).

Structure-Activity Relationship (SAR): Despite the structural differences, the synthesized thiazole derivatives also demonstrated CB1 antagonistic activity, confirming them as cannabinoid bioisosteres of the diarylpyrazole class.[7][8] This result is particularly insightful, as it shows the receptor can accommodate changes beyond just the position of nitrogen atoms, extending to the substitution of a heteroatom with one from a different group in the periodic table.

Quantitative Comparison of In Vitro Performance

The most objective way to compare these bioisosteres is to examine their in vitro binding affinities for the human CB1 receptor. The data below is synthesized from the pivotal study by Lange et al. and showcases how these core modifications influence receptor binding.

Heterocyclic CoreCompound ID (Reference)R¹ SubstituentR² SubstituentCB1 Receptor Affinity Ki (nM)
Pyrazole (Parent) Rimonabant (1)4-ClH1.8
Imidazole 604-ClH5.2
624-ClCH₃1.2
1,2,4-Triazole 274-ClH1.9
Thiazole 504-ClH12

Data synthesized from Lange et al., J. Med. Chem. 2005, 48(6), 1823-38.[7][8]

Analysis of Experimental Data:

  • The unsubstituted imidazole (60) and thiazole (50) analogs show a modest decrease in affinity compared to the parent pyrazole, Rimonabant.[7][8]

  • Remarkably, the 1,2,4-triazole analog (27) exhibits nearly identical binding affinity to Rimonabant, making it an exceptionally effective bioisostere in this context.[7]

  • The power of subsequent optimization is demonstrated by the methylated imidazole (62). The addition of a small methyl group restores and even slightly improves binding affinity relative to Rimonabant, underscoring the close SAR correlation between the pyrazole and imidazole series.[7][8]

  • Several of the lead compounds from the imidazole series also demonstrated potent in vivo activity in animal models after oral administration, confirming that the bioisosteric replacement yielded pharmacologically active compounds.[7][8]

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor Affinity

To ensure the trustworthiness of the comparative data, it is essential to understand the methodology used to generate it. The following is a representative protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a test compound for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human cannabinoid CB1 receptor by measuring its ability to displace a high-affinity radiolabeled ligand.

Materials:

  • Membrane preparations from CHO cells stably expressing the human CB1 receptor.

  • Radioligand: [³H]CP55,940 (a potent cannabinoid agonist).

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Test compounds (e.g., pyrazole, imidazole, triazole analogs) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]CP55,940 at a final concentration of ~0.7 nM), and the serially diluted test compounds.

  • Total and Non-Specific Binding:

    • For Total Binding wells, add vehicle (e.g., DMSO) instead of a test compound.

    • For Non-Specific Binding (NSB) wells, add a high concentration of an unlabeled ligand (WIN 55,212-2) to saturate the receptors.

  • Initiate Reaction: Add the cell membrane preparation (~10 µg protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a CB1 receptor radioligand binding assay.

Broader Context and Conclusion

The successful replacement of the pyrazole in Rimonabant analogs is not an isolated case. Pyrazoles have also been investigated as non-classical bioisosteres for amides in the development of prolylcarboxypeptidase (PrCP) inhibitors, demonstrating their utility in replacing different functional groups.[4][5] In other instances, pyrazole itself has been used to replace an imidazole moiety, as seen in the development of angiotensin II receptor antagonists.[3]

This guide demonstrates that the bioisosteric replacement of a core scaffold like pyrazole is a powerful and rational strategy in medicinal chemistry. The choice between potential replacements such as imidazole, triazole, or thiazole is not arbitrary but is guided by a deep understanding of structure-activity relationships and the specific requirements of the biological target. The comparative data clearly shows that while all three heterocycles can function as pyrazole bioisosteres in the cannabinoid system, they exhibit different degrees of success, with 1,2,4-triazole and substituted imidazoles being particularly effective.[7]

Ultimately, these studies provide a validated blueprint for researchers. By leveraging these insights and employing rigorous experimental protocols, scientists can strategically modify lead compounds to optimize their pharmacological profile, paving the way for the development of safer and more effective therapeutics.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Journal of Medicinal Chemistry.
  • Pyrazoles in Drug Discovery.PharmaBlock.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.PubMed.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.RSC Medicinal Chemistry.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.Journal of Medicinal Chemistry.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists.PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical design, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility allow for the fine-tuning of pharmacological and pesticidal activities.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block. By systematically exploring the impact of structural modifications at each position of the pyrazole ring and the ester moiety, we aim to provide a rational framework for the design of novel, potent, and selective agents for various therapeutic and agricultural applications.

The Core Scaffold: A Hub of Diverse Bioactivities

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile template for developing compounds with a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, insecticidal, and herbicidal properties.[4][5][6][7] Understanding how modifications to this core structure influence its interaction with biological targets is paramount for optimizing efficacy and selectivity.

The general structure of the analogs discussed in this guide is depicted below, with key positions for modification highlighted:

Caption: Core pyrazole scaffold with key positions for substitution.

SAR Analysis: A Positional Breakdown

The N1-Position: Influence on Herbicidal and Anti-inflammatory Activity

The substituent at the N1-position of the pyrazole ring plays a critical role in modulating the biological activity of these analogs.

  • Herbicidal Activity: In a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, the nature of the N1-substituent was found to be a key determinant of herbicidal efficacy. For instance, derivatives bearing a 2,2,2-trifluoroethyl group at the N1-position exhibited superior inhibitory effects compared to those with a phenyl group. This suggests that electron-withdrawing and lipophilic groups at this position can enhance herbicidal action.

  • Anti-inflammatory and Antimicrobial Activity: While many studies on anti-inflammatory and antimicrobial pyrazole-3-carboxylates feature an unsubstituted N1-position (1H-pyrazole), research on related pyrazole carboxamides indicates that N-alkylation can significantly impact activity.[8] For instance, in a series of novel 1-(substituted)-3-methyl-1H-pyrazol-5(4H)-ones, various N-alkyl and N-aryl substitutions led to compounds with good antitumor and antimicrobial activities.[8] This highlights the potential for N1-modification to fine-tune the pharmacological profile.

The C3-Position: The Anchor for the Carboxylate Moiety

The C3-position is intrinsically linked to the carboxylate group, a key feature for interaction with various biological targets. While direct SAR studies on modifications at the C3-position of the core scaffold are limited, research on related pyrazoles provides valuable insights.

  • Synthetic Accessibility: The C3-position is synthetically accessible for the introduction of various functionalized side chains.[9] This allows for the exploration of a wide chemical space to optimize target engagement.

  • Conversion to Amides: A prevalent strategy for enhancing the biological activity of pyrazole-3-carboxylates is the conversion of the ethyl ester to a carboxamide.[1] This modification is particularly prominent in the development of insecticidal and fungicidal agents. For example, pyrazole-5-carboxamides, structural isomers of the core topic, have been extensively developed as commercial insecticides.[6] This suggests that the amide linkage can provide crucial hydrogen bonding interactions with target enzymes, such as respiratory chain complexes.[1]

The C4-Position: A Subtle but Potent Modulator

The C4-position of the pyrazole ring, while unsubstituted in the parent molecule, presents a strategic location for introducing substituents that can dramatically alter biological activity.

  • Insecticidal Activity: Research on pyrazole-5-carboxamide insecticides has shown that even a minor change at the C4-position can lead to significant variations in insecticidal and miticidal properties.[6] This underscores the sensitivity of the target's binding pocket to steric and electronic changes at this position.

The C5-Position: A Gateway to Diverse Activities

The substituent at the C5-position is a major determinant of the biological activity profile of these pyrazole analogs.

  • Anti-inflammatory Activity: A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates revealed that the nature of the C5-substituent is crucial for anti-inflammatory activity.[4] Specifically, compounds bearing dimethoxyphenyl groups at the C5-position, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, demonstrated significant anti-inflammatory effects.[4] This indicates that aryl substituents with electron-donating groups at this position are favorable for this activity.

  • Antimicrobial Activity: In a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, the C5-substituent was varied to include different aryl and heteroaryl moieties.[5] Notably, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active against C. parapsilosis than the reference drug fluconazole.[5] Furthermore, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed antibacterial activity comparable to ampicillin against E. coli and P. aeruginosa.[5] These findings highlight the importance of the electronic and steric properties of the C5-substituent in determining the antimicrobial spectrum and potency.

  • Herbicidal Activity: The chloro substituent at the C5-position of the parent molecule is a common feature in many bioactive pyrazoles. This halogen atom can influence the electronic properties of the ring and participate in halogen bonding with target proteins.

Comparative Performance and Experimental Data

The following table summarizes the biological activities of representative analogs, providing a comparative overview of their performance.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentBiological ActivityKey FindingsReference
Core -CH₃-COOEt-H-ClBroad Spectrum (Predicted)Starting point for analog design.-
Analog A -Phenyl-COOEt-H-C₆H₃(OCH₃)₂-3,4Anti-inflammatorySignificant activity observed.[4][4]
Analog B -Phenyl-COOEt-H-C₆H₃(Cl)-2,(Br)-4AntifungalMore potent than fluconazole against C. parapsilosis.[5][5]
Analog C -Phenyl-COOEt-H-2,5-dimethylthiophen-3-ylAntibacterialActivity comparable to ampicillin against Gram-negative bacteria.[5][5]
Analog D -CH₂CF₃-CH₃-H-O-pyrimidineHerbicidal2,2,2-trifluoroethyl at N1 enhances activity.
Analog E -CH₃-CONH-R-Cl-EthylInsecticidalAmide modification often enhances insecticidal potency.[6][6]

Experimental Protocols

General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

The synthesis of these analogs typically involves a multi-step process, with the key step being the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.

synthesis_workflow start Substituted Acetophenone intermediate1 Ethyl-2,4-dioxo-4-phenylbutanoate start->intermediate1 Diethyl oxalate, NaOEt final_product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate intermediate1->final_product Hydrazine hydrate, Glacial acetic acid anti_inflammatory_assay animal_prep Acclimatize and fast rats grouping Divide into control, standard, and test groups animal_prep->grouping baseline Measure initial paw volume grouping->baseline treatment Administer vehicle, standard drug, or test compound baseline->treatment induction Inject carrageenan into the sub-plantar region treatment->induction measurement Measure paw volume at regular intervals induction->measurement analysis Calculate % inhibition of edema measurement->analysis

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature has led to a multitude of FDA-approved drugs targeting a wide array of biological entities, from kinases to G protein-coupled receptors (GPCRs). However, this versatility also presents a significant challenge: ensuring target selectivity. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, or complex polypharmacology. This guide provides an in-depth, comparative analysis of cross-reactivity profiling for pyrazole-based compounds, offering both strategic insights and detailed experimental protocols to empower your drug discovery programs.

The Rationale: Why Prioritize Cross-Reactivity Profiling?

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an effective bioisostere that can enhance physicochemical properties like lipophilicity and solubility. The substituents around this core are critical in defining a compound's potency and, most importantly, its selectivity. A seemingly minor modification can dramatically alter the binding profile, turning a highly selective compound into a promiscuous one. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of a successful drug development campaign. It allows for:

  • Early Identification of Liabilities: Uncovering potential off-target effects before a compound advances to later, more expensive stages of development.

  • Mechanism Deconvolution: Understanding whether the observed cellular phenotype is a result of on-target engagement or a combination of on- and off-target activities.

  • Lead Optimization Guidance: Providing crucial structure-activity relationship (SAR) data to guide medicinal chemists in designing more selective analogues.

  • Prediction of Drug-Drug Interactions (DDIs): Identifying potential interactions with metabolic enzymes like Cytochrome P450s.

Strategic Approaches to Profiling: A Multi-Tiered System

A robust cross-reactivity profiling strategy employs a tiered approach, starting with broad screens and progressing to more focused, quantitative assays for identified hits. The choice of assays should be guided by the intended target class of the pyrazole compound and known liabilities of the scaffold.

Tier 1: Broad Panel Screening

The initial step involves screening the pyrazole compound at a single, high concentration (typically 1-10 µM) against large, diverse panels of potential off-targets. This provides a panoramic view of the compound's interaction landscape.

  • Kinome Scanning: Given the prevalence of pyrazole-based kinase inhibitors, kinome-wide scanning is often a primary screen. These assays, such as the KINOMEscan™ platform, measure the binding affinity of a compound against hundreds of human kinases.

  • GPCR Panels: For compounds designed to target GPCRs, or as a general safety screen, a panel of representative GPCRs should be interrogated to identify any unintended agonist or antagonist activity.

  • General Safety Panels: Services like the Eurofins SafetyScreen44 or similar panels assess activity against a curated list of targets known to be associated with adverse drug reactions.

Tier 2: Dose-Response Confirmation and Orthogonal Assays

Hits identified in Tier 1 are then subjected to dose-response assays to determine their potency (e.g., IC50, EC50, or Kd values). It is crucial to use orthogonal assay formats to validate these interactions and rule out technology-specific artifacts.

  • Biochemical vs. Cell-Based Assays: A hit from a biochemical kinase assay should be confirmed in a cell-based target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™. This confirms that the compound can reach and interact with its target in a more physiologically relevant environment.

  • Functional Assays: For GPCRs, initial binding hits should be followed up with functional assays that measure downstream signaling events, such as changes in second messengers (cAMP, Ca2+) or β-arrestin recruitment.

Tier 3: In-Depth Mechanistic and Safety Profiling

For lead candidates, a final tier of in-depth profiling is essential to fully characterize potential liabilities.

  • Cytochrome P450 (CYP) Inhibition: Assessing the inhibitory potential against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is critical for predicting drug-drug interactions.

  • hERG Channel Inhibition: Due to the risk of drug-induced QT prolongation, evaluating blockade of the hERG potassium channel is a mandatory safety assessment.

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can identify covalent and non-covalent off-targets directly in complex biological systems, offering an unbiased view of a compound's interactions.

Comparative Data of Representative Pyrazole-Based Kinase Inhibitors

To illustrate the impact of chemical structure on selectivity, the following table summarizes the cross-reactivity profiles of several pyrazole-based kinase inhibitors. This data, synthesized from published literature, highlights the diversity of selectivity profiles within this compound class.

CompoundPrimary Target(s)Key Off-Targets (IC50/Kd)Selectivity ProfileReference(s)
Ruxolitinib JAK1/JAK2Significant activity against other JAK family membersSelective within the JAK family
Tozasertib Aurora KinasesCDK16 (KD = 160 nM), other CDKsMulti-kinase inhibitor with notable CDK activity
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFR, EphrinsBroad-spectrum (non-pyrazole comparator)
Gilteritinib FLT3, AXLALK, LTKPotent dual inhibitor with some off-target activity

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for key cross-reactivity profiling assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the concentration at which a compound inhibits 50% of a target kinase's activity (IC50).

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, less inhibition.

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the pyrazole-based test compound in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).

    • Include a DMSO-only vehicle control and a known inhibitor for the target kinase as a positive control.

  • Reaction Mixture Preparation:

    • In a 384-well plate, add the kinase, its specific substrate peptide, and ATP in a buffered solution.

    • Add the diluted test compounds and controls to the appropriate wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.

Principle: A protein's melting point increases when it is bound to a ligand. This stabilization can be detected by heating the cells and quantifying the amount of soluble protein remaining at different temperatures.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Heating:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension and heat the different aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in the inhibitor-treated samples to the vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: Cytochrome P450 Inhibition Assay (Fluorogenic)

This assay evaluates the potential of a compound to inhibit major CYP450 enzymes.

Principle: The assay uses specific fluorogenic substrates that are converted into fluorescent products by CYP enzymes. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, etc.).

    • Prepare a reaction mixture containing the CYP enzyme, a NADPH regeneration system, and the specific fluorogenic substrate in a buffer.

  • Compound Incubation:

    • In a 96-well plate, add the test compound at various concentrations.

    • Include a vehicle control and a known inhibitor for each CYP isoform as a positive control.

  • Reaction Initiation and Measurement:

    • Add the reaction mixture to the wells to start the reaction.

    • Monitor the increase in fluorescence over time using a fluorescent plate reader.

  • Data Analysis:

    • Determine the rate of the reaction for each concentration of the test compound.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 4: hERG Channel Inhibition Assay (Thallium Flux)

This is a higher-throughput, cell-based functional assay to assess hERG channel blockade.

Principle: The assay uses thallium (Tl+) as a surrogate for potassium (K+). When the hERG channels open, Tl+ flows into the cells and binds to a cytosolic fluorescent dye, causing an increase in fluorescence. An inhibitor will block this influx and reduce the fluorescent signal.

Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., hERG-HEK293).

    • Load the cells with a Tl+-sensitive fluorescent dye.

  • Compound Incubation:

    • Add the pyrazole-based test compound at various concentrations to the cells in a multi-well plate.

    • Include a vehicle control and a known hERG blocker (e.g., astemizole or E-4031) as a positive control.

    • Incubate at room temperature.

  • Thallium Flux and Detection:

    • Add a stimulation buffer containing Tl+ to all wells to open the hERG channels.

    • Immediately measure the fluorescence intensity kinetically over a short period (e.g., 2 minutes) using a kinetic plate reader.

  • Data Analysis:

    • Calculate the rate of Tl+ influx for each well.

    • Determine the percent inhibition of the Tl+ flux for each compound concentration and calculate the IC50 value.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex scientific concepts.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Preclinical Phase a Pyrazole Compound Library b Tier 1: Broad Screening (e.g., Kinome Scan @ 10 µM) a->b c Identify Initial 'Hits' b->c d Tier 2: Dose-Response (IC50 Determination) c->d e Orthogonal Assay (e.g., CETSA) d->e f Confirm On- and Off-Targets e->f g Tier 3: Safety Profiling f->g h hERG Assay g->h i CYP450 Inhibition g->i j Final Lead Candidate Profile h->j i->j

Caption: A tiered workflow for pyrazole compound cross-reactivity profiling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Dimer->Gene Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.

Conclusion

The pyrazole scaffold will undoubtedly continue to be a cornerstone of modern medicinal chemistry. A deep understanding of a compound's selectivity profile is paramount for navigating the complexities of drug development. By implementing a strategic, multi-tiered approach to cross-reactivity profiling, leveraging

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. However, our responsibility extends beyond discovery to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improperly managed chemical waste poses significant risks to personnel, facilities, and the environment, alongside severe regulatory consequences.

This guide provides a comprehensive, step-by-step framework for the proper disposal of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate and related chlorinated pyrazole derivatives. The protocols outlined here are designed to be self-validating, ensuring safety and compliance by explaining the fundamental causality behind each procedural step.

Part 1: Core Hazard Assessment and the 'Why' of Segregation

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationGHS Hazard CodeDescriptionRationale for Disposal Concern
Skin IrritationH315Causes skin irritation.[2][3][4][5]Prevents disposal in common lab trash where accidental contact can occur. Contaminated PPE must also be treated as hazardous waste.
Serious Eye IrritationH319Causes serious eye irritation.[2][3][4][5]Reinforces the need for stringent handling protocols and prevents drain disposal, which could aerosolize the compound.
Respiratory IrritationH335May cause respiratory irritation.[2][3][5]Mandates that all handling and waste consolidation occur within a certified chemical fume hood to prevent inhalation exposure.

Incompatible Materials: This compound should not be mixed or stored with strong oxidizing agents, strong bases, or strong reducing agents.[1] Co-mingling these materials in a single waste container can lead to unpredictable and dangerous chemical reactions.

The foundational principle of chemical waste management is segregation .[6][7] From the moment a chemical is deemed "waste," it must be managed according to its specific hazard class. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste maintains "cradle-to-grave" responsibility for its safe management and disposal.[8][9] Therefore, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate waste must never be mixed with non-hazardous solid waste or disposed of down the drain.[2][10][11]

Part 2: In-Lab Waste Handling and Disposal Protocol

This section provides a detailed, step-by-step methodology for the safe collection and temporary storage of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate waste within the laboratory, pending pickup by a licensed disposal vendor.

Objective: To safely collect, label, and store waste containing ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate in a manner that ensures personnel safety and regulatory compliance.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically compatible)

  • Hazardous Waste Label

  • Secondary containment bin

Step-by-Step Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:

    • Safety Goggles: Conforming to ANSI Z87.1 or European Standard EN166 to protect from splashes.[1]

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Always check the manufacturer's compatibility chart.

    • Laboratory Coat: To protect from skin contact.

  • Select a Designated Waste Container:

    • Solid Waste: For unused or expired solid ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, or for contaminated items like weigh boats or gloves, use a wide-mouth, sealable container made of high-density polyethylene (HDPE).

    • Liquid Waste: For solutions containing the compound, use a sealable, leak-proof container. Glass is often a safe choice, but ensure it is protected from breakage. Do not use metal containers for any chemical waste, as they can corrode.[6][12]

    • Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or reactions.[13] The container must be free from damage and have a secure, leak-proof closure.

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7]

    • The label must include:

      • The words "Hazardous Waste "

      • The full, unabbreviated chemical name: "Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate " and any other chemical constituents in the waste stream.

      • The date on which the first drop of waste was added (the "accumulation start date").

    • Causality: Accurate labeling is a critical safety and regulatory requirement. It informs all personnel of the container's contents and associated hazards and is essential for the final disposal process.[7]

  • Consolidate Waste in a Fume Hood:

    • Perform all waste transfers and consolidations inside a certified chemical fume hood.[3] This minimizes the risk of inhaling dust or vapors.

    • Carefully transfer the waste into the labeled container.

    • Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for expansion and prevent spills.[12]

  • Secure and Store the Waste Container:

    • Tightly seal the container lid.

    • Wipe the exterior of the container clean of any contamination.

    • Place the sealed container in a designated, well-ventilated satellite accumulation area. This area should be clearly marked for hazardous waste.

    • The container must be placed within a secondary containment bin to catch any potential leaks.[13]

    • Store it away from incompatible materials, heat sources, and high-traffic areas.[1][14]

  • Arrange for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management provider.

    • Do not allow waste to accumulate beyond regulatory time limits (e.g., 90 days for large quantity generators).[12]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for the disposal of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures generation Point of Generation (Unused Reagent, Contaminated Labware, Experimental Solutions) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) containerize Step 2 & 4: Segregate & Containerize (Use compatible, sealed container in fume hood) ppe->containerize Handle Safely labeling Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Date) containerize->labeling storage Step 5: Temporary Storage (Designated Area, Secondary Containment) labeling->storage pickup Step 6: Scheduled Pickup (EHS or Licensed Vendor) storage->pickup transport Transport (Manifest Tracking) pickup->transport disposal Final Disposal (Licensed TSDF) transport->disposal incineration Controlled Incineration disposal->incineration Recommended Method

Caption: Compliant disposal workflow for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Part 4: Final Disposal and Regulatory Framework

The final stage of disposal must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16] The recommended method for halogenated organic compounds like this is controlled incineration at a licensed chemical destruction plant.[11] This high-temperature process, equipped with flue gas scrubbing, ensures the complete destruction of the compound, preventing its release into the environment.

All shipments of hazardous waste must be accompanied by a hazardous waste manifest.[16] This is a legal document that tracks the waste from the point of generation to its final destination, ensuring a complete and auditable chain of custody as mandated by the EPA.[8]

By adhering to this structured, scientifically-grounded protocol, you ensure that your work with ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is conducted safely from initial experiment to final disposal, protecting yourself, your colleagues, and the environment.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • BenchChem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • BenchChem. (2025, November). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • Fisher Scientific. (2023, August 22). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Echemi. (n.d.). 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal analysis to build a self-validating system of safety that protects researchers from chemical exposure at every stage of handling, from initial preparation to final disposal.

Foundational Principle: Hazard-Informed Safety

While comprehensive toxicological data for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is not extensively published, a conservative approach to safety is mandated by analyzing the known hazards of structurally similar chlorinated pyrazole derivatives. Safety Data Sheets (SDS) for analogous compounds consistently indicate a clear hazard profile that must be assumed for this material.[1][2][3][4][5]

The causality is clear: the chemical's structure suggests specific biological interactions. Therefore, we don't just wear PPE; we wear specific PPE tailored to mitigate the risks of skin, eye, and respiratory irritation identified in this chemical class.

Hazard ClassGHS Hazard CodeDescriptionSource Citations
Skin Corrosion/IrritationH315Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][4][5]
Acute Toxicity (Oral)H302Harmful if swallowed[5]

The Hierarchy of Controls: PPE as the Final Guardian

Before discussing PPE, we must acknowledge its place in the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls are optimized.

  • Engineering Controls: The primary method for exposure reduction is handling ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate within a certified chemical fume hood.[2][3] This ensures that any dust, aerosols, or vapors are contained and exhausted away from the operator.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and clear labeling are critical. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.

  • Personal Protective Equipment (PPE): Used to protect the operator from exposure during direct handling, in the event of a spill, or failure of engineering controls.

Mandated PPE for Core Laboratory Operations

The following PPE is mandatory for all procedures involving the handling of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Eye and Face Protection: The Non-Negotiable Barrier

Given the classification as a serious eye irritant (H319), robust eye protection is critical.[1][2][3][4] Standard safety glasses are insufficient.

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[6] Goggles provide a full seal around the eyes, protecting from splashes, mists, and airborne particulates.

  • Enhanced Protection: When handling larger quantities (>1 liter) or performing operations with a high splash potential (e.g., vigorous mixing, heating), a full-face shield must be worn in addition to chemical splash goggles.[6] A face shield alone does not provide adequate protection and must always be paired with goggles.[6][7]

Skin and Body Protection: Preventing Dermal Contact

To mitigate the risk of skin irritation (H315), comprehensive body protection is required.

  • Laboratory Coat: A flame-resistant lab coat with a back closure and tight-fitting knit cuffs is the minimum requirement.[8] The knit cuffs prevent chemicals from entering the sleeve, and the back closure offers a more complete barrier than a standard front-button coat.

  • Coveralls: For procedures involving significant quantities of the solid compound or the potential for widespread contamination, disposable "bunny suit" coveralls, such as those made from Tyvek®, are recommended.[8][9] These provide head-to-toe protection and are disposed of after use, preventing cross-contamination.[8]

Hand Protection: The Point of First Contact

Proper glove selection is paramount. Given that this compound is a known skin irritant, a single pair of gloves is often insufficient.

  • Material: Chemically resistant nitrile gloves are the standard choice. Avoid latex gloves, which offer poor protection against many chemicals. For chemicals of unknown toxicity, a double-gloving technique is best practice.[6]

  • Technique (Double-Gloving):

    • Don an initial pair of nitrile gloves.

    • Place the cuffs of the lab coat or coverall over the first pair of gloves.

    • Don a second, outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This ensures no skin on the wrist or forearm is exposed.[7]

  • Integrity: Gloves must be inspected for tears or defects before each use. Change gloves immediately if contamination is suspected or every two to three hours during extended operations.[8]

Respiratory Protection: Guarding Against Inhalation

Because this class of compounds may cause respiratory irritation (H335), inhalation of dust or aerosols must be avoided.[2][4][5]

  • Primary Control: All handling of the solid material should occur within a chemical fume hood to eliminate respiratory exposure.

  • Secondary Control: If engineering controls are not available or during certain procedures like cleaning up a large spill, respiratory protection is required. An N95-rated respirator is the minimum necessary to protect against airborne particulates.[7] Note that surgical masks offer no protection from chemical dust or vapors.[7][8] All users of respirators must be properly fit-tested and trained in accordance with OSHA standards.[7]

Procedural Workflow: Donning and Doffing PPE

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching the outside of used PPE as little as possible.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Coverall d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves (over cuff) d3->d4 f1 1. Outer Gloves (Contaminated) d4->f1 Perform Work f2 2. Lab Coat / Coverall (Turn inside out) f1->f2 f3 3. Goggles / Face Shield (Handle by straps) f2->f3 f4 4. Inner Gloves f3->f4

Caption: The correct sequence for donning and doffing PPE to minimize exposure.

Operational Plan: Spill and Disposal Management

Emergency Spill Protocol
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: If safe to do so, remove all sources of ignition.[10]

  • Contain: Prevent the spill from entering drains or waterways.[2][10]

  • PPE: Don the full, appropriate PPE as described above, including respiratory protection if the spill generates dust.

  • Clean-up: Use an inert absorbent material like sand or vermiculite to collect the spilled substance.[2] Sweep up and place it into a suitable, sealed container for disposal.[1]

  • Decontaminate: Wash the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate must be treated as hazardous waste.

  • Chemical Waste: The compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, absorbent pads) must be collected in a separate, sealed hazardous waste bag or container.[2] Do not mix with general laboratory trash.

  • Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local, regional, and national regulations.[10]

Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_final Final Disposal A Used Chemical (Solid/Liquid) D Hazardous Liquid Waste Container A->D B Contaminated PPE (Gloves, Gown, etc.) E Hazardous Solid Waste Container B->E C Contaminated Labware (Glassware, etc.) C->E F Licensed Waste Disposal Vendor D->F E->F

Caption: Workflow for proper segregation and disposal of contaminated waste.

By integrating this comprehensive PPE strategy into your laboratory's standard operating procedures, you create a robust and trustworthy safety system that protects the most valuable asset in any research endeavor: the scientist.

References

  • Title: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: PanReac AppliChem URL: [Link]

  • Title: Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Source: Angene Chemical URL: [Link]

  • Title: Personal Protective Equipment in Chemistry Source: Dartmouth College, Environmental Health and Safety URL: [Link]

  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: Personal Protective Equipment Source: University of Iowa, Environmental Health & Safety Services URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Considerations for personal protective equipment when handling cytotoxic drugs Source: Cleanroom Technology URL: [Link]

  • Title: Permissible Exposure Limits Source: ResearchGate URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.